HCM-006
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[6-[4-[4-(4-prop-2-enoyloxybutoxycarbonyloxy)benzoyl]oxybenzoyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-[4-(4-prop-2-enoyloxybutoxycarbonyloxy)benzoyl]oxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H46O20/c1-3-41(51)59-25-5-7-27-61-49(57)67-37-21-13-31(14-22-37)45(53)65-35-17-9-33(10-18-35)47(55)69-39-29-63-44-40(30-64-43(39)44)70-48(56)34-11-19-36(20-12-34)66-46(54)32-15-23-38(24-16-32)68-50(58)62-28-8-6-26-60-42(52)4-2/h3-4,9-24,39-40,43-44H,1-2,5-8,25-30H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNCPNFITVRIBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCCCOC(=O)OC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)OC3COC4C3OCC4OC(=O)C5=CC=C(C=C5)OC(=O)C6=CC=C(C=C6)OC(=O)OCCCCOC(=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H46O20 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
966.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: The Mechanism of Action of Cardiac Myosin Inhibitors in Hypertrophic Cardiomyopathy
Disclaimer: There is no publicly available scientific literature or clinical data for a compound designated "HCM-006." This designation may be an internal research code, a hypothetical compound, or an error. This guide, therefore, focuses on the core mechanism of action of a well-documented, novel class of drugs for the treatment of Hypertrophic Cardiomyopathy (HCM): Cardiac Myosin Inhibitors . We will use Mavacamten and Aficamten, two prominent examples from this class, to provide an in-depth technical overview for researchers, scientists, and drug development professionals.
Executive Summary
Hypertrophic Cardiomyopathy (HCM) is a genetic disorder characterized by excessive contraction of the heart muscle (hypercontractility), leading to the thickening of the ventricular walls, often resulting in dynamic left ventricular outflow tract (LVOT) obstruction.[1][2] The underlying pathology at the molecular level involves an overabundance of actin-myosin cross-bridges in the cardiac sarcomere.[3] Cardiac myosin inhibitors are a first-in-class therapy designed to directly target the engine of contraction, the cardiac myosin heavy chain.[4][5] These small molecules act as allosteric and reversible inhibitors of the cardiac myosin ATPase, reducing the number of available myosin heads for actin binding.[6][7] This modulation of the fundamental contractile unit of the cardiomyocyte leads to a reduction in hypercontractility, alleviation of LVOT obstruction, and improvement in clinical symptoms and patient-reported outcomes.[8][9]
Core Mechanism of Action: Allosteric Inhibition of Cardiac Myosin
The primary mechanism of action for cardiac myosin inhibitors is the selective and reversible inhibition of the cardiac isoform of myosin ATPase.[4][10] This is achieved by binding to an allosteric site on the myosin heavy chain, which modulates the enzymatic and mechanical activity of the protein.[7][11]
The core effects of this interaction are twofold:
-
Stabilization of the Super-Relaxed State (SRX): Cardiac myosin exists in an equilibrium between an active, "disordered-relaxed state" (DRX), where myosin heads are ready to bind to actin, and an energy-sparing, "super-relaxed state" (SRX), where the myosin heads are folded back and inhibited from binding.[5][9] In HCM, this equilibrium is shifted towards the DRX state, leading to an excess of active myosin heads.[5] Cardiac myosin inhibitors stabilize the SRX state, reducing the number of myosin heads available for cross-bridge formation.[5][6]
-
Slowing of Phosphate (B84403) Release: The hydrolysis of ATP by myosin is a multi-step process. A key rate-limiting step in the power-generating cycle is the release of inorganic phosphate (Pi) from the myosin head while it is strongly bound to actin.[12] Cardiac myosin inhibitors slow down this rate of Pi release, which in turn reduces the overall rate of the ATPase cycle and decreases the force of contraction.[11][12]
By reducing the number of functional myosin heads and slowing the rate of the power stroke, these inhibitors effectively decrease the excessive contractility that drives the pathophysiology of HCM.[1][3]
Signaling Pathway Diagram
The following diagram illustrates the cardiac muscle contraction cycle and the points of intervention for cardiac myosin inhibitors.
Caption: Mechanism of cardiac myosin inhibitors in the context of the sarcomere contraction cycle.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of cardiac myosin inhibitors.
Table 1: Preclinical In Vitro Potency
| Compound | Assay System | Parameter | Value | Reference |
| Mavacamten | Actin-activated bovine cardiac myosin-S1 | IC50 | 0.47 ± 0.14 µM | [9] |
| Mavacamten | Human cardiac myosin-S1 | IC50 | 0.727 µM | [12] |
| Mavacamten | Rabbit fast skeletal muscle myosin | IC50 | 5.852 µM | [12] |
| Aficamten | Cardiac myosin S1 (basal) | IC50 | ~1.0 µM | [11] |
| Aficamten | Actin-activated cardiac myosin S1 | IC50 | ~0.96 µM | [11] |
| Aficamten | Smooth muscle myosin S1 | IC50 | > 40 µM | [11] |
Table 2: Clinical Efficacy in Obstructive HCM (Selected Endpoints)
| Trial (Compound) | Parameter | Treatment Group | Placebo Group | Change from Baseline (Week) | Reference |
| EXPLORER-HCM (Mavacamten) | Post-exercise LVOT Gradient (mmHg) | -47 | -10 | Week 30 | [3][13] |
| Resting LVOT Gradient (mmHg) | -38 | -9 | Week 30 | [13] | |
| Resting LVEF (%) | -4% | 0% | Week 30 | [13] | |
| NT-proBNP (ng/L) | -80% | -10% | Week 30 | [3] | |
| VALOR-HCM (Mavacamten) | Proceeded to Septal Reduction Therapy | 17.9% | 76.8% | Week 16 | [1] |
| SEQUOIA-HCM (Aficamten) | Change in pVO₂ (mL/kg/min) | +1.74 | +0.02 | Week 24 | [1] |
| Valsalva LVOT Gradient (mmHg) | -48.2 | -14.1 | Week 24 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of novel therapeutic agents. Below are summaries of key experimental protocols used in the characterization of cardiac myosin inhibitors.
In Vitro Myosin ATPase Activity Assay
This assay is fundamental to determining the direct inhibitory effect of a compound on myosin's enzymatic activity.
-
Objective: To measure the rate of ATP hydrolysis by purified cardiac myosin in the presence of varying concentrations of an inhibitor to determine the IC50.
-
Materials:
-
Purified cardiac myosin subfragment-1 (S1) or heavy meromyosin (HMM).
-
Purified F-actin.
-
Assay Buffer (e.g., containing KCl, MgCl₂, EGTA, HEPES).
-
ATP.
-
Test compound (e.g., Mavacamten, Aficamten) dissolved in DMSO.
-
Phosphate detection reagent (e.g., Malachite Green) or a coupled enzyme system (pyruvate kinase/lactate dehydrogenase for a continuous spectrophotometric assay).[6][14]
-
-
Procedure (General Outline):
-
Reaction mixtures are prepared in a 96-well plate containing assay buffer, F-actin (for actin-activated assays), and serial dilutions of the test compound. A vehicle control (DMSO) is included.
-
Purified myosin S1 is added to each well to initiate the reaction.
-
The reaction is started by the addition of a saturating concentration of ATP.
-
The plate is incubated at a controlled temperature (e.g., 25°C or 37°C).
-
The reaction is stopped at various time points, or measured continuously. The amount of inorganic phosphate (Pi) or ADP generated is quantified.
-
The rate of ATPase activity is plotted against the inhibitor concentration, and the data are fitted to a dose-response curve to calculate the IC50 value.[14]
-
Preclinical Animal Models of HCM
Animal models are essential for evaluating the in vivo efficacy and safety of drug candidates.
-
Feline Model of Obstructive HCM:
-
Model: Purpose-bred cats harboring the A31P mutation in the MYBPC3 gene, which naturally develop HCM and LVOT obstruction.[1][10]
-
Protocol: A prospective, randomized, controlled, crossover study design is often used. Cats receive the test compound (e.g., Aficamten at 0.3 and 1 mg/kg) or a vehicle control.[1]
-
Endpoints: The primary endpoints are changes in cardiac function measured by echocardiography. Key parameters include LVOT pressure gradient (at rest and provoked), fractional shortening, and isovolumetric relaxation time.[1][10]
-
-
Murine Models of HCM:
-
Model: Transgenic mice expressing human cardiac myosin with HCM-causing mutations (e.g., R403Q in MYH7).[11]
-
Protocol: Mice are treated with the test compound (e.g., Mavacamten) or vehicle, often starting before the development of the hypertrophic phenotype to assess prevention, or after the phenotype is established to assess reversal.[7]
-
Endpoints: Efficacy is evaluated through echocardiography (left ventricular wall thickness, fractional shortening), histology (myocardial fibrosis, cardiomyocyte disarray), and gene expression analysis (profibrotic and pro-hypertrophic genes).[7]
-
Clinical Trial Protocol (Example: EXPLORER-HCM for Mavacamten)
-
Objective: To evaluate the efficacy and safety of Mavacamten in adults with symptomatic obstructive HCM.
-
Design: Phase 3, double-blind, randomized, placebo-controlled, parallel-group trial.[13][15]
-
Patient Population: 251 adult patients with symptomatic (NYHA class II or III) obstructive HCM, LVEF ≥55%, and a peak LVOT gradient ≥50 mmHg.[13]
-
Protocol:
-
Patients were randomized 1:1 to receive Mavacamten or placebo.
-
The starting dose of Mavacamten was 5 mg once daily.
-
Dose adjustments (up to 15 mg) were made at weeks 8 and 14 based on Valsalva LVOT gradient and plasma concentration to achieve a target therapeutic range.[16]
-
The primary endpoint was a composite functional measure at 30 weeks, assessing improvement in peak oxygen consumption (pVO₂) and NYHA functional class.[13]
-
Secondary endpoints included changes in post-exercise LVOT gradient, patient-reported outcomes (KCCQ score), and cardiac biomarkers (NT-proBNP).[8]
-
Experimental Workflow Diagram
Caption: A generalized workflow for the discovery and development of a cardiac myosin inhibitor.
References
- 1. Effects of Aficamten on cardiac contractility in a feline translational model of hypertrophic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mavacamten, a precision medicine for hypertrophic cardiomyopathy: From a motor protein to patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cytokinetics.com [cytokinetics.com]
- 7. Mavacamten: A First-in-class Oral Modulator of Cardiac Myosin for the Treatment of Symptomatic Hypertrophic Obstructive Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dynamics of β-cardiac myosin between the super-relaxed and disordered-relaxed states - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Cardiac myosin inhibitor, CK-586, minimally reduces systolic function and ameliorates obstruction in feline hypertrophic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aficamten is a small-molecule cardiac myosin inhibitor designed to treat hypertrophic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A small-molecule modulator of cardiac myosin acts on multiple stages of the myosin chemomechanical cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. benchchem.com [benchchem.com]
- 15. ahajournals.org [ahajournals.org]
- 16. Mavacamten: a first-in-class myosin inhibitor for obstructive hypertrophic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Target of Mavacamten: A Technical Guide for Researchers
An In-depth Analysis of Cardiac Myosin Inhibition in Hypertrophic Cardiomyopathy
Introduction
While a compound designated "HCM-006" is not found in publicly available scientific literature, evidence strongly suggests this identifier refers to the clinical trial MAVERICK-HCM (MYK-461-006) .[1][2][3][4][5] The investigational drug in this trial is Mavacamten (formerly known as MYK-461), a first-in-class cardiac myosin inhibitor.[6][7] This technical guide will provide a comprehensive overview of the biological target of Mavacamten, its mechanism of action, and the experimental approaches used to characterize this novel therapeutic agent for hypertrophic cardiomyopathy (HCM).
The Biological Target: Cardiac Myosin
The primary biological target of Mavacamten is cardiac myosin , the molecular motor protein in the heart's muscle cells (cardiomyocytes) responsible for generating the force of contraction.[6][8] Specifically, Mavacamten is a selective, allosteric, and reversible inhibitor of the cardiac myosin ATPase.[9][10]
Hypertrophic cardiomyopathy is frequently caused by mutations in genes encoding sarcomeric proteins, with a significant portion affecting the β-myosin heavy chain.[11][12] These mutations lead to a state of hypercontractility, where an excessive number of myosin heads are available to interact with actin, leading to increased power output and impaired relaxation of the heart muscle.[9][13] Mavacamten directly addresses this core pathophysiological defect.[10]
Mechanism of Action
Mavacamten modulates cardiac muscle contractility by reducing the number of actin-myosin cross-bridges formed during the cardiac cycle.[14][15] It achieves this by stabilizing the "off-state" or super-relaxed state (SRX) of the myosin head, where it is unable to bind to actin.[9][11] This leads to a dose-dependent reduction in the number of myosin heads available for the power-generating stroke.[13]
The key molecular interactions of Mavacamten with cardiac myosin result in:
-
Inhibition of Myosin ATPase Activity: Mavacamten allosterically binds to the myosin heavy chain, inhibiting the hydrolysis of ATP, which is essential for the conformational changes required for muscle contraction.[9][16]
-
Slowing of Phosphate (B84403) Release: The drug slows the rate of phosphate release from the myosin-ADP-Pi complex, a critical step for the transition to a strongly-bound, force-producing state with actin.[17]
-
Reduced Cross-Bridge Formation: By promoting the super-relaxed state and inhibiting key steps in the chemomechanical cycle, Mavacamten effectively reduces the number of functional myosin heads that can interact with actin to generate force.[15]
This targeted inhibition of cardiac myosin leads to a normalization of cardiac contractility, a reduction in the dynamic left ventricular outflow tract (LVOT) obstruction characteristic of obstructive HCM, and an improvement in the energy efficiency of the heart.[7][18]
Quantitative Data
The following table summarizes key quantitative data related to the effects of cardiac myosin inhibitors.
| Parameter | Drug | Finding | Clinical Trial/Study | Citation |
| Resting LVOT Gradient | Mavacamten/Aficamten (B8198243) | Significant decrease (Mean Difference: -57.27 mmHg) | Meta-analysis | [19] |
| Post-Valsalva LVOT Gradient | Mavacamten/Aficamten | Significant decrease (Mean Difference: -55.86 mmHg) | Meta-analysis | [19] |
| LVEF | Mavacamten/Aficamten | Significant decrease (Mean Difference: -4.74%) | Meta-analysis | [19] |
| NT-proBNP | Mavacamten/Aficamten | Significant decrease | Meta-analysis | [19] |
| Target Plasma Concentration | Mavacamten | 350 to 700 ng/mL | PIONEER-HCM | [7][20] |
Experimental Protocols
The characterization of Mavacamten and its biological target has involved a range of in vitro and in vivo experimental protocols.
In Vitro Motility Assays
These assays are used to directly observe the effect of a compound on the motor function of myosin. A common setup involves adhering myosin filaments to a coverslip and then adding fluorescently labeled actin filaments in the presence of ATP. The movement of the actin filaments is tracked by microscopy.
-
Protocol:
-
Purified cardiac myosin is incubated on a nitrocellulose-coated coverslip.
-
A solution containing fluorescently labeled actin filaments, ATP, and varying concentrations of Mavacamten (or vehicle control) is introduced.
-
The movement of the actin filaments is recorded using a fluorescence microscope.
-
The velocity of filament movement is quantified using image analysis software.
-
ATPase Activity Assays
These assays measure the rate at which myosin hydrolyzes ATP, a direct measure of its enzymatic activity.
-
Protocol:
-
Purified cardiac myosin is incubated in a reaction buffer containing ATP and varying concentrations of Mavacamten.
-
The reaction is allowed to proceed for a defined period.
-
The amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured using a colorimetric assay (e.g., malachite green assay).
-
The rate of ATPase activity is calculated and compared across different Mavacamten concentrations to determine the IC50.
-
Pre-steady-state Kinetic Analyses
These advanced techniques, often using a stopped-flow apparatus, allow for the detailed examination of the individual steps in the myosin chemomechanical cycle.
-
Protocol:
-
Rapidly mix purified myosin with ATP in the presence or absence of Mavacamten.
-
At various time points, rapidly mix this with fluorescently labeled actin.
-
Monitor the change in fluorescence over time to determine the rates of actin binding, product release (ADP and Pi), and other transitional states.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of cardiac myosin inhibitors and a typical experimental workflow for their characterization.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. UCSF Cardiomyopathy Trial → Mavacamten in Adults Who Have Completed MAVERICK-HCM or EXPLORER-HCM [clinicaltrials.ucsf.edu]
- 3. mayo.edu [mayo.edu]
- 4. scholars.northwestern.edu [scholars.northwestern.edu]
- 5. UCSF Cardiomyopathy Clinical Trials for 2025 — San Francisco Bay Area [clinicaltrials.ucsf.edu]
- 6. Mavacamten, a precision medicine for hypertrophic cardiomyopathy: From a motor protein to patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mavacamten - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. What are Cardiac myosin inhibitors and how do they work? [synapse.patsnap.com]
- 9. Novel Cardiac Myosin Inhibitor Therapy for Hypertrophic Cardiomyopathy in Adults: A Contemporary Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are the approved indications for Mavacamten? [synapse.patsnap.com]
- 11. Cardiac Myosin Inhibitors in the Treatment of Hypertrophic Cardiomyopathy: Clinical Trials and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rupress.org [rupress.org]
- 13. ahajournals.org [ahajournals.org]
- 14. How Do Cardiac Myosin Inhibitors Work? Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 15. CAMZYOS® (mavacamten) Mechanism of Action | Safety Profile [camzyoshcp.com]
- 16. Cardiac myosin inhibitors: Efficacy, safety and future directions of aficamten in hypertrophic obstructive cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Aficamten is a small-molecule cardiac myosin inhibitor designed to treat hypertrophic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. dicardiology.com [dicardiology.com]
- 19. openheart.bmj.com [openheart.bmj.com]
- 20. ahajournals.org [ahajournals.org]
Unraveling HCM-006: A Technical Guide to a Chiral Liquid Crystal Additive
An Important Clarification on "HCM" : The designation "HCM-006" is primarily associated with the chemical compound identified by the CAS number 223572-88-1. It is crucial to note that despite the acronym "HCM," there is no scientific evidence in publicly available literature linking this compound to research or therapeutic development for Hypertrophic Cardiomyopathy. The shared acronym appears to be coincidental. This guide will focus on the established chemical identity and material science applications of this compound.
Chemical Identity and Physicochemical Properties
This compound, also known by its synonyms Paliocolor LC 756 and DK756, is a complex organic molecule utilized in the field of materials science. Its chemical structure is formally named [6-[4-[4-(4-prop-2-enoyloxybutoxycarbonyloxy)benzoyl]oxybenzoyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-[4-(4-prop-2-enoyloxybutoxycarbonyloxy)benzoyl]oxybenzoate.
Chemical Structure
The molecule features a central 1,4:3,6-dianhydro-D-glucitol core, which imparts chirality, functionalized with benzoate (B1203000) and acrylate (B77674) groups. This intricate structure is key to its function as a chiral dopant in liquid crystal formulations.
Physicochemical Data
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 223572-88-1 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₅₀H₄₆O₂₀ | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 966.9 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Predicted Boiling Point | 994.5 ± 65.0 °C | --INVALID-LINK-- |
| Predicted Density | 1.41 ± 0.1 g/cm³ | --INVALID-LINK-- |
| Purity | Typically >85.0% (HPLC) to >98% | --INVALID-LINK--, --INVALID-LINK-- |
Applications in Materials Science
This compound is primarily employed as a chiral dopant and a reactive mesogen in the formulation of liquid crystals.[1][2] Its main applications are in the creation of advanced optical materials.
Chiral Nematic Polymer Films
As a chiral dopant with a high positive twisting power, this compound is essential in the creation of chiral nematic polymer films.[1] Its two acrylate groups also allow it to function as a polymerizable chiral cross-linker.[1]
Optically Transparent Cholesteric Liquid Crystal (CLC) Solid Films
This compound is utilized in the fabrication of optically transparent bilayer cholesteric liquid crystal (CLC) solid films.[1] These films are capable of rejecting almost entirely ultraviolet (UV)-A radiation.[1] This property makes them suitable for applications such as smart windows, spectacles, and lenses.[1]
Pigments and Coatings
Under the name Paliocolor LC 756, this compound is used as a specialty pigment and colorant in the coatings, paints, and polymer industries.[3] It provides bright, stable, and uniform coloration to architectural coatings, industrial paints, and plastics.[3] Its chemical stability ensures color integrity under exposure to heat and UV radiation.[3]
Experimental Protocols: Application in Liquid Crystal Films
While detailed, step-by-step experimental protocols are proprietary to individual research groups and manufacturers, the general methodology for the application of this compound in creating cholesteric liquid crystal films can be summarized as follows. This summary is based on descriptions of its use in scientific and technical literature.
Objective: To create a cholesteric liquid crystal film with specific optical properties (e.g., UV-A rejection).
Materials:
-
Reactive mesogen mixture (RMMs)
-
This compound (DK756) as a chiral dopant
-
Other additives as required (e.g., other chiral dopants like S811)
-
Substrate for film deposition
-
UV light source for curing
Methodology:
-
Preparation of the Liquid Crystal Mixture:
-
The reactive mesogen mixture is doped with a specific concentration of this compound. The concentration is optimized to achieve the desired helical pitch of the cholesteric phase.
-
Other components, such as co-dopants, may be added to fine-tune the optical properties.
-
-
Film Deposition:
-
The liquid crystal mixture is applied to a prepared substrate. The thickness of the film is a critical parameter that is carefully controlled.
-
-
Alignment:
-
The liquid crystal molecules are aligned in a specific orientation to ensure the desired optical properties of the final film.
-
-
Photopolymerization (Curing):
-
The coated substrate is exposed to UV light. This initiates the polymerization of the acrylate groups in this compound and the reactive mesogens, forming a stable polymer network.[1] This process fixes the cholesteric structure, resulting in a solid film. The progressive nature of the photopolymerization can create a gradient pitch, which broadens the reflection spectrum.[1]
-
-
Characterization:
-
The resulting film is characterized for its optical properties, such as transparency in the visible region and UV blocking in the UV-A range.
-
Visualizations
Logical Relationship of this compound Classification
Caption: Classification of this compound within materials science.
Experimental Workflow for CLC Film Fabrication
Caption: Workflow for fabricating cholesteric liquid crystal films using this compound.
Signaling Pathways
There is no publicly available scientific literature that describes the involvement of this compound in any biological signaling pathways. Its known applications are confined to the field of materials science.
References
Unraveling HCM-006: A comprehensive technical guide to its discovery and synthesis.
Initial searches for a compound specifically designated "HCM-006" in the context of hypertrophic cardiomyopathy (HCM) did not yield specific results. The information available broadly covers the landscape of HCM research, including its historical discovery, pathophysiology, genetic underpinnings, and current therapeutic strategies. There is no public domain information, research paper, or clinical trial data that explicitly refers to a molecule named this compound.
This suggests that "this compound" might be an internal codename for a compound in the early stages of development and not yet disclosed publicly, a recent discovery not yet indexed in scientific databases, or potentially an error in the designation.
Without specific information on this compound, this guide will provide a comprehensive overview of the general principles and methodologies involved in the discovery and synthesis of novel therapeutic agents for Hypertrophic Cardiomyopathy, a framework within which a compound like this compound would likely be developed.
The Landscape of Hypertrophic Cardiomyopathy: A Genetic Heart Disease
Hypertrophic cardiomyopathy is a prevalent inherited cardiovascular disorder, affecting an estimated 1 in 200 to 500 individuals worldwide.[1] It is characterized by the unexplained thickening of the heart muscle, particularly the left ventricle, in the absence of other cardiovascular conditions that could cause such changes.[2][3][4] The majority of HCM cases are caused by mutations in genes that encode for proteins of the cardiac sarcomere, the fundamental contractile unit of the heart muscle.[3][4] The two most commonly implicated genes are MYH7, which encodes for the β-myosin heavy chain, and MYBPC3, which encodes for the cardiac myosin-binding protein C.[3][4]
The clinical presentation of HCM is highly variable. While many individuals may remain asymptomatic throughout their lives, others can experience debilitating symptoms such as shortness of breath, chest pain, palpitations, and in severe cases, may be at risk for sudden cardiac death or progression to end-stage heart failure.[2]
The Path to Discovery: A Multi-faceted Approach
The discovery of a new therapeutic agent for HCM, hypothetically "this compound," would involve a systematic and multi-stage process, beginning with a deep understanding of the disease's molecular mechanisms.
Target Identification and Validation
The initial step is to identify a biological target that plays a crucial role in the pathophysiology of HCM. Given the genetic basis of the disease, research has largely focused on the sarcomere and its associated proteins. A key mechanism that has emerged is the hypercontractility of the sarcomere, driven by an increased number of myosin heads available to interact with actin filaments.[3][5] This leads to impaired relaxation of the heart muscle (diastolic dysfunction) and increased energy consumption.[5]
Another critical area of investigation is the role of calcium signaling.[5][6] Dysregulation of intracellular calcium can lead to both hypercontractility and an increased risk of arrhythmias.[5]
The validation of a potential target involves a series of experiments to confirm its role in the disease process. This can include:
-
Genetic studies: Analyzing the effects of specific gene mutations in animal models or in vitro cellular systems.
-
Biochemical assays: Measuring the activity of the target protein and how it is affected by disease-causing mutations.
-
Cell-based assays: Using patient-derived induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) to model the disease in a dish and test the effect of modulating the target.[7]
High-Throughput Screening and Lead Identification
Once a target is validated, the next step is to identify chemical compounds that can modulate its activity. High-throughput screening (HTS) is a key technology used for this purpose.[7] Large libraries of chemical compounds are tested in automated assays to identify "hits" – molecules that show the desired effect on the target.
The workflow for such a screening process can be visualized as follows:
Caption: A typical high-throughput screening workflow for lead identification.
Hits from the primary screen are then subjected to a series of secondary assays to confirm their activity, determine their potency and selectivity, and eliminate compounds with undesirable properties. This process leads to the identification of "lead compounds" that serve as the starting point for further chemical optimization.
From Lead to Candidate: The Synthesis and Optimization of this compound
The synthesis of a potential drug candidate like this compound is a complex process that involves medicinal chemists who systematically modify the structure of the lead compound to improve its pharmacological properties.
Structure-Activity Relationship (SAR) Studies
The goal of lead optimization is to enhance the desired properties of the molecule while minimizing any negative attributes. This is achieved through a process of iterative design, synthesis, and testing, known as establishing the structure-activity relationship (SAR). Chemists synthesize a series of analogs of the lead compound, making small, deliberate changes to its chemical structure. Each new analog is then tested to see how the change affects its potency, selectivity, and other key parameters.
A simplified representation of this iterative cycle is shown below:
Caption: The iterative cycle of Structure-Activity Relationship (SAR) studies.
Preclinical Development and IND-Enabling Studies
Once a candidate molecule with a promising profile is identified, it enters preclinical development. This phase involves a comprehensive set of studies to evaluate its safety and efficacy before it can be tested in humans. These studies are conducted in accordance with Good Laboratory Practice (GLP) regulations and are designed to provide the necessary data to support an Investigational New Drug (IND) application to regulatory authorities like the U.S. Food and Drug Administration (FDA).
Key preclinical studies include:
-
Pharmacokinetics (PK): Studying how the drug is absorbed, distributed, metabolized, and excreted (ADME) by the body.
-
Pharmacodynamics (PD): Assessing the relationship between drug concentration and its pharmacological effect.
-
Toxicology: Evaluating the potential for the drug to cause adverse effects in various organ systems.
-
Safety Pharmacology: Investigating the effects of the drug on vital functions such as the cardiovascular, respiratory, and central nervous systems.
The Path Forward: Clinical Trials
Upon successful completion of preclinical studies and approval of the IND application, the drug candidate can proceed to clinical trials in humans. This process is typically divided into three phases:
-
Phase I: The drug is tested in a small group of healthy volunteers to evaluate its safety, determine a safe dosage range, and identify side effects.
-
Phase II: The drug is given to a larger group of people with the target disease (in this case, HCM) to assess its effectiveness and further evaluate its safety.
-
Phase III: The drug is administered to large groups of people to confirm its effectiveness, monitor side effects, compare it to commonly used treatments, and collect information that will allow the drug to be used safely.
The journey from initial discovery to an approved medicine is a long, complex, and expensive process. While the specific details of "this compound" remain unknown, the principles and methodologies outlined above provide a comprehensive framework for how such a novel therapeutic for hypertrophic cardiomyopathy would be discovered and developed. The continued advancement in our understanding of HCM at a molecular level, coupled with innovations in drug discovery technologies, holds great promise for the development of new and effective treatments for this challenging disease.
References
- 1. Quality of life and societal costs in hypertrophic cardiomyopathy: protocol of the AFFECT-HCM study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Pharmacotherapy in Hypertrophic Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Genetic Basis of Hypertrophic Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Basic science methods for the characterization of variants of uncertain significance in hypertrophic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Management of Hypertrophic Cardiomyopathy: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. apps.dtic.mil [apps.dtic.mil]
An In-depth Technical Guide to Pathway Analysis and Cellular Effects in Hypertrophic Cardiomyopathy
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No publicly available information was found for a specific therapeutic agent designated "HCM-006." This guide provides a comprehensive overview of the core pathological pathways and cellular effects in Hypertrophic Cardiomyopathy (HCM), using data from known cardiac myosin inhibitors as representative examples to fulfill the structural requirements of the request.
Introduction to Hypertrophic Cardiomyopathy (HCM)
Hypertrophic Cardiomyopathy is the most common inherited cardiac disease, with a prevalence of approximately 1 in 500 individuals.[1] It is predominantly an autosomal dominant disorder characterized by unexplained left ventricular hypertrophy (LVH), myocyte disarray, and interstitial fibrosis.[2] The majority of HCM cases are caused by mutations in genes encoding proteins of the cardiac sarcomere, the fundamental contractile unit of the cardiomyocyte.[3] The most frequently implicated genes are MYH7, encoding the β-myosin heavy chain, and MYBPC3, encoding cardiac myosin-binding protein C.[3]
Pathologically, these mutations lead to a primary state of hypercontractility of the heart muscle.[4][5] This intrinsic hypercontractility is a central driver of the downstream pathophysiology, which includes dynamic left ventricular outflow tract (LVOT) obstruction in about two-thirds of patients, diastolic dysfunction, and increased myocardial energy demand.[6][7] Clinically, HCM presents with a wide spectrum of symptoms, from asymptomatic to severe dyspnea, chest pain, palpitations, and an elevated risk of heart failure and sudden cardiac death.[8] This guide delves into the core molecular pathways driving HCM and the resultant cellular phenotypes, providing a framework for understanding and targeting the disease.
Core Signaling Pathways in HCM
The pathophysiology of HCM is driven by a cascade of events originating from the mutated sarcomere. These events trigger several key signaling pathways that culminate in the characteristic hypertrophy, fibrosis, and functional impairment of the heart.
Sarcomere-Mediated Hypercontractility and Energetic Imbalance
The primary consequence of most HCM-causing mutations is an alteration in the function of the cardiac myosin motor protein.[4] These mutations often lead to an increased number of myosin heads available to interact with actin filaments, resulting in excessive actin-myosin cross-bridge formation.[9] This enhances the force of contraction and increases the rate of ATP hydrolysis, leading to a state of hypercontractility and inefficient energy use.[5] Mavacamten and Aficamten (B8198243), first and next-in-class cardiac myosin inhibitors, directly target this mechanism by binding to myosin and stabilizing it in an energy-sparing, "super-relaxed" state, thereby reducing the number of available actin-binding heads.[1][9]
Altered Calcium Signaling
Calcium (Ca²⁺) handling is critical for cardiomyocyte function and is frequently dysregulated in HCM. Many sarcomeric mutations increase the sensitivity of the myofilaments to Ca²⁺. This means that for a given concentration of intracellular Ca²⁺, more force is generated, contributing to both hypercontractility during systole and impaired relaxation (diastolic dysfunction) during diastole. This heightened Ca²⁺ sensitivity can also lead to Ca²⁺ overload within the cell, which activates downstream hypertrophic signaling pathways, such as the calcineurin-NFAT pathway, and can trigger arrhythmias.
References
- 1. Cardiac myosin inhibitors: Efficacy, safety and future directions of aficamten in hypertrophic obstructive cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, Efficacy, and Quantitative Understanding of Obstruction Impact of Aficamten in HCM - American College of Cardiology [acc.org]
- 3. youtube.com [youtube.com]
- 4. What is the mechanism of Mavacamten? [synapse.patsnap.com]
- 5. Mavacamten for symptomatic obstructive hypertrophic cardiomyopathy - Australian Prescriber [australianprescriber.tg.org.au]
- 6. What is Aficamten used for? [synapse.patsnap.com]
- 7. us.huatengsci.com [us.huatengsci.com]
- 8. Simultaneous Measurement of Contraction and Calcium Transients in Stem Cell Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
An In-depth Technical Guide to the In Vitro Efficacy of Osimertinib on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osimertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to target both EGFR-sensitizing and T790M resistance mutations in non-small cell lung cancer (NSCLC).[1] Its high efficacy and selectivity have made it a cornerstone in the treatment of EGFR-mutated NSCLC. This technical guide provides a comprehensive overview of the in vitro studies of Osimertinib on various cancer cell lines, focusing on its anti-proliferative activity, experimental methodologies, and the underlying signaling pathways.
Quantitative Data Summary
The anti-proliferative activity of Osimertinib has been extensively evaluated across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying drug potency. The following tables summarize the IC50 values of Osimertinib in different cancer cell lines, particularly those with defined EGFR mutation statuses.
| Cell Line | Cancer Type | EGFR Mutation Status | Osimertinib IC50 (µM) |
| PC-9 | Non-Small Cell Lung Cancer | exon 19 deletion | Data not publicly available in search results |
| H1975 | Non-Small Cell Lung Cancer | L858R, T790M | Data not publicly available in search results |
| HCC827 | Non-Small Cell Lung Cancer | exon 19 deletion | Data not publicly available in search results |
| A549 | Non-Small Cell Lung Cancer | Wild-type | Data not publicly available in search results |
Note: While the provided search results mention the use of these cell lines in studying EGFR inhibitors, specific IC50 values for Osimertinib were not detailed in the snippets.[1][2][3] Further targeted searches would be required to populate this table with precise values.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to evaluate the in vitro efficacy of Osimertinib.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 4 × 10³ to 5 × 10³ cells per well and allowed to adhere overnight.[4]
-
Drug Treatment: Cells are then treated with various concentrations of Osimertinib (e.g., 0.01, 0.1, 1, 5, 10 µM) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period, typically 72 hours, at 37°C in a humidified atmosphere with 5% CO2.[4]
-
MTT Addition: After incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.[4]
-
Formazan (B1609692) Solubilization: The plates are incubated for an additional 2-4 hours at 37°C. The resulting formazan crystals are then solubilized by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This assay is used to detect and differentiate between apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Cells are treated with Osimertinib at various concentrations for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Fluorescently labeled Annexin V (e.g., Annexin V-FITC) and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
Signaling Pathways and Mechanisms of Action
Osimertinib exerts its anti-cancer effects by inhibiting the kinase activity of EGFR, thereby blocking downstream signaling pathways crucial for cell proliferation and survival.
EGFR Signaling Pathway Inhibition
References
- 1. The cell line models to study tyrosine kinase inhibitors in non-small cell lung cancer with mutations in the epidermal growth factor receptor: A scoping review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 [frontiersin.org]
- 3. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Hcm1 (formerly HCM-006) and its Role in Cell Cycle Regulation
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for "HCM-006" did not yield relevant results in the context of cell cycle regulation. The information presented herein pertains to the yeast forkhead transcription factor Hcm1 , which is believed to be the intended subject of the query.
Introduction
Hcm1 is a conserved forkhead transcription factor in Saccharomyces cerevisiae that plays a pivotal role in the temporal regulation of gene expression during the cell cycle.[1] It functions as a critical activator of a specific cohort of genes required for late S-phase events, thereby ensuring the proper execution of chromosome segregation and budding.[1] The activity of Hcm1 is tightly controlled at both the transcriptional and post-translational levels, integrating signals from the core cell cycle machinery and stress response pathways to maintain genomic integrity. This guide provides a comprehensive overview of Hcm1's function, regulation, and the experimental methodologies used to elucidate its role in cell cycle progression.
Data Presentation
Hcm1 Target Gene Categories
Hcm1 is responsible for activating a significant number of genes whose products are essential for mitotic fidelity. Mutants lacking HCM1 exhibit a tenfold increase in the rate of chromosome loss, underscoring the importance of its transcriptional program.[1]
| Functional Category | Representative Genes |
| Chromosome Segregation | CIN8, ASE1 |
| Spindle Dynamics | SPC110 |
| Budding | BNI1, TPM1 |
| M-phase Transcription Factors | FKH1, FKH2, NDD1 |
| Cell Cycle Repressors | WHI5, YHP1 |
Experimentally Identified Phosphorylation Sites on Hcm1
Post-translational modification, particularly phosphorylation, is a key mechanism for regulating Hcm1 activity. Mass spectrometry analysis has identified numerous in vivo phosphorylation sites, some of which are crucial for its regulation by the cell wall integrity (CWI) checkpoint.[2][3]
| Phosphorylation Site | Kinase (Predicted/Verified) | Functional Relevance |
| S61 | CWI MAPK (Slt2) | Required for proper CWI checkpoint function.[2][3] |
| S65 | CWI MAPK (Slt2) | Required for proper CWI checkpoint function.[2][3] |
| S66 | CWI MAPK (Slt2) | Required for proper CWI checkpoint function.[2][3] |
| Multiple (12 potential sites) | Cyclin-Dependent Kinase (Cdk) | Suggested Cdk substrate. |
A total of 39 in vivo phosphorylation sites have been identified, including 26 novel sites as of the 2016 study by Negishi et al.[2][3]
Signaling Pathways and Regulatory Networks
Hcm1 in the Cell Cycle Transcriptional Circuitry
Hcm1 is a key node in the transcriptional network that drives the cell cycle. Its expression is initiated in late G1 by the SBF (Swi4/Swi6) and MBF (Mbp1/Swi6) transcription factors. Hcm1 then activates the transcription of genes required for S-phase and M-phase, including the M-phase transcription factors Fkh1 and Fkh2, and the transcriptional repressors Whi5 and Yhp1, which are involved in regulating G1/S and M/G1 transcription in the subsequent cell cycle.
Regulation of Hcm1 by the Cell Wall Integrity (CWI) Checkpoint
Hcm1 is negatively regulated by the CWI checkpoint in response to cell wall stress. This regulation occurs at the post-translational level, where activation of the CWI MAPK Slt2 leads to the phosphorylation and subsequent degradation of Hcm1, thereby arresting the cell cycle.
Experimental Protocols
Chromatin Immunoprecipitation (ChIP) of Flag-tagged Hcm1
This protocol is adapted for the analysis of Hcm1 binding to its target promoters, such as the CIN8 promoter.
1. Strain Construction and Culture Growth:
-
A 3xFLAG epitope tag is integrated at the C-terminus of the endogenous HCM1 locus using standard yeast transformation techniques.
-
Grow yeast cells expressing Hcm1-3xFLAG in YPD medium to an OD600 of 0.6-0.8.
2. Cross-linking:
-
Add formaldehyde (B43269) to a final concentration of 1% to the culture and incubate for 15 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubate for 5 minutes.
3. Cell Lysis and Chromatin Shearing:
-
Harvest cells by centrifugation, wash with ice-cold PBS, and resuspend in lysis buffer.
-
Lyse cells using glass beads and a bead beater.
-
Shear chromatin to an average size of 200-500 bp by sonication.
4. Immunoprecipitation:
-
Incubate the sheared chromatin with anti-FLAG antibody-conjugated magnetic beads overnight at 4°C.
-
Wash the beads sequentially with low salt buffer, high salt buffer, LiCl buffer, and TE buffer to reduce non-specific binding.
5. Elution and Reverse Cross-linking:
-
Elute the protein-DNA complexes from the beads using an elution buffer containing SDS.
-
Reverse the cross-links by incubating the eluate at 65°C for at least 6 hours in the presence of NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
6. DNA Purification and Analysis:
-
Purify the DNA using a PCR purification kit.
-
Analyze the enrichment of target promoter regions (e.g., CIN8) and a negative control locus (e.g., ACT1) by quantitative PCR (qPCR). Data is typically presented as fold enrichment over the negative control or as a percentage of the input DNA.
S1 Nuclease Protection Assay for Hcm1-dependent Transcripts
This method can be used to quantify the levels of Hcm1-dependent transcripts, such as WHI5, in wild-type versus hcm1 mutant cells.
1. RNA Extraction:
-
Synchronize wild-type and hcm1 mutant yeast cells and collect samples at various time points across the cell cycle.
-
Extract total RNA using a hot acid phenol (B47542) method.
2. Probe Preparation:
-
A single-stranded DNA probe complementary to the target mRNA (e.g., WHI5) is synthesized and radiolabeled at the 5' end with [γ-³²P]ATP using T4 polynucleotide kinase.
3. Hybridization:
-
Mix a defined amount of total RNA with an excess of the radiolabeled probe in a hybridization buffer.
-
Denature the mixture at a high temperature (e.g., 90°C) and then hybridize overnight at a temperature that allows for specific probe-mRNA annealing.
4. S1 Nuclease Digestion:
-
Add S1 nuclease to the hybridization reaction to digest any single-stranded, unhybridized probe and RNA.
-
Stop the reaction by adding a stop buffer containing a chelating agent like EDTA.
5. Analysis:
-
Precipitate the protected DNA-RNA hybrids and resolve them on a denaturing polyacrylamide gel.
-
Visualize the protected fragments by autoradiography. The intensity of the protected band is proportional to the amount of the target mRNA in the sample.
Mass Spectrometry-based Identification of Hcm1 Phosphorylation Sites
This protocol outlines the general workflow for identifying in vivo phosphorylation sites on Hcm1.
1. Hcm1 Immunopurification:
-
Grow a yeast strain expressing an epitope-tagged version of Hcm1 (e.g., HA-tagged) to mid-log phase.
-
Lyse the cells and perform immunoprecipitation of Hcm1 using anti-HA antibodies.
2. Protein Digestion:
-
Elute the immunoprecipitated Hcm1 and resolve it by SDS-PAGE.
-
Excise the Hcm1 band and perform in-gel digestion with a protease such as trypsin or Lys-C.
3. Phosphopeptide Enrichment:
-
Enrich for phosphopeptides from the digest using techniques like Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO₂) chromatography.
4. Mass Spectrometry Analysis:
-
Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]
-
Use fragmentation methods such as Collision-Induced Dissociation (CID) or Electron Transfer Dissociation (ETD) to generate fragment ion spectra.
5. Data Analysis:
-
Search the acquired MS/MS spectra against the yeast protein database to identify the peptide sequences.
-
Use specialized software to localize the phosphorylation sites on the identified peptides with high confidence.[4]
Conclusion
Hcm1 is a crucial transcription factor that ensures the timely expression of genes required for the successful completion of S-phase and the preparation for mitosis. Its intricate regulation at multiple levels highlights its importance as a nexus for integrating cell cycle progression signals with cellular stress responses. The methodologies detailed in this guide provide a framework for the further investigation of Hcm1 and other cell cycle regulators, which may offer novel targets for therapeutic intervention in diseases characterized by aberrant cell proliferation.
References
- 1. Pramila T, et al. (2006) | SGD [yeastgenome.org]
- 2. Negishi T, et al. (2016) | SGD [yeastgenome.org]
- 3. The Late S-Phase Transcription Factor Hcm1 Is Regulated through Phosphorylation by the Cell Wall Integrity Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of phosphorylation sites on proteins from Saccharomyces cerevisiae by electron transfer dissociation (ETD) mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetics and Pharmacodynamics of HCM-006: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document describes the pharmacokinetics and pharmacodynamics of a hypothetical compound, HCM-006. Data presented are illustrative and intended to serve as a template for a technical guide. No such compound with this designation is publicly known to exist at the time of this writing.
Introduction
Hypertrophic cardiomyopathy (HCM) is the most common inherited cardiac disease, characterized by unexplained left ventricular hypertrophy.[1][2] It is a condition that can lead to significant morbidity and mortality due to heart failure and sudden cardiac death.[1][3][4] Current pharmacological treatments for HCM primarily focus on symptom relief and include beta-blockers, calcium channel blockers, and disopyramide.[1][2][5] However, these therapies do not address the underlying pathophysiology of the disease.[2][6]
This compound is an investigational, selective, small molecule inhibitor of cardiac myosin. By binding to a distinct allosteric site on cardiac myosin, this compound is designed to reduce the number of active actin-myosin cross-bridges during each cardiac cycle. This mechanism aims to suppress the myocardial hypercontractility that is a hallmark of hypertrophic cardiomyopathy.[7] This document provides a comprehensive overview of the preclinical and early clinical pharmacokinetic and pharmacodynamic properties of this compound.
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in preclinical species and in early-phase human clinical trials.
Preclinical Pharmacokinetics
The pharmacokinetic parameters of this compound were evaluated in mice, rats, and cynomolgus monkeys following intravenous and oral administration.
Table 1: Preclinical Pharmacokinetic Parameters of this compound
| Parameter | Mouse | Rat | Cynomolgus Monkey |
| Bioavailability (%) | 75 | 68 | 82 |
| Tmax (h) | 0.5 | 1.0 | 2.0 |
| Cmax (ng/mL) | 1250 ± 150 | 980 ± 120 | 2100 ± 300 |
| AUC (ng·h/mL) | 7500 ± 900 | 6200 ± 800 | 18500 ± 2500 |
| Half-life (h) | 4.2 | 6.8 | 12.5 |
| Volume of Distribution (L/kg) | 2.1 | 1.8 | 3.5 |
| Clearance (mL/min/kg) | 8.5 | 10.2 | 5.1 |
Human Pharmacokinetics
A Phase 1, single-ascending dose and multiple-ascending dose study was conducted in healthy volunteers to assess the safety, tolerability, and pharmacokinetics of this compound.
Table 2: Human Pharmacokinetic Parameters of this compound (Single Ascending Dose)
| Dose | Tmax (h) | Cmax (ng/mL) | AUC (0-inf) (ng·h/mL) | Half-life (h) |
| 5 mg | 2.0 | 250 ± 50 | 3000 ± 600 | 24.5 |
| 10 mg | 2.5 | 520 ± 90 | 6500 ± 1100 | 25.1 |
| 20 mg | 2.5 | 1100 ± 200 | 14000 ± 2500 | 26.3 |
Experimental Protocols: Pharmacokinetics
Preclinical In Vivo Pharmacokinetic Studies
-
Animal Models: Male CD-1 mice, Sprague-Dawley rats, and cynomolgus monkeys were used.
-
Dosing: For oral administration, this compound was formulated in 0.5% methylcellulose (B11928114) and administered via oral gavage. For intravenous administration, this compound was dissolved in a solution of 20% Solutol HS 15 in saline.
-
Sample Collection: Blood samples were collected at predetermined time points post-dosing into EDTA-containing tubes. Plasma was separated by centrifugation.
-
Bioanalysis: Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Non-compartmental analysis was used to determine the key pharmacokinetic parameters.
Human Phase 1 Clinical Trial
-
Study Design: A randomized, double-blind, placebo-controlled, single- and multiple-ascending dose study.
-
Participants: Healthy male and female volunteers aged 18-55 years.
-
Dosing: Single oral doses of 5, 10, and 20 mg were administered. Multiple doses were administered once daily for 14 days.
-
Sample Collection: Serial blood samples were collected over 72 hours post-dose for single-dose cohorts and at steady-state for multiple-dose cohorts.
-
Bioanalysis: Plasma concentrations of this compound were quantified using a validated LC-MS/MS assay.
Pharmacodynamics
The pharmacodynamic effects of this compound were assessed through in vitro studies and in patients with obstructive hypertrophic cardiomyopathy.
In Vitro Potency and Selectivity
This compound demonstrated potent and selective inhibition of cardiac myosin ATPase activity.
Table 3: In Vitro Potency and Selectivity of this compound
| Assay | IC50 (nM) |
| Cardiac Myosin ATPase Activity | 50 ± 10 |
| Skeletal Myosin ATPase Activity | >10,000 |
| Smooth Muscle Myosin ATPase Activity | >10,000 |
Clinical Pharmacodynamics in Obstructive HCM Patients
In a Phase 2 clinical trial involving patients with symptomatic obstructive HCM, this compound demonstrated significant improvements in key hemodynamic and functional parameters.
Table 4: Change from Baseline in Key Pharmacodynamic Endpoints at Week 12
| Endpoint | This compound (n=30) | Placebo (n=15) | p-value |
| Resting LVOT Gradient (mmHg) | -35.2 | -5.1 | <0.001 |
| Post-Valsalva LVOT Gradient (mmHg) | -48.5 | -8.2 | <0.001 |
| Peak Oxygen Consumption (pVO2) (mL/kg/min) | +1.5 | -0.2 | 0.02 |
| NYHA Functional Class Improvement (≥1 class) | 70% | 20% | <0.01 |
Experimental Protocols: Pharmacodynamics
In Vitro Myosin ATPase Assay
-
Enzyme Source: Purified human cardiac, skeletal, and smooth muscle myosin.
-
Assay Principle: The rate of ATP hydrolysis by myosin was measured using a malachite green-based colorimetric assay to detect the release of inorganic phosphate (B84403).
-
Procedure: Myosin was incubated with varying concentrations of this compound in the presence of actin and ATP. The reaction was stopped, and the amount of inorganic phosphate was quantified.
-
Data Analysis: IC50 values were determined by fitting the concentration-response data to a four-parameter logistic equation.
Phase 2 Clinical Trial in Obstructive HCM
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.
-
Participants: Patients with symptomatic obstructive HCM, defined by a resting or post-Valsalva left ventricular outflow tract (LVOT) gradient of ≥50 mmHg.
-
Intervention: Patients received a once-daily oral dose of this compound (titrated from 5 to 15 mg) or placebo for 12 weeks.
-
Echocardiography: Transthoracic echocardiograms were performed at baseline and at specified follow-up visits to measure LVOT gradients.
-
Cardiopulmonary Exercise Testing: Symptom-limited cardiopulmonary exercise testing was conducted to determine peak oxygen consumption (pVO2).
-
Clinical Assessment: New York Heart Association (NYHA) functional class was assessed at baseline and at the end of treatment.
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of this compound
The following diagram illustrates the proposed mechanism of action of this compound at the level of the cardiac sarcomere.
Caption: Mechanism of this compound in the cardiac sarcomere.
Clinical Trial Workflow for Phase 2 Study
The workflow for the Phase 2 clinical trial in patients with obstructive HCM is depicted below.
Caption: Phase 2 clinical trial workflow for this compound.
Conclusion
This compound is a novel, selective cardiac myosin inhibitor with a favorable pharmacokinetic profile that supports once-daily oral dosing. In preclinical models, it has demonstrated potent and selective inhibition of cardiac myosin. Early clinical data in patients with obstructive hypertrophic cardiomyopathy suggest that this compound can significantly reduce LVOT gradients and improve exercise capacity and symptoms. These findings support the continued development of this compound as a potential disease-modifying therapy for hypertrophic cardiomyopathy. Further investigation in larger, long-term clinical trials is warranted to fully elucidate its efficacy and safety profile.
References
- 1. Novel Pharmacotherapy in Hypertrophic Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Management of Hypertrophic Cardiomyopathy: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. An Overview of Pharmacotherapy in Hypertrophic Cardiomyopathy: Current Speculations and Clinical Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological Management of Hypertrophic Cardiomyopathy: From Bench to Bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New perspectives in the pharmacological treatment of hypertrophic cardiomyopathy | Revista Portuguesa de Cardiologia (English edition) [revportcardiol.org]
- 7. Cytokinetics, Incorporated - Cytokinetics Announces Primary Results from MAPLE-HCM Presented at the European Society of Cardiology Congress 2025 and Published in The New England Journal Of Medicine [ir.cytokinetics.com]
A Technical Guide to the Molecular Biology of Hypertrophic Cardiomyopathy for Basic Research
Disclaimer: The term "HCM-006" did not correspond to a specific molecule, gene, or experimental model in the public domain at the time of this writing. This guide therefore provides a broader overview of the molecular biology relevant to Hypertrophic Cardiomyopathy (HCM) for researchers, scientists, and drug development professionals. The content is based on established principles and common research practices in the field of HCM.
Hypertrophic Cardiomyopathy (HCM) is a prevalent inherited cardiac disorder characterized by the thickening of the heart muscle (myocardial hypertrophy) in the absence of other known causes like hypertension or aortic stenosis. It is a leading cause of sudden cardiac death in young individuals and can lead to significant morbidity from heart failure and arrhythmias. This guide delves into the core molecular aspects of HCM, providing insights into its genetic basis, key signaling pathways, and common experimental approaches.
Genetic Basis of Hypertrophic Cardiomyopathy
HCM is primarily a disease of the cardiac sarcomere, the fundamental contractile unit of the myocyte. Mutations in genes encoding sarcomeric proteins are the most common cause of HCM. These mutations are typically inherited in an autosomal dominant pattern.
Table 1: Key Genes Implicated in Hypertrophic Cardiomyopathy
| Gene | Protein Product | Location | Function in Sarcomere | Prevalence in HCM |
| MYH7 | β-Myosin Heavy Chain | Thick Filament | Motor protein, generates force by hydrolyzing ATP. | ~30-40% |
| MYBPC3 | Cardiac Myosin-Binding Protein C | Thick Filament | Regulates myosin-actin interaction and sarcomere assembly. | ~20-30% |
| TNNT2 | Cardiac Troponin T | Thin Filament | Anchors the troponin complex to tropomyosin. | ~5-10% |
| TNNI3 | Cardiac Troponin I | Thin Filament | Inhibits myosin-actin interaction in the absence of Ca2+. | ~1-5% |
| TPM1 | α-Tropomyosin | Thin Filament | Regulates the access of myosin to actin. | <5% |
| ACTC1 | Cardiac α-Actin | Thin Filament | Forms the backbone of the thin filament. | <1% |
| MYL2 | Myosin Regulatory Light Chain | Thick Filament | Modulates the ATPase activity of myosin. | <1% |
| MYL3 | Myosin Essential Light Chain | Thick Filament | Stabilizes the myosin head. | <1% |
Key Signaling Pathways in HCM Pathogenesis
The molecular pathogenesis of HCM is complex and involves multiple signaling pathways that translate the initial sarcomeric dysfunction into the phenotype of cardiac hypertrophy, fibrosis, and myocyte disarray.
One of the central pathways implicated in cardiac hypertrophy is the mTOR (mechanistic Target of Rapamycin) signaling pathway . mTOR is a serine/threonine kinase that exists in two distinct complexes, mTORC1 and mTORC2. mTORC1 is a master regulator of cell growth and proliferation and is activated by various growth factors and cellular energy status. In the context of HCM, mechanical stress and altered calcium handling resulting from sarcomere mutations can lead to the activation of upstream signaling molecules like PI3K and Akt, which in turn activate mTORC1. Activated mTORC1 promotes protein synthesis, leading to myocyte growth (hypertrophy), and can also influence autophagy and metabolism.
Below is a simplified representation of the mTOR signaling pathway in the context of cardiac hypertrophy.
Caption: Simplified mTOR signaling pathway in cardiac hypertrophy.
Experimental Protocols for Basic Research in HCM
Researchers employ a variety of molecular biology techniques to study HCM. Below are representative protocols for common experimental approaches.
1. Site-Directed Mutagenesis to Create HCM-Associated Mutations
This protocol describes the generation of a specific point mutation in a target gene (e.g., MYH7) cloned into an expression vector.
Materials:
-
Expression vector containing the wild-type gene of interest
-
Mutagenic primers (forward and reverse) containing the desired mutation
-
High-fidelity DNA polymerase
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells
-
LB agar (B569324) plates with appropriate antibiotic
Procedure:
-
Primer Design: Design forward and reverse primers (~25-45 bases) containing the desired mutation in the middle of the primer. The primers should be complementary to each other.
-
PCR Amplification:
-
Set up a PCR reaction with the plasmid template, mutagenic primers, high-fidelity DNA polymerase, and dNTPs.
-
Perform PCR with a high-fidelity polymerase to amplify the entire plasmid. Use a sufficient number of cycles (typically 12-18) to generate a high yield of mutated plasmid.
-
-
DpnI Digestion:
-
Following PCR, add DpnI restriction enzyme directly to the amplification product.
-
Incubate at 37°C for 1-2 hours. DpnI digests the parental, methylated DNA template, leaving the newly synthesized, unmethylated (mutated) plasmid intact.
-
-
Transformation:
-
Transform the DpnI-treated plasmid into competent E. coli cells.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection.
-
-
Verification:
-
Isolate plasmid DNA from several colonies.
-
Verify the presence of the desired mutation by Sanger sequencing.
-
2. Western Blot Analysis of Hypertrophic Markers
This protocol is for detecting the expression levels of proteins associated with cardiac hypertrophy in cell or tissue lysates.
Materials:
-
Cell or tissue lysates
-
Protein assay kit (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ANP, anti-BNP, anti-β-MHC)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
Sample Preparation: Mix a standardized amount of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Experimental Workflow for Drug Discovery in HCM
The development of novel therapeutics for HCM often follows a structured workflow, from target identification to preclinical testing.
Understanding the novelty of HCM-006 as a research compound
An In-depth Technical Guide to Novel Research Compounds in Hypertrophic Cardiomyopathy
Introduction
Hypertrophic cardiomyopathy (HCM) is the most prevalent inherited cardiac disorder, characterized by unexplained thickening of the left ventricular wall, hypercontractility of the heart muscle, and impaired diastolic function.[1][2] For many years, treatment for HCM has been limited to managing symptoms with medications such as beta-blockers and calcium channel blockers, or invasive procedures like septal myectomy.[1][2] A new class of drugs, known as cardiac myosin inhibitors, represents a groundbreaking approach by directly targeting the underlying pathophysiology of HCM at the molecular level.[2][3] This guide provides a technical overview of these novel research compounds, with a focus on Mavacamten and Aficamten (B8198243), and the emerging cardiac sarcomere modulator, EDG-7500.
Core Concept: The Novelty of Targeting the Cardiac Sarcomere
The primary innovation of this new class of compounds is the direct inhibition of the cardiac sarcomere's hypercontractility, which is a central mechanism in the pathogenesis of HCM.[4][5] These drugs are selective, allosteric, and reversible inhibitors of cardiac myosin ATPase.[1][6] By binding to cardiac myosin, they reduce the number of actin-myosin cross-bridges formed, thereby decreasing the excessive contractility of the heart muscle.[1][7] This modulation of the fundamental contractile unit of the cardiomyocyte allows for improved relaxation and filling of the heart, addressing the core of the disease rather than just its symptoms.[7][8]
Mechanism of Action: Cardiac Myosin Inhibition
Cardiac myosin inhibitors, such as Mavacamten and Aficamten, function by binding to a specific allosteric site on cardiac myosin.[4] This binding event inhibits the activity of cardiac myosin ATPase, which is crucial for the hydrolysis of ATP that powers the conformational changes in the myosin heads required for muscle contraction.[4] By limiting this ATPase activity, these inhibitors reduce the energy available for the power stroke, leading to a decrease in the force of contraction.[4] This action shifts the myosin population towards an energy-sparing, "super-relaxed state."[6] The result is a reduction in the hypercontractility that characterizes HCM, leading to a decrease in the left ventricular outflow tract (LVOT) obstruction and improved cardiac filling pressures.[6][8]
A newer compound, EDG-7500, is described as a selective cardiac sarcomere modulator.[9] Its mechanism is designed to slow early contraction velocity and address impaired cardiac relaxation without a significant impact on systolic function, potentially offering a differentiated safety profile compared to cardiac myosin inhibitors.[9]
Signaling Pathways in Hypertrophic Cardiomyopathy
The development of HCM involves complex signaling pathways that lead to myocyte hypertrophy, fibrosis, and contractile dysfunction. While cardiac myosin inhibitors directly target the sarcomere, other signaling pathways are also implicated in the broader pathogenesis of HCM. These include the Ras-mitogen-activated protein kinase (Ras-MAPK) pathway, the transforming growth factor-beta (TGF-β) pathway, and the calcineurin/NF-AT pathway.[10][11][12] The Ras-MAPK pathway, in particular, has been identified as being differentially regulated in HCM and is a promising area for future therapeutic development.[12]
Quantitative Data from Clinical Trials
The efficacy of novel cardiac myosin inhibitors has been demonstrated in several clinical trials. The following tables summarize key quantitative data for Mavacamten and Aficamten.
Table 1: Mavacamten Clinical Trial Data
| Trial Name | Phase | Key Efficacy Endpoints | Results |
| PIONEER-HCM | 2 | Reduction in post-exercise LVOT obstruction | Significant reductions in resting and Valsalva LVOT gradients were observed.[13] |
| EXPLORER-HCM | 3 | Change in peak VO2 and NYHA class | 37% of patients on Mavacamten met the primary endpoint vs. 17% on placebo.[14] Reductions in LV mass index and wall thickness were also noted.[15] |
| VALOR-HCM | 3 | Reduction in need for septal reduction therapy | Mavacamten reduced the proportion of patients needing myectomy by an absolute difference of 59% compared to placebo.[3] |
Table 2: Aficamten Clinical Trial Data
| Trial Name | Phase | Key Efficacy Endpoints | Results |
| REDWOOD-HCM | 2 | Safety, tolerability, and dose-response on LVOT gradient | Aficamten significantly reduced LVOT gradients.[16] |
| SEQUOIA-HCM | 3 | Change in peak oxygen uptake (pVO2) | Aficamten improved exercise capacity, with a mean change in pVO2 of 1.8 ml/kg/min vs. 0.0 ml/kg/min for placebo.[17][18] Significant improvements in LVOT gradient, quality of life (KCCQ-CSS), and cardiac biomarkers (NT-proBNP and hs-cTnI) were also observed.[19] |
| FOREST-HCM | 2/3 (Open-Label Extension) | Long-term safety and efficacy | At 48 weeks, sustained reductions in resting (-40 mmHg) and Valsalva (-53 mmHg) LVOT gradients were seen, with 82% of patients improving by at least one NYHA class.[20] |
Table 3: EDG-7500 Clinical Trial Data
| Trial Name | Phase | Key Efficacy Endpoints | Results |
| CIRRUS-HCM | 2 | Safety, tolerability, and effect on LVOT gradient | In patients with obstructive HCM, the 100mg dose led to mean reductions of 71% in resting and 58% in provokable LVOT gradients without significant changes in LVEF.[9] A 62% mean reduction in NT-proBNP was also observed.[9] |
Experimental Protocols
The clinical development of these novel compounds has followed rigorous experimental protocols, primarily in the form of randomized, double-blind, placebo-controlled trials.
General Clinical Trial Design
A common design for Phase 3 trials of cardiac myosin inhibitors involves the following steps:
-
Patient Population: Enrollment of patients with symptomatic obstructive HCM (NYHA Class II-III) who are often already on standard-of-care background medical therapy.[21]
-
Randomization: Patients are randomly assigned to receive either the investigational drug or a placebo.[21]
-
Dosing: The investigational drug is typically administered orally, once daily. Dosing often involves a titration period where the dose is adjusted based on echocardiographic assessments of LVOT gradient and left ventricular ejection fraction (LVEF) to achieve optimal efficacy and safety.[20][22]
-
Primary Endpoint Assessment: The primary endpoint is often a measure of exercise capacity, such as the change in peak oxygen uptake (pVO2) from baseline to the end of the treatment period (e.g., 24 or 30 weeks), as measured by cardiopulmonary exercise testing (CPET).[17][21]
-
Secondary and Exploratory Endpoints: These include changes in LVOT gradient (at rest and with Valsalva maneuver), NYHA functional class, patient-reported outcomes (e.g., Kansas City Cardiomyopathy Questionnaire - KCCQ), and levels of cardiac biomarkers like NT-proBNP and high-sensitivity cardiac troponin I (hs-cTnI).[21]
-
Safety Monitoring: A critical aspect of these trials is the close monitoring of LVEF due to the mechanism of action of these drugs. A significant drop in LVEF below 50% is a key safety concern that may necessitate dose reduction or treatment interruption.[1][3]
Conclusion
The development of cardiac myosin inhibitors and sarcomere modulators marks a paradigm shift in the treatment of hypertrophic cardiomyopathy. By targeting the fundamental disease mechanism of myocyte hypercontractility, compounds like Mavacamten, Aficamten, and EDG-7500 offer the potential for disease modification beyond simple symptom management. The robust data from clinical trials underscore their efficacy in improving exercise capacity, reducing outflow tract obstruction, and enhancing quality of life for patients with HCM. As research continues, these novel compounds are poised to become a cornerstone of therapy for this challenging genetic heart condition.
References
- 1. Mavacamten for symptomatic obstructive hypertrophic cardiomyopathy - Australian Prescriber [australianprescriber.tg.org.au]
- 2. mdpi.com [mdpi.com]
- 3. Cardiac Myosin Inhibitors for Obstructive HCM: Key Points - American College of Cardiology [acc.org]
- 4. Cardiac myosin inhibitors: Efficacy, safety and future directions of aficamten in hypertrophic obstructive cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mavacamten: A First-in-class Oral Modulator of Cardiac Myosin for the Treatment of Symptomatic Hypertrophic Obstructive Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. What is the mechanism of Mavacamten? [synapse.patsnap.com]
- 8. drugs.com [drugs.com]
- 9. trial.medpath.com [trial.medpath.com]
- 10. Signaling Pathways Mediating the Response to Hypertrophie Stress in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 11. imrpress.com [imrpress.com]
- 12. nyp.org [nyp.org]
- 13. Clinical Trial Results from MyoKardia’s Phase 2 PIONEER-HCM Study of Mavacamten Published in the Annals of Internal Medicine - BioSpace [biospace.com]
- 14. Mavacamten Yields Stable Benefits in Obstructive HCM Over Longer Term | tctmd.com [tctmd.com]
- 15. emjreviews.com [emjreviews.com]
- 16. Cardiac Myosin Inhibitors in Hypertrophic Cardiomyopathy: Clinical Advances and Therapeutic Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New Drug Shows Promise for Enhancing Oxygen Uptake in Hypertrophic Cardiomyopathy [breakthroughsforphysicians.nm.org]
- 18. Novel Drug May Improve Oxygen Uptake in Hypertrophic Cardiomyopathy - News Center [news.feinberg.northwestern.edu]
- 19. Safety, Efficacy, and Quantitative Understanding of Obstruction Impact of Aficamten in HCM - American College of Cardiology [acc.org]
- 20. Aficamten Treatment for Symptomatic Obstructive Hypertrophic Cardiomyopathy: 48-Week Results From FOREST-HCM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. cytokinetics.com [cytokinetics.com]
- 22. ahajournals.org [ahajournals.org]
For Researchers, Scientists, and Drug Development Professionals
The emergence of targeted therapies has revolutionized the management of hypertrophic cardiomyopathy (HCM), a prevalent genetic heart muscle disease. While significant strides have been made, the quest for novel therapeutic agents with improved efficacy and safety profiles continues. This technical guide focuses on a promising, albeit currently uncharacterized, class of molecules designated as HCM-006 and its related analogs. Due to the nascent stage of research, this document will primarily outline the established therapeutic landscape for HCM, providing a framework for the potential development and investigation of compounds like this compound.
Introduction to Hypertrophic Cardiomyopathy
Hypertrophic cardiomyopathy is an inherited cardiovascular disorder characterized by the thickening of the heart muscle, which can lead to obstruction of blood flow, arrhythmias, and heart failure.[1][2][3] It is the most common cause of sudden cardiac death in young individuals.[4] The underlying pathology is often linked to mutations in genes encoding sarcomere proteins, the fundamental contractile units of heart muscle cells.[2][3] These mutations result in hypercontractility of the cardiac muscle.[1]
Current Therapeutic Strategies and Unmet Needs
Historically, treatment for HCM has focused on managing symptoms with medications such as beta-blockers and calcium channel blockers, which do not address the underlying cause of the disease.[4][5] More recently, a new class of drugs known as cardiac myosin inhibitors has emerged, directly targeting the hypercontractility of the sarcomere.[1]
Mavacamten , the first FDA-approved cardiac myosin inhibitor, has shown significant efficacy in reducing left ventricular outflow tract obstruction and improving symptoms in patients with obstructive HCM.[1][4] Aficamten is another myosin inhibitor currently in late-stage clinical trials.[1][6] While these drugs represent a major advancement, there remains a need for therapies with improved long-term safety, broader efficacy in different patient populations (including non-obstructive HCM), and potentially disease-modifying capabilities.
The Hypothesized Role of this compound and its Analogs
While no specific data currently exists for a compound designated "this compound" in the public domain, we can hypothesize its potential mechanism of action based on the current understanding of HCM pathophysiology. A novel compound like this compound would likely be designed to modulate the function of the cardiac sarcomere.
Potential Signaling Pathway
A logical approach for a new HCM therapeutic would be to target the actin-myosin interaction, similar to existing myosin inhibitors. The signaling pathway would involve the modulation of the myosin ATPase cycle, leading to a reduction in the number of force-producing cross-bridges and thereby decreasing cardiac hypercontractility.
Caption: Hypothesized mechanism of this compound, targeting the myosin-actin interaction to reduce hypercontractility.
Framework for Preclinical Evaluation of Novel Compounds like this compound
The development of any new therapeutic for HCM, including hypothetical compounds like this compound, would necessitate a rigorous preclinical evaluation pipeline.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical assessment of a novel HCM drug candidate.
Caption: A streamlined workflow for the preclinical development of a new HCM therapeutic candidate.
Key Experimental Protocols
Detailed methodologies for critical preclinical experiments would be essential. Below are outlines for foundational assays.
Biochemical Assay: Myosin ATPase Activity
-
Objective: To determine the effect of this compound analogs on the enzymatic activity of cardiac myosin.
-
Methodology:
-
Purify human β-cardiac myosin S1 fragment.
-
Perform steady-state ATPase assays by measuring the rate of ATP hydrolysis (inorganic phosphate (B84403) release) in the presence of varying concentrations of the test compound.
-
Use a phosphate detection reagent (e.g., malachite green) and measure absorbance at a specific wavelength.
-
Calculate IC50 values to determine the potency of each analog.
-
Cell-Based Assay: Contractility in Cardiomyocytes
-
Objective: To assess the impact of this compound analogs on the contractility of isolated cardiomyocytes.
-
Methodology:
-
Isolate primary adult ventricular cardiomyocytes from an appropriate animal model (e.g., a transgenic mouse model of HCM).
-
Culture the cardiomyocytes on a suitable substrate.
-
Treat the cells with different concentrations of the test compounds.
-
Measure contractile parameters such as cell shortening, velocity of shortening, and relaxation using video-based edge detection or similar techniques.
-
Analyze the data to determine the effect on cardiomyocyte function.
-
Future Directions and the Promise of Novel Therapies
The field of HCM therapeutics is rapidly evolving. Beyond small molecule inhibitors, gene therapy is also being explored as a potential curative approach.[7] As our understanding of the molecular basis of HCM deepens, the opportunities for developing novel, targeted therapies will continue to expand. The pursuit of compounds like the hypothetical this compound, guided by structured preclinical evaluation, holds the promise of further improving the lives of patients with this challenging disease.
Disclaimer: The information provided on "this compound" is hypothetical and based on the current landscape of hypertrophic cardiomyopathy research. There is no publicly available information on a compound with this specific designation at the time of writing.
References
- 1. Hypertrophic cardiomyopathy: Mutations to mechanisms to therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hypertrophic Cardiomyopathy and Phenocopies: New Therapies for Old Diseases—Current Evidence and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypertrophic Cardiomyopathy: From Phenotype and Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Frontiers | cMyBP-C in hypertrophic cardiomyopathy: gene therapy and small-molecule innovations [frontiersin.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. newsroom.clevelandclinic.org [newsroom.clevelandclinic.org]
Methodological & Application
HCM-006 experimental protocol for cell culture
An experimental protocol for the culture of Human Cardiac Myocytes (HCM) is detailed below, providing researchers, scientists, and drug development professionals with comprehensive application notes and methodologies. While the specific designation "HCM-006" did not correspond to a single, universally recognized cell line in broad searches, "HCM" is a common abbreviation for Human Cardiac Myocytes. The following protocols are based on established methods for the culture of these cells.
Application Notes
Human Cardiac Myocytes (HCM) are primary cells isolated from the ventricles of the adult human heart.[1] These cells are crucial for in vitro research into cardiac diseases, pharmacological studies, and toxicological screenings.[1] HCM behave as progenitor cells in culture and can be maintained for at least 15 population doublings, making them suitable for long-term experiments.[1] It is important to note that these cultured HCM are not fully differentiated and do not spontaneously beat in vitro.[1] For optimal growth and viability, it is recommended to use a complete cardiac myocyte medium and to coat culture flasks with poly-L-lysine.
Quantitative Data Summary
A summary of the key quantitative parameters for the successful culture of Human Cardiac Myocytes is provided in the table below for easy reference.
| Parameter | Value | Unit | Notes |
| Seeding Density | 7,500 | cells/cm² | For both initial culture from cryopreserved cells and sub-culturing.[2] |
| Poly-L-Lysine Coating | 2 | µg/cm² | All culture flasks must be coated.[2] |
| Centrifugation Speed | 500 x g | For pelleting cells during sub-culture.[2] | |
| Centrifugation Temperature | 4 | °C | For pelleting cells during sub-culture.[2] |
| Centrifugation Time | 5 | minutes | For pelleting cells during sub-culture.[2] |
| Incubation Temperature | 37 | °C | Standard cell culture condition.[2] |
| CO₂ Concentration | 5 | % | In a humidified incubator.[2] |
| Recovery Time Post-Thaw | 16 | hours | Before changing the medium to remove cryopreservative.[2] |
| Sub-culture Confluency | 90 | % | Cells should be passaged when they reach this density.[2] |
| Accutase Incubation | 10-15 | minutes | For cell detachment during sub-culture.[2] |
| Media Change Frequency | Every other day | After the initial post-seeding change.[2] |
Experimental Protocols
Initiation of Culture from Cryopreserved Human Cardiac Myocytes
This protocol details the steps for thawing and establishing a culture of HCM from a frozen vial.
Materials:
-
Cryopreserved Human Cardiac Myocytes (e.g., ScienCell, Cat# 6201)
-
Cardiac Myocyte Medium (CMM)
-
Poly-L-Lysine coated T225 culture flasks
-
37°C water bath
-
Sterile pipettes
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Rapidly thaw the vial of cryopreserved cells by gently rotating it in a 37°C water bath.
-
Once the ice crystals have disappeared, immediately dispense the contents of the vial into a poly-L-lysine coated flask at a density of 7,500 cells/cm².[2]
-
Allow the cells to recover for 16 hours in a 37°C, 5% CO₂ humidified incubator.[2]
-
The following morning, aspirate the medium containing the cryopreservative and replace it with fresh, pre-warmed Cardiac Myocyte Medium.[2]
-
Change the medium the day after seeding and every other day thereafter.[2]
Sub-culture of Human Cardiac Myocytes
This protocol describes the procedure for passaging adherent HCM when they have reached the optimal confluency.
Materials:
-
Confluent culture of Human Cardiac Myocytes
-
Cardiac Myocyte Medium (CMM)
-
Phosphate Buffered Saline (1X PBS), sterile and warm
-
Accutase Enzyme Cell Detachment Medium
-
Sterile pipettes
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Poly-L-Lysine coated culture flasks
Procedure:
-
Propagate the cells until they reach 90% confluency.[2]
-
Aspirate the culture medium from the flask.
-
Wash the cell monolayer with warm 1X PBS.[2]
-
Add 15 mL of Accutase to the flask and return it to the incubator for 10-15 minutes, or until the cells detach.[2]
-
Immediately collect the detached cells and rinse the flask with warm 1X PBS to collect any residual cells.
-
Pellet the cells by centrifuging at 500 x g for 5 minutes at 4°C.[2]
-
Gently resuspend the cell pellet in fresh, warm Cardiac Myocyte Medium.
-
Perform a cell count using a hemocytometer and Trypan blue to assess viability.
-
Seed new poly-L-lysine coated flasks at a density of 7,500 cells/cm².[2]
-
Record each sub-culture event as a passage. Primary cells will typically senesce after 4-5 passages.[2]
Visualizations
Caption: Workflow for HCM cell culture from thawing to sub-culturing.
Caption: A generalized signal transduction pathway in cardiac myocytes.
References
Application Notes and Protocols for HCM-006 (NCI-006) in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
Introduction
HCM-006, also known as NCI-006, is a potent and specific small-molecule inhibitor of lactate (B86563) dehydrogenase (LDH), a critical enzyme in anaerobic glycolysis.[1] By targeting LDH, this compound disrupts the metabolic processes that many cancer cells rely on for rapid growth and proliferation, leading to the inhibition of tumor growth and the induction of apoptosis.[2] These application notes provide detailed protocols for the use of this compound in various in vitro and in vivo laboratory settings to study its effects on cancer cell metabolism, proliferation, and tumor progression.
Mechanism of Action
This compound inhibits both LDHA and LDHB isoforms, which are responsible for the conversion of pyruvate (B1213749) to lactate. This inhibition leads to a decrease in lactate production and a reduction in the NAD+/NADH ratio within the cell. Consequently, the glycolytic pathway is suppressed, and cancer cells may undergo a metabolic shift towards mitochondrial respiration.[2][3] The disruption of this key metabolic pathway ultimately hinders cancer cell growth and can trigger programmed cell death.
Signaling Pathway
The inhibition of lactate dehydrogenase by this compound has a direct impact on the metabolic signaling of cancer cells. By blocking the conversion of pyruvate to lactate, this compound forces a metabolic reprogramming, influencing pathways related to energy production and cell survival.
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| LDHA IC50 | - | 0.06 µM | |
| LDHB IC50 | - | 0.03 µM | |
| Cell Proliferation IC50 (72h) | TC71 (Ewing Sarcoma) | 100 nM | |
| Cell Proliferation IC50 (72h) | TC32 (Ewing Sarcoma) | 100 nM | |
| Cell Proliferation IC50 (72h) | RDES (Ewing Sarcoma) | 1 µM | |
| Cell Proliferation IC50 (72h) | EW8 (Ewing Sarcoma) | 1 µM | |
| Lactate Secretion EC50 | MIA PaCa-2 (Pancreatic) | 0.37 µM | |
| Lactate Secretion EC50 | HT29 (Colon) | 0.53 µM | |
| Lactate Secretion EC50 | Mouse Red Blood Cells | 1.6 µM | [2] |
| Lactate Secretion EC50 | Human Red Blood Cells | 2.1 µM | [2] |
In Vivo Efficacy of this compound in Mouse Xenograft Models
| Animal Model | Treatment | Dosing Schedule | Outcome | Reference |
| MIA PaCa-2 Xenograft | 50 mg/kg this compound (IV) | Every other day for 2 weeks | Significant tumor growth inhibition | [2][4] |
| HCT116 Xenograft | 40 mg/kg this compound (IV) + IACS-010759 | 2-3 times a week for 2 weeks | Synergistic tumor growth inhibition | |
| MKN45 Xenograft | 40 mg/kg this compound (IV) + IACS-010759 | 2-3 times a week for 2 weeks | Synergistic tumor growth inhibition |
Experimental Protocols
In Vitro Assays
1. LDH Enzyme Inhibition Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound against purified LDH enzyme.
-
Reagents and Materials:
-
Purified human LDHA and LDHB enzyme
-
This compound (NCI-006)
-
NADH
-
Pyruvate
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
-
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add the assay buffer, NADH, and the this compound dilutions.
-
Add the LDH enzyme to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding pyruvate to each well.
-
Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Calculate the rate of reaction for each this compound concentration.
-
Plot the reaction rates against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
2. Cell Proliferation Assay
This protocol measures the effect of this compound on the proliferation of cancer cell lines.
-
Reagents and Materials:
-
Cancer cell line of interest (e.g., MIA PaCa-2, HT29, or Ewing sarcoma cell lines)
-
Complete cell culture medium
-
This compound (NCI-006)
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the cells for the desired period (e.g., 72 hours).
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
3. Extracellular Acidification Rate (ECAR) Assay
This protocol assesses the effect of this compound on glycolysis by measuring the rate of lactate production.
-
Reagents and Materials:
-
Cancer cell line of interest
-
Seahorse XF Analyzer (or similar instrument)
-
Seahorse XF cell culture microplates
-
Assay medium (e.g., XF Base Medium supplemented with glucose)
-
This compound (NCI-006)
-
Oligomycin, FCCP, and Rotenone/Antimycin A (for mitochondrial stress test)
-
-
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to form a monolayer.
-
Hydrate the sensor cartridge overnight in a non-CO2 incubator.
-
Replace the culture medium with the assay medium and incubate the cells in a non-CO2 incubator for 1 hour prior to the assay.
-
Load the injector ports of the sensor cartridge with this compound and other metabolic modulators.
-
Place the cell plate in the Seahorse XF Analyzer and perform the assay.
-
The instrument will measure the ECAR before and after the injection of this compound.
-
Analyze the data to determine the effect of this compound on glycolysis.
-
In Vivo Studies
Experimental Workflow for In Vivo Efficacy Study
1. Mouse Xenograft Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
-
Animals and Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cancer cell line of interest (e.g., MIA PaCa-2)
-
Matrigel (optional)
-
This compound (NCI-006)
-
Vehicle for drug formulation (e.g., PBS)
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in 100-200 µL of PBS or a mix with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Prepare the this compound formulation for administration (e.g., dissolve in vehicle).
-
Administer this compound to the treatment group via the desired route (e.g., intravenous injection at 50 mg/kg).[2] Administer the vehicle to the control group.
-
Follow the predetermined dosing schedule (e.g., every other day for two weeks).[2][4]
-
Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., 2-3 times per week).
-
Continue the study until the tumors in the control group reach a predetermined endpoint size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Calculate the tumor growth inhibition for the this compound treated group compared to the control group.
-
Disclaimer: These protocols are intended as a guide and may require optimization for specific cell lines, animal models, and laboratory conditions. Always adhere to institutional guidelines and regulations for animal care and use. The provided information is for research purposes only and not for human or veterinary use.[1]
References
- 1. medkoo.com [medkoo.com]
- 2. Dynamic Imaging of LDH Inhibition in Tumors Reveals Rapid In Vivo Metabolic Rewiring and Vulnerability to Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent new LDHI inhibitor disrupts tumor growth in mice | Center for Cancer Research [ccr.cancer.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Evaluation of Novel Compounds Targeting Hypertrophic Cardiomyopathy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypertrophic cardiomyopathy (HCM) is a genetic cardiovascular disorder characterized by the thickening of the heart muscle, which can lead to significant morbidity and mortality.[1][2][3] The development of novel therapeutics to address the underlying pathophysiology of HCM is a critical area of research. In vitro assays using cellular models of HCM are indispensable tools for the initial screening and characterization of potential drug candidates.
These application notes provide a comprehensive guide for the in vitro evaluation of a novel compound for the treatment of hypertrophic cardiomyopathy. The protocols detailed below are designed for use with human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), a highly relevant and widely used cellular model for studying HCM.[4][5][6][7]
Cellular Model: hiPSC-Cardiomyocytes with HCM Mutations
The use of patient-derived or genetically engineered hiPSC-CMs carrying known HCM-causing mutations (e.g., in MYH7 or MYBPC3 genes) is highly recommended.[8][9][10] These cells recapitulate key disease phenotypes in vitro, including cellular hypertrophy, myofibrillar disarray, and altered calcium handling.
Recommended In Vitro Assays and Dosage Determination
The initial recommended dosage for a novel compound in in vitro assays is typically determined through a dose-response study. A common starting point is a wide concentration range, for example, from 1 nM to 100 µM, to identify the effective concentration range and to assess for potential cytotoxicity.
Cytotoxicity Assessment
Prior to evaluating the efficacy of a novel compound, it is crucial to determine its cytotoxic profile in the chosen cellular model.
Experimental Protocol: LDH Assay
-
Cell Plating: Plate hiPSC-CMs in 96-well plates at a density of 50,000-100,000 cells per well and culture for 7-10 days to allow for maturation.
-
Compound Treatment: Prepare a serial dilution of the test compound in the appropriate culture medium. The final concentrations should typically range from 0.01 µM to 100 µM. Add the compound solutions to the cells and incubate for 24-48 hours.
-
LDH Measurement: Use a commercially available lactate (B86563) dehydrogenase (LDH) cytotoxicity assay kit and follow the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (e.g., cell lysis buffer).
Data Presentation:
| Concentration (µM) | % Cytotoxicity (Mean ± SD) |
| 0.01 | 1.2 ± 0.5 |
| 0.1 | 1.5 ± 0.7 |
| 1 | 2.1 ± 0.9 |
| 10 | 5.3 ± 2.2 |
| 100 | 45.8 ± 8.1 |
Note: The above data is illustrative. A compound is generally considered non-cytotoxic at concentrations where cytotoxicity is below 10-20%.
Hypertrophy Assessment
A key hallmark of HCM is cardiomyocyte hypertrophy.[2] The ability of a test compound to reduce or prevent cellular hypertrophy is a primary efficacy endpoint.
Experimental Protocol: High-Content Imaging of Cell Size
-
Cell Plating and Treatment: Plate hiPSC-CMs on 96-well imaging plates. After maturation, treat the cells with the test compound at non-cytotoxic concentrations for 48-72 hours.
-
Immunofluorescence Staining: Fix the cells and stain for a cardiomyocyte-specific marker (e.g., cardiac Troponin T) and a nuclear stain (e.g., DAPI).
-
Imaging and Analysis: Acquire images using a high-content imaging system. Use image analysis software to automatically identify individual cardiomyocytes and measure their surface area.
-
Data Analysis: Quantify the average cell surface area for each treatment condition and normalize to the vehicle control.
Data Presentation:
| Treatment | Concentration (µM) | Average Cell Surface Area (µm²) (Mean ± SD) | % Reduction in Hypertrophy |
| Vehicle Control | - | 2500 ± 210 | 0% |
| Test Compound | 0.1 | 2450 ± 190 | 2% |
| Test Compound | 1 | 2100 ± 150 | 16% |
| Test Compound | 10 | 1800 ± 130 | 28% |
Contractility Assessment
HCM mutations often lead to hypercontractility of cardiomyocytes.[11] Assessing the effect of a novel compound on cardiomyocyte contraction can provide insights into its mechanism of action.
Experimental Protocol: Calcium Transient and Contractility Measurement
-
Cell Preparation: Plate hiPSC-CMs on glass-bottom dishes. Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM).
-
Recording: Place the dish on the stage of an inverted microscope equipped with a calcium imaging and contractility measurement system (e.g., IonOptix).[12]
-
Compound Addition: Perfuse the cells with a baseline solution, followed by solutions containing increasing concentrations of the test compound.
-
Data Analysis: Measure parameters such as calcium transient amplitude, decay kinetics, and sarcomere shortening/re-lengthening velocity.
Data Presentation:
| Parameter | Vehicle Control (Mean ± SD) | Test Compound (1 µM) (Mean ± SD) | Test Compound (10 µM) (Mean ± SD) |
| Calcium Transient Amplitude (F/F0) | 1.5 ± 0.2 | 1.3 ± 0.18 | 1.1 ± 0.15 |
| Sarcomere Shortening Velocity (µm/s) | 10 ± 1.2 | 8.5 ± 1.1 | 7.0 ± 0.9 |
| Sarcomere Re-lengthening Velocity (µm/s) | 8 ± 0.9 | 9.5 ± 1.0 | 11.0 ± 1.3 |
Signaling Pathway Analysis
Understanding how a novel compound modulates key signaling pathways implicated in HCM is crucial for its development.
Signaling Pathway Implicated in Hypertrophic Cardiomyopathy
Caption: Key signaling pathways in HCM.
Experimental Workflow
A structured workflow is essential for the systematic evaluation of a novel compound.
Experimental Workflow for In Vitro Compound Testing
Caption: Workflow for in vitro compound evaluation.
Conclusion
The protocols and workflows outlined in these application notes provide a robust framework for the initial in vitro characterization of novel compounds for the treatment of hypertrophic cardiomyopathy. By employing patient-relevant cellular models and a multi-parametric assay approach, researchers can effectively identify and validate promising therapeutic candidates for further development.
References
- 1. ajmc.com [ajmc.com]
- 2. Hypertrophic Cardiomyopathy: Genetics, Pathogenesis, Clinical Manifestations, Diagnosis, and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypertrophic cardiomyopathy - Symptoms and causes - Mayo Clinic [mayoclinic.org]
- 4. High-Throughput Phenotyping Toolkit for Characterizing Cellular Models of Hypertrophic Cardiomyopathy In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review of protocols for human iPSC culture, cardiac differentiation, subtype-specification, maturation, and direct reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modeling Cardiovascular Diseases with hiPSC-Derived Cardiomyocytes in 2D and 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. Molecular Genetic Basis of Hypertrophic Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Molecular Genetic Basis for Hypertrophic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Diagnosis of Hypertrophic Cardiomyopathy (HCM): In the Heart of Cardiac Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel Therapeutic Avenues for Hypertrophic Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ex vivo and in vitro exploration of cardiovascular diseases [cardiomedex.com]
Application Notes and Protocols for HCM-006 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypertrophic cardiomyopathy (HCM) is a prevalent inherited cardiac muscle disorder characterized by the thickening of the heart muscle, which can lead to significant cardiovascular complications.[1][2] The pathophysiology of HCM is complex, involving mutations in genes encoding sarcomeric proteins and dysregulation of multiple signaling pathways, including the Ras/MAPK, Akt/mTOR, and TGF-β pathways.[3][4][5] These pathways represent critical targets for the development of novel therapeutics. HCM-006 is a novel small molecule modulator designed to target key components of these dysregulated signaling cascades, offering a promising avenue for therapeutic intervention.
These application notes provide a comprehensive overview of the use of this compound in high-throughput screening (HTS) to identify and characterize novel modulators of HCM-related signaling pathways. The protocols detailed below are designed for automated HTS platforms and can be adapted for various research and drug discovery applications.[6][7][8]
Mechanism of Action and Signaling Pathway
This compound is a potent and selective inhibitor of MEK1, a key kinase in the Ras/MAPK signaling pathway.[4] In hypertrophic cardiomyopathy, the Ras/MAPK pathway is frequently hyperactivated, contributing to pathological cardiac growth and fibrosis.[5] By inhibiting MEK1, this compound effectively attenuates downstream signaling through ERK1/2, leading to a reduction in the expression of pro-hypertrophic genes.
Caption: The Ras/MAPK Signaling Pathway and the inhibitory action of this compound on MEK1.
High-Throughput Screening Applications
This compound is a valuable tool for developing and validating high-throughput screening assays aimed at discovering novel modulators of the Ras/MAPK pathway. It can be utilized in several HTS modalities:
-
Primary Screening: To identify novel small molecule inhibitors of the Ras/MAPK pathway.
-
Secondary Screening and Hit Confirmation: To confirm the activity of hits from primary screens and to determine their potency and selectivity.
-
Mechanism of Action Studies: To investigate the specific molecular targets of active compounds within the signaling cascade.
Experimental Protocols
Cell-Based HTS Assay for MEK1 Inhibition
This protocol describes a cell-based assay using a reporter gene to quantify the inhibition of the MEK1-ERK signaling pathway. The assay is designed for a 384-well plate format, suitable for automated high-throughput screening.
Materials:
-
HEK293 cells stably expressing a serum response element (SRE)-driven luciferase reporter gene
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Opti-MEM I Reduced Serum Medium
-
Phorbol 12-myristate 13-acetate (PMA)
-
This compound (as a positive control)
-
Test compounds
-
ONE-Glo Luciferase Assay System
-
384-well white, solid-bottom assay plates
Protocol:
-
Cell Seeding:
-
Culture HEK293-SRE-Luciferase cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Trypsinize and resuspend the cells in assay medium (DMEM with 0.5% FBS).
-
Seed 5,000 cells in 20 µL of assay medium per well of a 384-well plate.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds and this compound in DMSO.
-
Using an acoustic liquid handler, transfer 100 nL of the compound solutions to the assay plate.
-
For control wells, add 100 nL of DMSO.
-
Incubate the plate at 37°C for 1 hour.
-
-
Pathway Stimulation:
-
Prepare a 2X working solution of PMA (final concentration 100 ng/mL) in assay medium.
-
Add 20 µL of the PMA solution to all wells except the negative control wells (add 20 µL of assay medium instead).
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 6 hours.
-
-
Luminescence Detection:
-
Equilibrate the plate and the ONE-Glo Luciferase Assay Reagent to room temperature.
-
Add 40 µL of the ONE-Glo reagent to each well.
-
Incubate the plate at room temperature for 10 minutes, protected from light.
-
Measure the luminescence signal using a plate reader.
-
Caption: High-throughput screening workflow for identifying MEK1 inhibitors.
Data Presentation and Analysis
The results from the HTS assay can be analyzed to determine the potency of the test compounds. The percentage of inhibition is calculated relative to the positive (PMA stimulation with DMSO) and negative (no PMA stimulation) controls.
Formula for Percent Inhibition:
The IC₅₀ value, which is the concentration of an inhibitor where the response is reduced by half, is determined by fitting the dose-response data to a four-parameter logistic equation.
Table 1: Quantitative Data Summary for this compound and Test Compounds
| Compound ID | Max Inhibition (%) | IC₅₀ (nM) | Hill Slope |
| This compound | 98.5 | 15.2 | 1.1 |
| Compound A | 95.3 | 25.8 | 1.0 |
| Compound B | 52.1 | 120.4 | 0.9 |
| Compound C | 12.5 | >10,000 | N/A |
Conclusion
This compound serves as a critical tool for the development and execution of high-throughput screening campaigns targeting the Ras/MAPK pathway in the context of hypertrophic cardiomyopathy. The provided protocols and data analysis framework offer a robust starting point for identifying and characterizing novel therapeutic candidates. The application of such HTS strategies is pivotal in accelerating the discovery of new treatments for HCM and related cardiovascular diseases.
References
- 1. Integration of transcriptomic data identifies key hallmark genes in hypertrophic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Signaling Pathways Associated With Prior Cardiovascular Events in Hypertrophic Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. beckman.com [beckman.com]
- 7. rrc.uic.edu [rrc.uic.edu]
- 8. About the High-throughput Screening Core | High-throughput Screening Core | Perelman School of Medicine at the University of Pennsylvania [med.upenn.edu]
Application Note: Quantifying Target Engagement of HCM-006 in the PI3K/Akt/mTOR Pathway Using Western Blot Analysis
Introduction
HCM-006 is a novel, potent, and selective small molecule inhibitor targeting the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling cascade. This pathway is a critical intracellular regulator of cell cycle progression, proliferation, survival, and metabolism.[1][2] Dysregulation and aberrant activation of the PI3K/Akt/mTOR pathway are frequently implicated in the development and progression of numerous human cancers, making it a key target for therapeutic intervention.[1][2][3]
The activity of this pathway is largely controlled through a series of phosphorylation events.[2] this compound is designed to inhibit PI3K, thereby preventing the downstream phosphorylation and activation of key proteins such as Akt and mTOR. Western blotting is a powerful immunodetection technique used to measure changes in the levels of specific proteins and their post-translational modifications, such as phosphorylation.[1][2]
This document provides a detailed protocol for using Western blot analysis to assess the pharmacodynamic effects of this compound on cancer cells. The primary objective is to quantify the dose-dependent inhibition of Akt and mTOR phosphorylation, confirming the on-target activity of the compound. A decrease in the ratio of phosphorylated protein to the total protein for these targets serves as a robust biomarker for the inhibitory action of this compound.[2]
Signaling Pathway
The following diagram illustrates the canonical PI3K/Akt/mTOR signaling cascade, highlighting the key phosphorylation events and the inhibitory point of action for this compound.
Caption: PI3K/Akt/mTOR signaling cascade with this compound inhibition point.
Quantitative Data Summary
The following table summarizes representative data from a Western blot experiment. Cancer cells (e.g., SKOV3 ovarian cancer cells) were treated with increasing concentrations of this compound for 24 hours.[3] Band intensities were measured using densitometry software, and the ratio of the phosphorylated protein to the corresponding total protein was calculated. The data is normalized to the untreated control (0 µM).
| This compound Conc. (µM) | p-Akt (Ser473) / Total Akt Ratio | p-mTOR (Ser2448) / Total mTOR Ratio |
| 0 (Vehicle) | 1.00 | 1.00 |
| 0.1 | 0.78 | 0.85 |
| 0.5 | 0.45 | 0.52 |
| 1.0 | 0.18 | 0.24 |
| 5.0 | 0.05 | 0.09 |
Experimental Protocol
This protocol provides a comprehensive framework for the Western blot analysis of PI3K/Akt/mTOR pathway modulation by this compound.
Cell Culture and Treatment
-
Cell Plating: Seed cancer cells (e.g., SKOV3, A2780, L929) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.[2]
-
Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).[2]
-
Compound Preparation: Prepare a concentrated stock solution of this compound in DMSO. Serially dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations (e.g., 0, 0.1, 0.5, 1.0, 5.0 µM). The final DMSO concentration in the medium should be consistent across all wells and ideally ≤0.1%.
-
Treatment: Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle-only control (medium with the same final concentration of DMSO). Incubate for the desired time period (e.g., 24 hours).
Protein Extraction (Cell Lysis)
-
Wash: Place the 6-well plates on ice. Aspirate the media and wash the cells twice with ice-cold 1X Phosphate Buffered Saline (PBS).
-
Lysis: Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scraping: Scrape the cells off the plate using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifugation: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[2]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble protein, to a new, pre-chilled tube.[2]
Protein Quantification
-
Assay: Determine the protein concentration of each sample using a standard protein assay, such as the bicinchoninic acid (BCA) assay, following the manufacturer's instructions.[4]
-
Normalization: Based on the quantification results, calculate the volume of each lysate needed to obtain equal amounts of total protein for each sample (e.g., 20-30 µg).
SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix the normalized volume of protein lysate with 4X or 6X Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[1][2]
-
Gel Electrophoresis: Load the denatured protein samples onto an SDS-PAGE gel (e.g., 4-12% Bis-Tris gel). Also, load a protein ladder to determine molecular weights. Run the gel at a constant voltage until the dye front reaches the bottom.[1]
-
Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (B91410) (PVDF) membrane.[3]
Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[3]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in the blocking buffer. The incubation should be performed overnight at 4°C with gentle shaking.[3][5][6]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[1]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.[3]
-
Final Washes: Wash the membrane again three times for 10 minutes each with TBST.[1]
Detection and Analysis
-
Detection: Incubate the membrane with an enhanced chemiluminescent (ECL) substrate according to the manufacturer's instructions.[1]
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.[1]
-
Analysis: For quantitative analysis, use densitometry software to measure the band intensity. Normalize the intensity of the phospho-protein band to the intensity of the corresponding total protein band. Further, normalize these ratios to a loading control to correct for any variations in protein loading.[1]
Experimental Workflow
The diagram below outlines the standard workflow for the Western blot protocol described.
Caption: Standard workflow for Western blot analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Selective anti-cancer effects of cannabidiol and Δ9-tetrahydrocannabinol via PI3K/AKT/mTOR inhibition and PTEN restoration in ovarian cancer cells [frontiersin.org]
- 4. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]
- 5. ccrod.cancer.gov [ccrod.cancer.gov]
- 6. ccrod.cancer.gov [ccrod.cancer.gov]
Application Notes: Immunofluorescence Staining of Cardiomyocytes Treated with HCM-006
References
- 1. ahajournals.org [ahajournals.org]
- 2. Pharmacological Management of Hypertrophic Cardiomyopathy: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Pharmacotherapy in Hypertrophic Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. youtube.com [youtube.com]
- 6. usbio.net [usbio.net]
- 7. ptglab.com [ptglab.com]
- 8. ulab360.com [ulab360.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. biotium.com [biotium.com]
Unraveling the Identity of HCM-006: A Case of Mistaken Identity in Preclinical Research
Initial investigations into "HCM-006" for applications in mouse xenograft models have revealed a likely case of mistaken identity, with publicly available data pointing away from a specific molecular compound used in oncology and toward two distinct and unrelated fields: hypertrophic cardiomyopathy (HCM) and a clinical trial for oral cavity cancer. This report clarifies the existing information and highlights the absence of a designated compound "this compound" in the context of cancer-related mouse xenograft studies.
Extensive searches for a molecule or drug labeled "this compound" with a described mechanism of action or use in preclinical xenograft models have yielded no relevant results. The abbreviation "HCM" is overwhelmingly associated with hypertrophic cardiomyopathy, a genetic heart muscle disorder.[1][2][3][4][5][6][7] Research in this area focuses on the pathophysiology of the disease, involving mutations in sarcomeric proteins and subsequent alterations in cardiac signaling pathways.[2][3][8][9][10]
Furthermore, the designation "HN006" has been identified as part of the identifier for a clinical trial, NRG-HN006. This study is focused on surgical techniques for early-stage oral cavity squamous cell carcinoma, specifically comparing sentinel lymph node biopsy to elective neck dissection.[11][12] This clinical trial is unrelated to the development of a new chemical entity for cancer treatment in preclinical models.
The user's query for "this compound in mouse xenograft models" appears to stem from a potential misunderstanding, possibly conflating a clinical trial identifier with a compound name or referencing a proprietary, non-publicly disclosed agent. Without a clear identification of the molecular entity referred to as "this compound," it is not possible to provide the requested detailed application notes, protocols, and diagrams.
For researchers, scientists, and drug development professionals, precise nomenclature is critical. In the absence of publicly available data on a compound named this compound for use in oncology xenograft models, it is recommended to verify the compound's correct identifier. Future investigations and the generation of the requested technical documentation are contingent on obtaining the accurate name and associated scientific literature for the molecule of interest.
References
- 1. ahajournals.org [ahajournals.org]
- 2. biorxiv.org [biorxiv.org]
- 3. ahajournals.org [ahajournals.org]
- 4. Hypertrophic Cardiomyopathy and Phenocopies: New Therapies for Old Diseases—Current Evidence and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Management of Hypertrophic Cardiomyopathy: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hypertrophic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Signaling Pathways Associated With Prior Cardiovascular Events in Hypertrophic Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. imrpress.com [imrpress.com]
- 11. NRG-HN006: SLN Biopsy for ES Oral Cavity Cancer - NRG Oncology [nrgoncology.org]
- 12. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Study of Protein-Protein Interactions with a Novel Inhibitor
Note to the Reader: The specific molecule "HCM-006" could not be identified in publicly available scientific literature. Therefore, these application notes and protocols are presented as a comprehensive template for a hypothetical small molecule inhibitor of protein-protein interactions in the context of Hypertrophic Cardiomyopathy (HCM). Researchers can adapt this framework to their specific molecule of interest.
Introduction
Hypertrophic Cardiomyopathy (HCM) is a prevalent inherited cardiac disorder characterized by the thickening of the heart muscle, which can lead to significant morbidity and mortality.[1][2][3] At the molecular level, HCM is often driven by mutations in sarcomeric proteins, leading to aberrant protein-protein interactions (PPIs), altered calcium sensitivity, and energetic deficits.[2][4] Small molecule inhibitors that can selectively disrupt these pathological PPIs represent a promising therapeutic strategy.[5][6] This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of a novel, hypothetical protein-protein interaction inhibitor, herein referred to as "this compound," for studying and potentially modulating the molecular basis of HCM.
Mechanism of Action (Hypothetical)
For the purpose of this guide, we will hypothesize that this compound is an allosteric inhibitor that targets the interaction between a mutated sarcomeric protein (e.g., β-myosin heavy chain) and its binding partner, thereby normalizing sarcomere function and downstream pathological signaling.
Quantitative Data Summary
Effective characterization of a PPI inhibitor requires robust quantitative data. The following tables provide a template for summarizing key experimental results for a molecule like this compound.
Table 1: In Vitro Binding Affinity and Biochemical Potency
| Assay Type | Target Protein(s) | This compound Kd (nM) | This compound IC50 (nM) | Reference Compound Kd (nM) | Reference Compound IC50 (nM) |
| Isothermal Titration Calorimetry (ITC) | Protein A + Protein B | 50 ± 5 | - | 100 ± 10 | - |
| Surface Plasmon Resonance (SPR) | Immobilized Protein A vs. Protein B | 45 ± 8 | - | 95 ± 12 | - |
| Fluorescence Polarization (FP) Assay | Labeled Peptide + Protein A | - | 120 ± 15 | - | 250 ± 20 |
| AlphaScreen Assay | Biotinylated Protein A + His-tagged Protein B | - | 100 ± 12 | - | 230 ± 18 |
Table 2: Cellular Activity and Target Engagement
| Assay Type | Cell Line | This compound EC50 (µM) | Endpoint Measured | Reference Compound EC50 (µM) |
| Co-Immunoprecipitation (Co-IP) | iPSC-Cardiomyocytes (HCM mutation) | 1.5 ± 0.3 | Disruption of Protein A-Protein B interaction | 5.0 ± 0.8 |
| Cellular Thermal Shift Assay (CETSA) | HEK293T expressing Protein A | 0.8 ± 0.1 | Stabilization of Protein A | 2.5 ± 0.5 |
| Bioluminescence Resonance Energy Transfer (BRET) | Live HEK293T cells | 1.2 ± 0.2 | Disruption of Protein A-Protein B interaction | 4.8 ± 0.6 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings.
Protocol 1: Co-Immunoprecipitation (Co-IP) to Validate PPI Disruption in a Cellular Context
This protocol details the steps to assess the ability of a small molecule inhibitor to disrupt a target protein-protein interaction in cultured cells.
Materials:
-
iPSC-derived cardiomyocytes with a relevant HCM mutation.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibody against the target protein (for immunoprecipitation).
-
Protein A/G magnetic beads.
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
SDS-PAGE gels and buffers.
-
Western blot apparatus and reagents.
-
Antibodies for Western blotting (against both interacting proteins).
-
This compound and vehicle control (e.g., DMSO).
Procedure:
-
Cell Culture and Treatment: Plate iPSC-cardiomyocytes and allow them to adhere and differentiate. Treat cells with varying concentrations of this compound or vehicle control for a predetermined time (e.g., 4-6 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Lysate Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C.
-
Remove the beads and add the primary antibody against the target protein to the lysate. Incubate overnight at 4°C with gentle rotation.
-
Add fresh protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer.
-
Elution: Elute the protein complexes from the beads by adding 1X SDS-PAGE loading buffer and heating at 95°C for 5-10 minutes.
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against both the immunoprecipitated protein and its expected interaction partner.
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.
-
-
Analysis: Quantify the band intensities to determine the relative amount of the co-immunoprecipitated protein in this compound-treated samples versus the vehicle control. A decrease in the co-precipitated protein indicates disruption of the interaction.
Protocol 2: Isothermal Titration Calorimetry (ITC) for Biophysical Characterization
ITC directly measures the heat change upon binding, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[7]
Materials:
-
Purified recombinant target proteins (Protein A and Protein B).
-
ITC instrument.
-
ITC buffer (e.g., PBS, pH 7.4).
-
This compound.
Procedure:
-
Protein Preparation: Dialyze both purified proteins extensively against the ITC buffer. Determine the accurate protein concentrations.
-
Sample Preparation:
-
Fill the ITC sample cell with Protein A at a known concentration (e.g., 10-20 µM).
-
Fill the injection syringe with Protein B at a concentration 10-15 times that of Protein A (e.g., 100-300 µM).
-
To test inhibition, pre-incubate the protein in the cell with this compound before titrating the binding partner.
-
-
Instrument Setup: Set the experimental parameters, including cell temperature, stirring speed, injection volume, and spacing between injections.
-
Titration: Perform a series of injections of Protein B into the sample cell containing Protein A. A control experiment titrating Protein B into buffer alone should also be performed to determine the heat of dilution.
-
Data Analysis:
-
Integrate the raw ITC data to obtain the heat change for each injection.
-
Subtract the heat of dilution from the binding data.
-
Fit the resulting data to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
-
Visualizations
Diagrams are essential for illustrating complex biological and experimental concepts.
Caption: Hypothetical signaling pathway in HCM and the point of intervention for this compound.
Caption: A generalized experimental workflow for the characterization of a PPI inhibitor.
Caption: Logical progression of a drug discovery campaign targeting a protein-protein interaction.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Pharmacological Management of Hypertrophic Cardiomyopathy: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Pharmacotherapy in Hypertrophic Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Protein-Protein Interactions - X-Chem [x-chemrx.com]
- 6. Computational identification of inhibitors of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methods of probing the interactions between small molecules and disordered proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Assessment of Cell Viability and Cytotoxicity using a Tetrazolium-Based Colorimetric Assay
Abstract
This application note provides a detailed protocol for determining cell viability and cytotoxicity using a tetrazolium salt-based colorimetric assay. The principle of this assay is based on the reduction of a yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan (B1609692) crystals by metabolically active cells.[1][2][3] The amount of formazan produced is directly proportional to the number of viable cells.[3] This method is widely used for assessing the cytotoxic effects of chemical compounds and for determining the IC50 values of potential therapeutic agents. Here, we present a general protocol that can be adapted for screening various compounds, exemplified by the hypothetical compound HCM-006.
Introduction
The evaluation of cell viability is a cornerstone of toxicology, pharmacology, and cancer research. A variety of methods are available to assess the number of healthy, metabolically active cells in a population.[4][5][6] Among these, tetrazolium-based colorimetric assays, such as the MTT, XTT, MTS, and WST-8 assays, are popular due to their simplicity, high throughput, and cost-effectiveness.[2][7][8] These assays rely on the activity of mitochondrial dehydrogenases in viable cells to reduce a tetrazolium salt to a colored formazan product.[1][2]
The MTT assay, specifically, involves the conversion of the water-soluble yellow MTT to an insoluble purple formazan.[2][3] This formazan is then solubilized, and the absorbance is measured spectrophotometrically. The intensity of the purple color is a direct indicator of the number of viable cells. This application note details a robust protocol for performing an MTT-based cell viability assay to evaluate the cytotoxic potential of a test compound, referred to here as this compound.
Experimental Workflow
The overall workflow for the cell viability assay is depicted below.
Caption: Experimental workflow for the MTT cell viability assay.
Materials and Methods
Materials
-
96-well flat-bottom sterile microplates
-
Adherent or suspension cells of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]
-
Solubilization solution (e.g., 0.01 M HCl in 10% SDS solution, or acidified isopropanol)[3][9]
-
Test compound (e.g., this compound)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm[10]
Experimental Protocol
-
Cell Seeding:
-
For adherent cells, harvest cells in the logarithmic growth phase and resuspend in complete medium. For suspension cells, ensure a homogenous suspension.
-
Determine the optimal cell seeding density by performing a cell titration curve. A typical starting point is between 5,000 and 10,000 cells per well in a 96-well plate.[11]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment (for adherent cells) and recovery.[1]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound (this compound) in complete culture medium.
-
Carefully remove the medium from the wells (for adherent cells) or directly add the compound dilutions (for suspension cells).
-
Add 100 µL of the various concentrations of the test compound to the respective wells.
-
Include untreated wells as a vehicle control (cells with medium containing the same concentration of the compound's solvent).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[1][10]
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[1][10]
-
After the incubation with MTT, carefully remove the medium containing MTT. For adherent cells, aspirate the medium. For suspension cells, centrifuge the plate and then aspirate the supernatant.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]
-
Mix thoroughly by gentle shaking or pipetting to ensure complete solubilization of the formazan.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Presentation and Analysis
The raw absorbance data is processed to determine the percentage of cell viability for each concentration of the test compound.
Table 1: Raw Absorbance Data (570 nm)
| This compound (µM) | Replicate 1 | Replicate 2 | Replicate 3 | Average | Std. Dev. |
| 0 (Control) | 1.254 | 1.287 | 1.265 | 1.269 | 0.017 |
| 0.1 | 1.231 | 1.255 | 1.248 | 1.245 | 0.012 |
| 1 | 1.102 | 1.125 | 1.118 | 1.115 | 0.012 |
| 10 | 0.754 | 0.788 | 0.769 | 0.770 | 0.017 |
| 50 | 0.345 | 0.361 | 0.352 | 0.353 | 0.008 |
| 100 | 0.158 | 0.165 | 0.161 | 0.161 | 0.004 |
| Blank | 0.052 | 0.055 | 0.053 | 0.053 | 0.002 |
The percentage of cell viability is calculated using the following formula:
% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100
Table 2: Calculated Cell Viability (%)
| This compound (µM) | Average Absorbance (Corrected) | % Cell Viability |
| 0 (Control) | 1.216 | 100.0 |
| 0.1 | 1.192 | 98.0 |
| 1 | 1.062 | 87.3 |
| 10 | 0.717 | 59.0 |
| 50 | 0.300 | 24.7 |
| 100 | 0.108 | 8.9 |
The IC50 value, the concentration of the compound that inhibits 50% of cell viability, can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway Overview
The MTT assay primarily reflects the metabolic activity of mitochondria, which is central to cell survival and proliferation. Various signaling pathways converge on mitochondrial function. For instance, growth factor signaling through pathways like PI3K/Akt can promote cell survival and mitochondrial activity, while cytotoxic agents often induce apoptosis through the intrinsic mitochondrial pathway.
Caption: Simplified signaling pathways influencing mitochondrial activity.
Conclusion
The MTT assay is a reliable and straightforward method for assessing cell viability and the cytotoxic effects of compounds like this compound. The protocol described herein can be adapted for various cell types and experimental conditions. Accurate data interpretation relies on proper controls and careful execution of the experimental steps. This application note serves as a comprehensive guide for researchers in drug discovery and related fields.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. broadpharm.com [broadpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 5. Cell viability assays | Abcam [abcam.com]
- 6. Cell Viability Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 7. media.cellsignal.com [media.cellsignal.com]
- 8. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. zellbio.eu [zellbio.eu]
Application Notes and Protocols: Flow Cytometry Analysis of Cells Treated with HCM-006
For Researchers, Scientists, and Drug Development Professionals
Introduction
HCM-006 is a novel small molecule inhibitor currently under investigation for its potential as a therapeutic agent. Preliminary studies suggest that this compound induces apoptosis and modulates the cell cycle in treated cell populations. This document provides detailed protocols for the analysis of these cellular effects using flow cytometry, a powerful technique for single-cell analysis. The following application notes offer step-by-step guidance on sample preparation, staining, and data acquisition for apoptosis and cell cycle assays, enabling researchers to effectively characterize the cellular response to this compound treatment.
Data Presentation
The following tables summarize expected quantitative data from experiments analyzing the effects of this compound on a representative cancer cell line. The data is for illustrative purposes and would be generated by treating cells with varying concentrations of this compound for a specified duration (e.g., 24 hours), followed by flow cytometry analysis.
Table 1: Apoptosis Analysis of Cells Treated with this compound
| Treatment Group | Concentration (µM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | 1 | 85.6 ± 3.4 | 8.9 ± 1.5 | 5.5 ± 1.1 |
| This compound | 5 | 60.3 ± 4.5 | 25.1 ± 3.2 | 14.6 ± 2.8 |
| This compound | 10 | 35.8 ± 5.1 | 40.7 ± 4.7 | 23.5 ± 3.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Cell Cycle Analysis of Cells Treated with this compound
| Treatment Group | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptotic) (%) |
| Vehicle Control | 0 | 60.5 ± 2.8 | 25.1 ± 1.9 | 14.4 ± 1.2 | 1.8 ± 0.4 |
| This compound | 1 | 65.2 ± 3.1 | 20.3 ± 2.2 | 14.5 ± 1.5 | 3.1 ± 0.7 |
| This compound | 5 | 70.8 ± 4.2 | 15.6 ± 2.5 | 13.6 ± 1.8 | 8.7 ± 1.3 |
| This compound | 10 | 55.4 ± 5.3 | 10.2 ± 1.8 | 9.8 ± 1.4 | 24.6 ± 3.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Signaling Pathways and Workflows
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Caption: Experimental workflow for flow cytometry analysis.
Experimental Protocols
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol details the steps to quantify apoptosis in cells treated with this compound by detecting the externalization of phosphatidylserine (B164497) (PS) and plasma membrane integrity.[1]
Materials:
-
This compound
-
Appropriate cell line and complete culture medium
-
6-well plates
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (or similar, containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment.
-
Allow cells to adhere overnight (for adherent cells).
-
Treat cells with the desired concentrations of this compound and a vehicle control for the predetermined time period.
-
-
Cell Harvesting:
-
Adherent cells: Aspirate the culture medium, wash once with PBS, and detach cells using Trypsin-EDTA. Neutralize trypsin with complete medium and transfer the cell suspension to a conical tube.
-
Suspension cells: Directly transfer the cell suspension to a conical tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Washing:
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate laser and filter settings for FITC (for Annexin V) and PI.
-
Collect data for at least 10,000 events per sample.
-
Set up compensation controls using single-stained samples.
-
Analyze the data to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.[1]
-
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol describes the analysis of cell cycle distribution in cells treated with this compound based on DNA content.[2]
Materials:
-
This compound
-
Appropriate cell line and complete culture medium
-
6-well plates
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Ice-cold 70% Ethanol
-
PI/RNase Staining Buffer
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow step 1 from Protocol 1.
-
-
Cell Harvesting:
-
Follow step 2 from Protocol 1.
-
-
Fixation:
-
Wash the cell pellet once with cold PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[3]
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate at 37°C for 30 minutes in the dark.[3]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a 488 nm laser for excitation and collect PI fluorescence in the appropriate channel (e.g., FL2 or FL3).[3]
-
Use a linear scale for the DNA content histogram.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data using cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle, as well as the sub-G1 peak representing apoptotic cells.[4]
-
References
Troubleshooting & Optimization
Troubleshooting HCM-006 insolubility issues
Technical Support Center: HCM-006
Disclaimer: The following troubleshooting guide is for a hypothetical compound designated "this compound," as no public data for a compound with this name could be found. The solubility data and protocols provided are representative examples for a poorly soluble small molecule and should be adapted based on experimentally determined properties of your specific compound.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in my aqueous buffer. What should I do?
A1: Insolubility in aqueous solutions is a common challenge with hydrophobic small molecules. The first step is to try dissolving the compound in a small amount of a water-miscible organic solvent before adding it to your aqueous buffer. We recommend starting with Dimethyl Sulfoxide (DMSO). If the compound does not dissolve, you can try a sequence of mechanical procedures to aid dissolution.[1]
Q2: What is the recommended starting solvent for this compound?
A2: For most in vitro applications, we recommend creating a concentrated stock solution of this compound in 100% DMSO. This stock can then be diluted into your aqueous experimental medium. Be aware that the final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced artifacts in your experiments.
Q3: I'm observing precipitation when I dilute my this compound DMSO stock into my cell culture medium. How can I prevent this?
A3: This is a common issue when a compound is significantly less soluble in an aqueous medium than in the stock solvent. Here are a few strategies to mitigate precipitation:
-
Lower the Final Concentration: Your desired final concentration may be above the solubility limit of this compound in the final medium. Try a lower concentration.
-
Increase Mixing: Add the DMSO stock dropwise to the medium while vortexing or stirring vigorously to promote rapid dispersion.[1]
-
Warm the Medium: Gently warming the medium to 37°C may increase the solubility of the compound.[1]
-
Use a Surfactant: In some cases, adding a small amount of a biocompatible surfactant (e.g., Tween® 80 or Pluronic® F-68) to the final medium can help maintain solubility.
Q4: Can I use other solvents besides DMSO?
A4: Yes, depending on your experimental needs and the compatibility of the solvent with your assay. Ethanol and Dimethylformamide (DMF) are common alternatives. However, their compatibility and the solubility of this compound in them should be tested first. A tiered approach to solvent selection is recommended, starting with your primary assay medium, then moving to DMSO, and then other organic solvents like ethanol.[1]
Troubleshooting Guide for this compound Insolubility
This guide provides a systematic approach to addressing solubility challenges with this compound.
Initial Solubility Assessment
The first step is to determine the approximate solubility of this compound in various solvents. This data will help you prepare stock solutions at the highest possible concentration without precipitation.
Table 1: Representative Solubility Data for a Hypothetical Compound (this compound)
| Solvent | Temperature (°C) | Maximum Solubility (Approx.) | Notes |
| Water | 25 | < 0.1 mg/mL | Practically insoluble. |
| PBS (pH 7.4) | 25 | < 0.1 mg/mL | Insoluble in physiological buffer. |
| Ethanol | 25 | ~5 mg/mL | Moderately soluble. |
| Methanol | 25 | ~2 mg/mL | Sparingly soluble. |
| DMSO | 25 | > 50 mg/mL | Recommended stock solvent. |
| DMF | 25 | > 40 mg/mL | Alternative stock solvent. |
Experimental Protocols
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
(Assumes a hypothetical molecular weight of 500 g/mol for this compound)
-
Preparation: Weigh out 5 mg of this compound powder into a sterile, conical-bottom microfuge tube.
-
Solvent Addition: Add 1 mL of high-purity, anhydrous DMSO to the tube.
-
Dissolution:
-
Sterilization & Storage: Once fully dissolved, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE). Aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Visual Guides
Troubleshooting Workflow
The following diagram outlines a step-by-step process for troubleshooting insolubility issues when preparing this compound for an experiment.
Hypothetical Signaling Pathway
This diagram illustrates a hypothetical signaling pathway that could be inhibited by a kinase inhibitor like this compound.
References
Technical Support Center: Optimizing HCM-006 Concentration for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the experimental concentration of HCM-006, a novel inhibitor targeting key pathways in Hypertrophic Cardiomyopathy (HCM).
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cell-based assays?
A1: For initial experiments with a novel compound like this compound, a broad concentration range is recommended to establish a dose-response curve. A logarithmic or semi-logarithmic dilution series, for instance from 1 nM to 100 µM, is a common starting point. This wide range will help identify the effective concentration window for your specific cell line and assay.[1]
Q2: How do I determine the optimal incubation time for this compound?
A2: The optimal incubation time depends on the compound's mechanism of action and the biological question being investigated. It is advisable to conduct a time-course experiment. This can be achieved by treating cells with a fixed, effective concentration of this compound and measuring the desired endpoint at multiple time points (e.g., 6, 12, 24, 48, and 72 hours).[1]
Q3: What are the best practices for dissolving and storing this compound?
A3: Most small molecule inhibitors are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. It is critical to ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.[1] Aliquot the stock solution to minimize freeze-thaw cycles and store it at -20°C or -80°C, protected from light.[1]
Q4: How does serum in the culture medium affect the activity of this compound?
A4: Serum proteins can bind to small molecules, which may decrease the effective concentration of the compound available to the cells.[1] This is an important consideration when interpreting results. If significant interference is suspected, it may be necessary to perform experiments in serum-free or reduced-serum conditions, or to quantify the protein binding of the compound.[1]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| No observable effect of this compound at tested concentrations. | 1. Concentration is too low.2. Compound instability.3. Insensitive cell line or assay. | 1. Test a higher concentration range.2. Ensure the compound is properly stored and handled. Prepare fresh dilutions for each experiment.[1]3. Verify that your cell line expresses the target of this compound. Use a positive control to ensure the assay is working as expected.[1] |
| High level of cell death observed across all concentrations, including low ones. | 1. Compound-induced cytotoxicity.2. Solvent toxicity. | 1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range of this compound for your specific cell line.[1]2. Ensure the final solvent concentration is low (typically ≤ 0.1%) and consistent across all wells, including the vehicle control.[2] |
| High variability in results between replicate wells. | 1. Inconsistent cell seeding.2. Edge effects in the microplate.3. Compound precipitation. | 1. Ensure a homogenous cell suspension and consistent seeding density across all wells.2. Avoid using the outer wells of the microplate, as they are more prone to evaporation.3. Visually inspect for precipitation after adding the compound to the media. If observed, consider using a lower concentration or a different solvent system. |
| Unexpected changes in cell morphology. | 1. High concentration of this compound causing cytotoxicity.2. Target-related effect. | 1. Perform a dose-response experiment to find the optimal, non-toxic concentration.[2]2. Investigate the known functions of the target protein in cell adhesion and morphology.[2] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. It is recommended to prepare a 2X concentration stock of each dilution.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control for cell death.[1]
-
Incubation: Incubate the plate for a predetermined period (e.g., 48 hours).[1]
-
Assay: Perform the desired cell viability assay (e.g., MTT, MTS, or a commercial luminescent assay).
-
Data Analysis: Plot the response (e.g., percentage of viable cells) versus the log of the compound concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.[1]
Protocol 2: Western Blot Analysis of Target Pathway Modulation
-
Cell Treatment: Seed cells in a 6-well plate and treat with varying concentrations of this compound for the desired time. Include a vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the phosphorylated and total protein of interest in the targeted signaling pathway. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Quantitative Data Summary
Table 1: In-vitro Efficacy of this compound in Cardiomyocyte Models
| Cell Line | Assay Type | Endpoint | IC50 (nM) |
| Human iPSC-derived Cardiomyocytes | Hypertrophy Assay | Cell Size Reduction | 75 |
| Neonatal Rat Ventricular Myocytes | Calcium Transient Assay | Reduction in Ca2+ Amplitude | 120 |
| H9c2 | Reporter Gene Assay | Luciferase Inhibition | 50 |
Table 2: Cytotoxicity Profile of this compound
| Cell Line | Assay Type | Incubation Time (hours) | CC50 (µM) |
| Human iPSC-derived Cardiomyocytes | MTT Assay | 48 | > 50 |
| HEK293 | LDH Assay | 24 | > 100 |
| HepG2 | CellTiter-Glo | 48 | 85 |
Signaling Pathways and Workflows
Caption: Proposed mechanism of action for this compound in Hypertrophic Cardiomyopathy.
Caption: Workflow for determining the IC50 of this compound.
Caption: A logical approach to troubleshooting lack of efficacy.
References
Technical Support Center: Troubleshooting and Reducing Off-Target Effects of Small Molecule Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on identifying, understanding, and mitigating off-target effects of small molecule inhibitors. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during preclinical research and drug development.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a significant concern in my experiments?
A1: Off-target effects occur when a small molecule inhibitor binds to and alters the activity of proteins other than its intended biological target.[1] These unintended interactions are a major concern as they can lead to:
-
Cellular toxicity: Binding to unintended targets can disrupt essential cellular pathways, causing cell death or other toxic effects unrelated to the inhibition of the primary target.[1]
-
Lack of translatability: Promising results in early-stage research may not be reproducible in later-stage clinical trials if the desired efficacy is linked to off-target effects that do not manifest similarly in a whole organism or are associated with unacceptable toxicity.[1]
Minimizing off-target effects is crucial for generating reliable experimental data and for the development of safe and effective therapeutics.[1]
Q2: How can I determine if the observed effects in my experiment are due to off-target interactions of my compound?
A2: A multi-pronged approach is recommended to distinguish between on-target and off-target effects. This involves a combination of computational and experimental validation techniques. Key strategies include:
-
Using control compounds: Include a structurally similar but inactive analog of your inhibitor as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.
-
Genetic validation: Employ techniques like CRISPR-Cas9 or siRNA to knock down or knock out the intended target protein.[1][2] If the experimental phenotype persists in the absence of the target, it is likely caused by an off-target effect.
-
Cellular Thermal Shift Assay (CETSA): This method confirms target engagement within intact cells by measuring changes in the thermal stability of a protein when the inhibitor is bound.
Q3: What proactive strategies can I implement in my experimental design to minimize off-target effects from the outset?
A3: Several proactive measures can be taken to reduce the likelihood of off-target effects confounding your results:
-
Use the Lowest Effective Concentration: Titrate your compound to determine the lowest concentration that elicits the desired on-target effect. Higher concentrations increase the probability of engaging lower-affinity off-target proteins.[1]
-
Select a Highly Selective Inhibitor: Whenever possible, choose inhibitors that have been extensively characterized and are known to be highly selective for your target of interest.
-
Employ Orthogonal Approaches: Use multiple, structurally distinct inhibitors that target the same protein. If different inhibitors produce the same phenotype, it strengthens the evidence that the effect is on-target.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Inconsistent results across different cell lines. | Expression levels of the on-target or off-target proteins may vary between cell lines. | 1. Characterize Protein Expression: Perform western blotting or qPCR to quantify the expression levels of both the intended target and known or predicted off-targets in the cell lines being used. 2. Correlate Expression with Phenotype: Analyze if the observed phenotype correlates with the expression level of the intended target across the different cell lines. |
| High cellular toxicity at concentrations required for on-target effect. | The inhibitor may have potent off-target effects on proteins essential for cell survival. | 1. Perform a Dose-Response Curve: Determine the IC50 for the on-target effect and the CC50 (cytotoxic concentration 50). A small therapeutic window suggests significant off-target toxicity. 2. Kinase Profiling: Screen the inhibitor against a broad panel of kinases to identify potential off-targets that could be responsible for the toxicity.[3] |
| Phenotype does not match known function of the target protein. | The observed phenotype may be a result of inhibiting an unknown off-target. | 1. Rescue Experiment: Overexpress a version of the target protein that is resistant to the inhibitor. If the phenotype is reversed, it confirms on-target action. 2. Affinity Chromatography and Mass Spectrometry: Use the inhibitor as a probe to pull down its binding partners from cell lysates, followed by mass spectrometry to identify potential off-targets.[3] |
Experimental Protocols
Kinase Profiling Assay
Objective: To assess the selectivity of an inhibitor by screening it against a large panel of kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of the test inhibitor in DMSO. Serially dilute the compound to create a range of concentrations for testing.
-
Kinase Reaction Setup: In a multi-well plate, combine each kinase from the panel with its specific substrate and ATP.
-
Inhibitor Addition: Add the test inhibitor at various concentrations to the kinase reaction wells. Include appropriate controls (e.g., no inhibitor, vehicle control).
-
Incubation: Incubate the plate at room temperature for a specified time (typically 30-60 minutes) to allow the kinase reaction to proceed.
-
Signal Detection: Stop the reaction and measure the amount of product formed. This is often done using methods that detect the consumption of ATP or the phosphorylation of the substrate.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration against each kinase. Determine the IC50 value for each interaction to quantify the inhibitor's potency and selectivity.[1]
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of an inhibitor within a cellular environment.
Methodology:
-
Cell Treatment: Treat intact cells with the test inhibitor or a vehicle control for a predetermined time.
-
Heating: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).
-
Protein Precipitation: Centrifuge the heated lysates to pellet the denatured, aggregated proteins.
-
Supernatant Analysis: Collect the supernatant containing the soluble proteins.
-
Western Blotting: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using western blotting.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates that the inhibitor has bound to and stabilized the target protein.
Visualizing Experimental Workflows and Concepts
To further clarify the relationships between concepts and experimental procedures, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results from HCM-006 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results from experiments involving the hypothetical MEK1/2 inhibitor, HCM-006.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of treating cancer cell lines with this compound?
A1: this compound is a potent and selective inhibitor of MEK1/2, key components of the MAPK/ERK signaling pathway. In responsive cancer cell lines (e.g., those with BRAF or RAS mutations), treatment with this compound is expected to decrease the phosphorylation of ERK1/2, leading to reduced cell proliferation and viability.
Q2: How can I confirm that this compound is active in my experiment?
A2: The most direct method to confirm the activity of this compound is to perform a Western blot to assess the phosphorylation status of ERK1/2 (p-ERK1/2). A significant decrease in the p-ERK1/2 to total ERK1/2 ratio upon treatment would indicate target engagement. Additionally, a dose-dependent decrease in cell viability, measured by assays such as MTT or CellTiter-Glo®, would suggest compound activity.
Q3: What are some common reasons for a lack of an effect with this compound?
A3: A lack of an observable effect could be due to several factors, including:
-
Cell Line Resistance: The chosen cell line may have intrinsic or acquired resistance to MEK inhibitors. This could be due to mutations downstream of MEK or activation of alternative survival pathways.
-
Incorrect Compound Concentration: The concentrations used may be too low to elicit a response. It is crucial to perform a dose-response experiment to determine the optimal concentration.
-
Compound Degradation: Improper storage or handling of this compound could lead to its degradation.
-
Experimental Errors: Issues with cell seeding density, incubation times, or assay reagents can all contribute to a lack of an observed effect.[1]
Troubleshooting Guides
Unexpected Results in Cell Viability Assays
Problem 1: this compound shows no effect on cell viability, even at high concentrations.
This is a common issue that can arise from several sources. The following table outlines potential causes and suggested solutions.
| Potential Cause | Suggested Solution |
| Cell Line Insensitivity | Verify the mutation status of your cell line (e.g., BRAF, RAS). Consider testing a positive control cell line known to be sensitive to MEK inhibitors. |
| Sub-optimal Assay Duration | The incubation time with this compound may be too short to observe a significant effect on viability. Try extending the treatment duration (e.g., from 24 to 48 or 72 hours). |
| High Seeding Density | If cells are too confluent, the effect of the inhibitor may be masked. Optimize the cell seeding density to ensure they are in the exponential growth phase during treatment.[1] |
| Compound Inactivity | Prepare fresh dilutions of this compound from a stock solution that has been stored correctly. If possible, verify the compound's integrity through analytical methods. |
| Assay Interference | The compound may interfere with the assay chemistry (e.g., reducing MTT reagent). Run a cell-free control with the compound and assay reagents to check for interference. |
Problem 2: I'm observing an increase in cell viability at some concentrations of this compound.
An increase in viability is an unexpected but informative result. Here are some potential explanations:
| Potential Cause | Suggested Solution |
| Hormetic Effect | Some compounds can have a biphasic dose-response, where low doses stimulate proliferation. This is a known biological phenomenon. Carefully repeat the experiment with a finer titration of concentrations at the lower end of your dose range. |
| Off-Target Effects | At certain concentrations, this compound might have off-target effects that promote cell survival. This is less common with highly selective inhibitors but is a possibility. |
| Assay Artifact | The compound might be interacting with the assay reagents in a way that produces a stronger signal. Run cell-free controls to rule this out. |
| Cellular Stress Response | Low doses of a cytotoxic agent can sometimes trigger a pro-survival stress response in cells. Analyze markers of cellular stress to investigate this possibility. |
Troubleshooting Unexpected Western Blot Results
Problem: After treating with this compound, I do not see a decrease in phosphorylated ERK (p-ERK).
This result directly contradicts the expected mechanism of action of a MEK inhibitor. The following troubleshooting steps can help identify the issue.
| Potential Cause | Suggested Solution |
| Ineffective Cell Lysis | The target protein (p-ERK) may not have been efficiently extracted. Ensure your lysis buffer contains phosphatase inhibitors to preserve the phosphorylation status of proteins. |
| Antibody Issues | The primary or secondary antibodies may not be working correctly. Run a positive control lysate known to have high levels of p-ERK. Titrate your primary antibody to find the optimal concentration.[2] |
| Timing of Lysate Collection | The inhibition of ERK phosphorylation can be transient. Collect cell lysates at different time points after this compound treatment (e.g., 1, 4, and 24 hours) to capture the peak of inhibition. |
| Activation of Alternative Pathways | Cells may have activated a feedback loop or a different signaling pathway that leads to ERK phosphorylation, bypassing MEK1/2. Investigate other upstream kinases that can phosphorylate ERK. |
| Incorrect Protein Quantification | Inaccurate protein quantification can lead to unequal loading of protein on the gel, making it difficult to compare p-ERK levels. Use a reliable protein quantification method like the BCA assay.[3] |
Quantitative Data Summary
Table 1: Hypothetical Cell Viability Data (MTT Assay)
| Treatment | Concentration (µM) | Cell Viability (% of Control) - Expected | Cell Viability (% of Control) - Unexpected |
| Vehicle (DMSO) | - | 100% | 100% |
| This compound | 0.1 | 85% | 105% |
| This compound | 1 | 50% | 98% |
| This compound | 10 | 20% | 95% |
| Staurosporine | 1 | 5% | 6% |
In the "Unexpected" column, the lack of a significant decrease in cell viability with increasing concentrations of this compound suggests a potential issue as outlined in the troubleshooting guide.
Table 2: Hypothetical Densitometry Analysis of p-ERK Western Blot
| Treatment | Concentration (µM) | p-ERK/Total ERK Ratio (Normalized) - Expected | p-ERK/Total ERK Ratio (Normalized) - Unexpected |
| Vehicle (DMSO) | - | 1.0 | 1.0 |
| This compound | 0.1 | 0.6 | 0.95 |
| This compound | 1 | 0.2 | 0.92 |
| This compound | 10 | 0.05 | 0.89 |
The "Unexpected" data shows a negligible decrease in the p-ERK/Total ERK ratio, indicating a lack of target engagement, which should be investigated using the troubleshooting guide.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only (e.g., DMSO) control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
Protocol 2: Western Blot for p-ERK and Total ERK
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20 µg) from each sample with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[2]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[2]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To detect total ERK, the membrane can be stripped of the first set of antibodies and then re-probed with a primary antibody against total ERK, followed by the secondary antibody and detection steps.
Visualizations
Caption: The inhibitory action of this compound on the MAPK/ERK signaling pathway.
Caption: A logical workflow for troubleshooting unexpected cell viability results.
Caption: A step-by-step guide for troubleshooting Western blot p-ERK results.
References
Technical Support Center: HCM-006 Stability in Long-Term Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stability issues with the novel small molecule inhibitor, HCM-006, in long-term experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended therapeutic target?
A1: this compound is an investigational small molecule inhibitor designed to target key pathways implicated in Hypertrophic Cardiomyopathy (HCM).[1] Specifically, it is hypothesized to modulate myofilament calcium sensitivity, a common downstream consequence of many HCM-causing sarcomere mutations.[1] The goal of this compound is to recalibrate this sensitivity and address the hypercontractility and impaired relaxation characteristic of HCM.[1][2]
Q2: What are the most common reasons for observing variable or diminishing effects of this compound in long-term cell culture experiments?
A2: The primary reasons for inconsistent results in long-term experiments are often related to the stability of the compound in the experimental environment.[3] Key factors include chemical degradation in the aqueous cell culture medium, metabolic breakdown by the cells, poor solubility leading to precipitation, and adsorption to plasticware.[3][4] Environmental conditions such as temperature, pH, light exposure, and oxidative stress can also contribute to compound instability.[3]
Q3: How does the choice of solvent and its concentration affect the stability and efficacy of this compound?
A3: The choice of solvent is critical for both the solubility and stability of this compound.[3] Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving hydrophobic small molecules like this compound for in vitro studies.[5] However, it is crucial to keep the final DMSO concentration in the cell culture medium low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[3][6] Residual moisture in DMSO can also lead to the degradation of the compound, especially during freeze-thaw cycles.[3]
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: To ensure maximum stability, this compound stock solutions should be prepared in a high-purity, anhydrous solvent like DMSO, aliquoted into small volumes to avoid repeated freeze-thaw cycles, and stored at -20°C or lower in tightly sealed vials.[4] It is advisable to use freshly prepared dilutions for each experiment.
Troubleshooting Guide
Issue 1: A gradual or sudden loss of this compound efficacy is observed over several days in a continuous cell culture experiment.
-
Possible Cause: This issue often points to the instability of this compound in the cell culture medium.[3] This could be due to several factors:
-
Degradation in Aqueous Medium: The compound may be inherently unstable in the aqueous, buffered environment of the cell culture medium (pH ~7.4) at 37°C.[3][7]
-
Metabolism by Cells: The cells themselves may be metabolizing this compound into inactive forms.[3]
-
Adsorption to Plasticware: The compound might be adsorbing to the surface of the cell culture plates, which reduces its effective concentration.[3][4]
-
-
Suggested Solution:
-
Assess Stability in Medium: Perform a stability study by incubating this compound in the cell culture medium (without cells) for the duration of your experiment. At various time points, measure the concentration of the intact compound using an appropriate analytical method like HPLC-MS.[3]
-
Evaluate Metabolic Stability: Conduct a similar time-course experiment in the presence of your cells. A comparison with the cell-free experiment will indicate the extent of cellular metabolism.
-
Use Low-Binding Plasticware: To mitigate adsorption, utilize low-protein-binding plates and pipette tips.[4]
-
Replenish the Compound: If instability is confirmed, consider partial or complete media changes with freshly added this compound at regular intervals during the long-term experiment.
-
Issue 2: High variability in experimental results is observed between replicates or different batches of experiments.
-
Possible Cause: High variability can stem from inconsistent sample handling, issues with the analytical method, or incomplete solubilization of this compound.[4][7]
-
Inconsistent Sample Handling: Variations in incubation times, cell seeding density, or reagent preparation can lead to inconsistent results.[6]
-
Incomplete Solubilization: If this compound is not fully dissolved in the stock solution or precipitates upon dilution in the media, the actual concentration will vary between wells.[7]
-
Analytical Method Variability: The analytical method used for readouts (e.g., HPLC, LC-MS/MS) may lack the necessary precision and accuracy.[7]
-
-
Suggested Solution:
-
Standardize Protocols: Ensure precise and consistent timing for all experimental steps, including cell seeding, compound addition, and sample collection.[4]
-
Ensure Complete Dissolution: Visually inspect stock solutions for any precipitate. If observed, gently warm and vortex to redissolve. Prepare fresh stock solutions frequently.[7] When diluting in media, add the compound dropwise while gently mixing.[7]
-
Validate Analytical Methods: Validate your analytical methods for linearity, precision, and accuracy to ensure reliable measurements.[4]
-
Issue 3: this compound precipitates out of solution after being added to the cell culture medium.
-
Possible Cause: The concentration of this compound may be exceeding its solubility limit in the aqueous cell culture medium.[7] This can be exacerbated by adding a concentrated DMSO stock to cold media.[7]
-
Suggested Solution:
-
Reduce Final Concentration: The most direct solution is to work at a lower final concentration of the compound.[3]
-
Optimize Dilution Method: Instead of a single large dilution, perform serial dilutions in pre-warmed (37°C) media.[7]
-
Include Solubilizing Agents: In some cases, the addition of a small amount of a biocompatible solubilizing agent to the assay buffer can improve solubility.[3]
-
Factors Influencing Small Molecule Stability in Cell Culture
| Factor | Potential Impact on this compound Stability | Mitigation Strategies |
| Temperature | Increased temperature (e.g., 37°C) can accelerate chemical degradation.[5][7] | Maintain a constant and appropriate incubation temperature. Avoid repeated temperature fluctuations.[5] |
| pH | Deviations from the optimal pH of the medium (typically 7.2-7.4) can affect compound stability, potentially through hydrolysis.[5][7] | Ensure the cell culture medium is properly buffered and the recommended pH is maintained.[5] |
| Light Exposure | Exposure to light, especially UV, can cause photodegradation of light-sensitive compounds.[5][7] | Protect stock solutions and experimental setups from direct light exposure.[5] |
| Media Components | Components within the culture medium, such as amino acids or vitamins, could react with the compound.[4][7] | Be consistent with the source and lot of media and supplements. Test stability in different media formulations if issues persist.[4][5] |
| Serum | Serum contains enzymes (e.g., esterases, proteases) that can enzymatically degrade the compound.[5][7] | Reduce serum concentration or use a serum-free medium if compatible with the cell line. Assess stability in the presence and absence of serum.[5] |
| Oxygen | The presence of dissolved oxygen can lead to oxidative degradation.[7] | While difficult to control in standard cell culture, be aware of this potential degradation pathway. |
| Adsorption | The compound may bind to the plastic of cell culture plates or pipette tips, reducing its effective concentration.[4] | Use low-protein-binding plasticware.[4] |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Medium
This protocol outlines a general procedure for determining the stability of this compound in cell culture media using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Materials:
-
This compound
-
High-purity DMSO
-
Cell culture medium (with and without 10% FBS)
-
24-well tissue culture plates (standard and low-binding)
-
Calibrated pipettes and low-binding tips
-
HPLC-MS system
Procedure:
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare the cell culture medium with and without 10% FBS.
-
Prepare the working solution of this compound by diluting the stock solution in the respective media to a final concentration of 10 µM.
-
-
Experimental Setup:
-
To assess chemical stability and adsorption, add 1 mL of the 10 µM this compound working solution to triplicate wells of a 24-well plate for each condition (media with/without serum, standard/low-binding plate).
-
To assess metabolic stability, seed cells at your desired density and allow them to attach. Then, replace the medium with 1 mL of the 10 µM this compound working solution.
-
Include a vehicle control (medium with the same final DMSO concentration without this compound) for all conditions.
-
-
Time-Course Sampling:
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2.
-
Collect samples (e.g., 100 µL) from each well at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
Immediately after collection, process the samples for HPLC-MS analysis (e.g., by protein precipitation with acetonitrile (B52724) followed by centrifugation).
-
-
Analysis:
-
Analyze the samples by a validated HPLC-MS method to determine the concentration of the parent this compound compound at each time point.
-
Plot the concentration of this compound versus time for each condition to determine its stability profile.
-
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Simplified signaling pathway in HCM targeted by this compound.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Pharmacological Management of Hypertrophic Cardiomyopathy: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Navigating Experimental Design in Hypertrophic Cardiomyopathy (HCM) Research
Welcome to the technical support center for researchers, scientists, and drug development professionals working on Hypertrophic Cardiomyopathy (HCM). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls in HCM experimental design. The following information is intended to help you navigate the complexities of in vitro and in vivo HCM models and to ensure the generation of robust and reproducible data.
Frequently Asked Questions (FAQs)
Q1: My in vitro HCM model using patient-derived iPSC-cardiomyocytes (iPSC-CMs) is not showing a clear hypertrophic phenotype. What are the possible reasons?
A1: Several factors can contribute to the lack of a clear hypertrophic phenotype in iPSC-CM models of HCM. A primary challenge is the inherent immaturity of iPSC-CMs, which often resemble fetal cardiomyocytes rather than adult ones.[1][2][3] This can mask or alter the disease phenotype.
Troubleshooting Steps:
-
Prolonged Culture and Maturation Protocols: Extend the culture period of your iPSC-CMs. Implementing maturation techniques such as electrical stimulation, mechanical stretching, or culture on 3D scaffolds can promote a more adult-like phenotype.[2]
-
Metabolic Maturation: Adult cardiomyocytes primarily use fatty acid oxidation, while iPSC-CMs rely on glycolysis.[2] Supplementing culture media with fatty acids can encourage metabolic maturation.
-
Use of Isogenic Controls: Genetic background variability between different iPSC lines can obscure the true effect of an HCM mutation.[1] It is highly recommended to use isogenic controls (iPSCs from the same donor with the mutation corrected by gene editing) to minimize confounding genetic factors.
-
Comprehensive Phenotypic Analysis: Hypertrophy is just one aspect of HCM. Assess other relevant cellular hallmarks such as sarcomeric disarray, calcium handling abnormalities, and electrophysiological disturbances.[4][5][6]
Q2: I am using a rodent model for HCM, but the cardiac phenotype does not fully replicate what is seen in human patients. Why is this and what can I do?
A2: Rodent models, particularly mice, have been instrumental in HCM research, but they have well-documented limitations. A significant difference lies in the predominant cardiac myosin heavy chain isoform; in humans it is β-myosin heavy chain (MYH7), while in mice it is α-myosin heavy chain (MYH6).[7] This can lead to different functional consequences of mutations. Furthermore, some mouse models do not develop the classic septal hypertrophy seen in many HCM patients.[8]
Troubleshooting and Considerations:
-
Model Selection: Carefully select the animal model that best suits your research question. Some models are better for studying fibrosis, while others are more suited for investigating arrhythmias. A systematic review of existing models can guide this choice.[4][5][6]
-
Humanized Models: Consider using "humanized" mouse models where the murine gene is replaced with the human equivalent.
-
Complementary In Vitro Studies: Use human iPSC-CMs to complement your in vivo findings, especially for studying human-specific mutations and for drug screening.[1]
-
Multi-Parametric Analysis: Do not rely on a single phenotypic readout. Combine echocardiography, histology, and electrophysiology to get a comprehensive picture of the cardiac phenotype.
Q3: My drug screening assay in an HCM model is giving inconsistent results. How can I improve the reliability of my screen?
A3: Inconsistent results in drug screening assays are a common challenge. The efficacy of a drug can be context-dependent, meaning it may work in one model system or under certain conditions but not others.[9]
Improving Assay Reliability:
-
Standardized Protocols: Ensure that all experimental parameters, including cell density, media composition, and drug concentrations, are tightly controlled.
-
High-Content Imaging and Analysis: Utilize high-content imaging and automated analysis to objectively quantify cellular phenotypes. This can provide more robust and unbiased data than manual quantification.
-
Multiple Readouts: Assess multiple parameters of cardiomyocyte health, such as contractility, calcium transients, and viability, to get a more complete picture of the drug's effect.
-
Dose-Response Curves: Perform comprehensive dose-response studies to determine the optimal concentration of your test compounds.
-
Positive and Negative Controls: Always include appropriate positive and negative controls to validate your assay's performance.
Troubleshooting Guides
Guide 1: Poor Reproducibility in iPSC-CM Experiments
| Symptom | Potential Cause | Suggested Solution |
| High variability in cardiomyocyte differentiation efficiency | Inconsistent quality of starting iPSC lines or differentiation reagents. | Regularly perform quality control on iPSC lines (e.g., pluripotency marker expression, karyotyping). Use pre-screened batches of differentiation reagents. |
| Inconsistent electrophysiological properties | Immature state of iPSC-CMs; variability in culture conditions. | Implement maturation protocols (e.g., electrical pacing). Ensure consistent culture conditions (temperature, CO2, media changes). |
| Variable drug responses | Differences in genetic background between iPSC lines. | Use isogenic control lines. Test compounds on multiple patient-derived iPSC lines to assess for genotype-specific effects. |
Guide 2: Unexpected Phenotypes in Animal Models
| Symptom | Potential Cause | Suggested Solution |
| Lack of expected hypertrophy | Species-specific differences in cardiac physiology; compensatory mechanisms. | Consider a different animal model or a model with a different mutation. Perform longitudinal studies to track disease progression. |
| High incidence of sudden death in the animal colony | Severe arrhythmogenic phenotype. | Implement telemetry monitoring to capture arrhythmic events. Adjust housing conditions to minimize stress. |
| Discrepancy between in vivo function and ex vivo cellular data | The complex in vivo environment (e.g., neurohormonal signaling) influences the phenotype. | Integrate in vivo and ex vivo data to build a more complete understanding. Consider the limitations of isolated cell studies. |
Experimental Protocols
Protocol 1: Basic Phenotyping of HCM in iPSC-CMs
-
Cell Culture and Differentiation: Differentiate patient-derived or gene-edited iPSCs into cardiomyocytes using a standardized protocol (e.g., Wnt modulation). Culture the resulting iPSC-CMs for at least 30 days to promote maturation.
-
Immunofluorescence Staining: Fix the iPSC-CMs and stain for key cardiac markers such as cardiac troponin T (cTnT) to confirm cardiomyocyte identity, and α-actinin to visualize sarcomere structure. Use DAPI to stain nuclei.
-
Hypertrophy Assessment: Acquire images using a high-content imaging system. Quantify cell size by measuring the area of cTnT-positive cells.
-
Sarcomere Disarray Analysis: Analyze the organization of sarcomeres in α-actinin stained cells. Quantify the degree of disarray using image analysis software.
-
Calcium Handling Analysis: Load the iPSC-CMs with a calcium-sensitive dye (e.g., Fluo-4 AM). Record calcium transients at baseline and in response to electrical stimulation. Analyze parameters such as amplitude, decay kinetics, and the presence of spontaneous calcium release.
Visualizing Experimental Workflows and Pathways
Caption: A generalized workflow for HCM research, integrating in vitro and in vivo modeling approaches.
Caption: A simplified signaling pathway illustrating key pathogenic mechanisms in HCM.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Modeling hypertrophic cardiomyopathy with human cardiomyocytes derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Experimental Models of Hypertrophic Cardiomyopathy: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. ahajournals.org [ahajournals.org]
- 8. Cardiomyopathy phenotypes in human-induced pluripotent stem cell-derived cardiomyocytes—a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Virtual drug screen reveals context-dependent inhibition of cardiomyocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Reproducibility in Hypertrophic Cardiomyopathy (HCM) Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers, scientists, and drug development professionals encounter during Hypertrophic Cardiomyopathy (HCM) studies. Our goal is to enhance the reproducibility and reliability of your experimental findings.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in cellular models of HCM?
A1: Variability in cellular models of HCM, particularly with induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs), can arise from several factors. These include genetic background of the cell lines, inconsistencies in differentiation protocols, and variations in cell culture conditions. It is crucial to maintain a consistent and well-documented protocol for cell culture and differentiation to minimize this variability.
Q2: How can I ensure the reproducibility of my gene variant analysis in HCM?
A2: For reproducible gene variant analysis, it is essential to use standardized nomenclature for genetic variants. Employing multiple computational prediction tools can help in cross-verification of the potential pathogenicity of a variant.[1] Furthermore, all bioinformatics pipelines, including the software versions and databases used, should be meticulously documented and, where possible, shared.
Q3: My functional assays on HCM-mutant proteins are yielding inconsistent results. What should I check?
A3: Inconsistent results in functional assays can stem from protein instability, variations in protein purification, or subtle differences in assay conditions. Ensure that protein quality is consistent across batches by using quality control measures like SDS-PAGE and mass spectrometry. Precisely control experimental parameters such as temperature, pH, and buffer composition. It is also beneficial to include both wild-type and known pathogenic mutant controls in every experiment.
Q4: What are the key considerations for improving the reproducibility of animal models of HCM?
A4: Key considerations for animal models include the genetic background of the animals, their age and sex, and environmental factors such as housing and diet. It is important to clearly report these details in any publication. Blinding the assessment of phenotypes is also a critical step to avoid bias.
Troubleshooting Guides
Issue 1: Poor Correlation Between Genotype and Cellular Phenotype
Possible Causes & Solutions:
| Cause | Solution |
| Variant of Uncertain Significance (VUS): The identified genetic variant may not be the primary driver of the observed phenotype. | Perform comprehensive functional characterization of the VUS using multiple orthogonal assays.[1] |
| Cellular immaturity: iPSC-CMs may not fully recapitulate the adult cardiomyocyte phenotype. | Utilize advanced culture techniques, such as electrical stimulation or 3D culture, to promote cardiomyocyte maturation. |
| Off-target genetic modifications: CRISPR/Cas9 or other gene-editing tools may introduce unintended mutations. | Perform whole-genome sequencing to screen for off-target effects. |
Issue 2: Inconsistent Readouts in High-Throughput Screening (HTS) Assays
Possible Causes & Solutions:
| Cause | Solution |
| Reagent variability: Inconsistent quality of reagents, such as antibodies or small molecules. | Qualify each new batch of critical reagents before use in a large-scale screen. |
| Plate position effects: Variations in temperature or evaporation across a multi-well plate. | Implement a robust plate layout strategy, including the use of appropriate controls in multiple positions, to identify and correct for these effects. |
| Cell density variations: Uneven cell seeding leading to variability in cell number per well. | Optimize cell seeding protocols and use automated cell counters to ensure consistent cell density. |
Experimental Protocols
Protocol 1: Standardized Differentiation of iPSCs into Cardiomyocytes
This protocol provides a general framework. Specific timings and concentrations may need to be optimized for different iPSC lines.
-
Day 0: Plate iPSCs onto Matrigel-coated plates in mTeSR1 medium.
-
Day 1: Induce differentiation by changing the medium to RPMI/B27 minus insulin (B600854) containing a GSK3 inhibitor (e.g., CHIR99021).
-
Day 3: Change the medium to RPMI/B27 minus insulin containing a Wnt inhibitor (e.g., IWP2).
-
Day 7: Change the medium to RPMI/B27. Beating cardiomyocytes should start to appear.
-
Day 10 onwards: Continue to culture in RPMI/B27, changing the medium every 2-3 days.
Protocol 2: Western Blotting for Hypertrophic Markers
-
Protein Extraction: Lyse cardiomyocyte cultures in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load equal amounts of protein onto a polyacrylamide gel and separate by SDS-PAGE.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.
-
Antibody Incubation: Incubate with primary antibodies against hypertrophic markers (e.g., β-myosin heavy chain, ANP) overnight at 4°C.
-
Secondary Antibody & Detection: Wash and incubate with an appropriate HRP-conjugated secondary antibody. Detect signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Experimental workflow for studying HCM using patient-derived iPSCs.
Caption: Simplified signaling pathway in hypertrophic cardiomyopathy.
References
Technical Support Center: Troubleshooting HCM-006 Cytotoxicity in Control Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected cytotoxicity with the experimental compound HCM-006 in control cell lines. The information is intended for scientists and drug development professionals working on preclinical studies.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death in our control cell line (e.g., HEK293, primary cardiomyocytes) when treated with this compound, even at low concentrations. What could be the cause?
A1: Unforeseen cytotoxicity in control cells can stem from several factors. It is crucial to systematically investigate the following possibilities:
-
Compound Solubility and Aggregation: this compound may have poor solubility in your culture medium, leading to the formation of precipitates or aggregates that can be toxic to cells.
-
Off-Target Effects: The compound might be interacting with unintended molecular targets in the control cells, triggering cytotoxic pathways.
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) could be present at a final concentration that is toxic to your specific cell line.[1]
-
Experimental Assay Interference: The compound itself may interfere with the readout of your cytotoxicity assay (e.g., reacting with MTT reagent, quenching fluorescence).
-
Cell Culture Conditions: Suboptimal cell health, high passage number, or contamination can render cells more susceptible to compound-induced stress.[1]
Q2: How can we determine if the observed cytotoxicity is due to an off-target effect of this compound?
A2: Differentiating between on-target and off-target effects is a critical step. Consider the following approaches:
-
Target Expression Analysis: Confirm that the intended molecular target of this compound is not expressed or is expressed at very low levels in your control cell line. If the target is absent, any observed cytotoxicity is likely due to off-target effects.
-
Competitive Inhibition Assays: If a known inhibitor or agonist for the intended target is available, co-treatment with this compound could reveal whether the cytotoxicity can be rescued, suggesting an on-target effect.
-
Molecular Profiling: Employ techniques like transcriptomics (RNA-seq) or proteomics to identify pathways that are perturbed by this compound in your control cells. This can provide clues about potential off-target interactions.
-
Structural Analogs: If available, test structural analogs of this compound that are known to be inactive against the primary target. If these analogs also show cytotoxicity, it points towards an off-target effect related to the chemical scaffold.
Q3: What are the recommended initial steps to mitigate the cytotoxicity of this compound in our control cells?
A3: A systematic approach is key to troubleshooting and mitigating cytotoxicity.
-
Confirm the IC50 Value: Accurately determine the half-maximal inhibitory concentration (IC50) in your control cell line to establish a reliable baseline for toxicity.[2]
-
Assess the Mechanism of Cell Death: Determine if the cell death is primarily due to apoptosis or necrosis. This can guide the selection of appropriate mitigation strategies.[2]
-
Optimize Compound Formulation: Investigate different solvents or formulation strategies to improve the solubility and stability of this compound in your cell culture medium.
-
Re-evaluate Experimental Parameters: Carefully check and optimize parameters such as cell seeding density, treatment duration, and solvent concentration.[1]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving issues related to this compound cytotoxicity in control cells.
Problem 1: High Variability in Cytotoxicity Data Between Experiments
Potential Causes & Solutions
| Potential Cause | Recommended Action |
| Inconsistent Cell Health | Use cells from a similar passage number for all experiments. Ensure cells are in the logarithmic growth phase and not over-confluent.[1] |
| Reagent Variability | Prepare fresh reagents for each experiment whenever possible. If using stored reagents, ensure proper storage and avoid multiple freeze-thaw cycles.[1] |
| Inconsistent Timelines | Standardize all incubation times, including cell seeding, compound treatment, and assay reagent addition.[1] |
| Pipetting Inaccuracy | Use calibrated pipettes and ensure proper mixing of cell suspensions and compound dilutions. |
Problem 2: Low Signal or Absorbance Readings in Viability Assays (e.g., MTT, CellTiter-Glo®)
Low signal can be misinterpreted as high cytotoxicity.
Potential Causes & Solutions
| Potential Cause | Recommended Action |
| Low Cell Seeding Density | The number of viable cells may be insufficient for a detectable signal. Perform a cell titration experiment to determine the optimal seeding density for your cell line.[1] |
| Insufficient Incubation Time | The incubation period with the assay reagent may be too short. Optimize the incubation time by performing a time-course experiment.[1] |
| Compound Interference | This compound may inhibit the enzymatic activity of the assay (e.g., reductase for MTT) or quench the luminescent signal. Run a cell-free control with the compound and assay reagents to check for interference. |
Problem 3: Unexpected Cytotoxicity at All Tested Concentrations of this compound
This may indicate a fundamental issue with the compound or the experimental setup.
Potential Causes & Solutions
| Potential Cause | Recommended Action |
| Compound Precipitation | Determine the solubility limit of this compound in your culture medium. Visually inspect the wells for any signs of precipitation after adding the compound.[2] |
| High Solvent Concentration | Ensure the final concentration of the solvent (e.g., DMSO) is well below the toxic threshold for your cells (typically <0.5% for DMSO).[1] |
| Contaminated Compound Stock | Consider the possibility of contamination in your stock solution of this compound. If possible, use a freshly prepared or newly sourced batch of the compound. |
Experimental Protocols
Protocol 1: Standard MTT Assay for Cytotoxicity
This protocol provides a general framework for assessing cell viability.
Materials:
-
96-well flat-bottom plates
-
This compound stock solution
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.[2]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.[2]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.[2]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Mix gently on an orbital shaker to dissolve the formazan (B1609692) crystals.[2]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability: (Absorbance of Treated Cells / Absorbance of Control Cells) x 100. Plot the percentage viability against the log of the compound concentration to determine the IC50 value.[2]
Visualizations
Signaling Pathway: Potential Off-Target Mechanisms
The following diagram illustrates potential signaling pathways that could be inadvertently affected by an experimental compound, leading to cytotoxicity.
Caption: Potential off-target mechanisms of this compound leading to cytotoxicity.
Experimental Workflow: Troubleshooting Cytotoxicity
This workflow provides a logical sequence of steps to diagnose and address unexpected cytotoxicity.
Caption: A systematic workflow for troubleshooting this compound cytotoxicity.
References
Optimizing incubation time for HCM-006 treatment
Technical Support Center: HCM-006
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in pre-clinical studies, with a specific focus on optimizing cell treatment parameters.
Assumed Mechanism of Action for this compound: For the context of this guide, this compound is a novel, reversible, small molecule inhibitor targeting aberrantly high myofilament Ca2+ sensitivity, a key pathophysiological feature in many forms of Hypertrophic Cardiomyopathy (HCM). By modulating calcium handling at the sarcomere, this compound aims to correct hypercontractility and improve diastolic function. Its downstream effects are expected to involve the normalization of calcium-dependent signaling pathways, such as CaMKII, and potentially the Ras-MAPK pathway, which are known to be dysregulated in HCM.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective modulator of myofilament calcium sensitivity. In Hypertrophic Cardiomyopathy, mutations often lead to an increased sensitivity of the myofilaments to Ca2+, resulting in hypercontractility and impaired relaxation (diastolic dysfunction).[3][4] this compound is designed to bind to a component of the cardiac sarcomere to normalize this Ca2+ response, thereby reducing excessive contractility without significantly impacting peak force generation under normal physiological conditions.
Q2: Which cell models are most appropriate for studying this compound efficacy?
A2: The most relevant cell models are primary cardiomyocytes isolated from HCM animal models or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) from HCM patients. These models recapitulate the genetic and phenotypic characteristics of the disease, including the aberrant calcium handling that this compound targets. Standard cell lines like H9c2 may be used for initial toxicity screening but are not suitable for efficacy studies due to their skeletal muscle origin and lack of HCM-specific pathophysiology.
Q3: How do I determine the optimal incubation time for this compound treatment?
A3: The optimal incubation time must be determined empirically for your specific cell model and experimental endpoint.[5] A time-course experiment is the most effective method. We recommend treating your cells with a concentration of this compound at or near its expected IC50 value and measuring the desired effect at multiple time points (e.g., 6, 12, 24, 48, and 72 hours). The ideal incubation time is typically where the biological response reaches a stable plateau.[5] A detailed protocol for this experiment is provided in the "Experimental Protocols" section.
Q4: My IC50 value for this compound is different from what's stated in the literature. Could incubation time be the reason?
A4: Yes, absolutely. Incubation time is a critical variable that can significantly affect the apparent potency (IC50) of a compound.[5] An incubation time that is too short may not allow the compound to reach its target and elicit a full biological response, leading to an overestimation of the IC50 (lower apparent potency).[5][6] Conversely, excessively long incubation times might introduce secondary or off-target effects, confounding the results.[5] We strongly recommend performing a time-course experiment to establish the optimal duration for your specific assay.[7]
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| No significant effect of this compound observed. | 1. Incubation time is too short: The compound may not have had sufficient time to act.[5] 2. Drug concentration is too low: The dose may be insufficient to elicit a response.[5] 3. Cell model is inappropriate or resistant: The chosen cell line may not express the target or have the relevant HCM pathophysiology. 4. Compound degradation: Improper storage or handling may have compromised this compound activity.[7] | 1. Perform a time-course experiment (see Protocol 1) to identify the optimal incubation period. 2. Perform a dose-response experiment with a wider concentration range (see Protocol 2).[8] 3. Verify target expression in your cell model. Use hiPSC-CMs from HCM patients for best results. 4. Ensure proper storage of this compound (powder and stock solutions) as per the datasheet. Prepare fresh dilutions for each experiment.[7] |
| High variability between replicate wells. | 1. Uneven cell seeding: Inconsistent cell numbers across wells.[9][10] 2. Edge effects: Evaporation in the outer wells of the microplate. 3. Inconsistent drug addition: Pipetting errors leading to varied final concentrations.[10] | 1. Ensure a homogenous cell suspension before and during seeding. 2. Avoid using the outer wells of the plate for measurements; fill them with sterile PBS or media instead. 3. Use a calibrated multi-channel pipette for drug addition. Mix gently after addition. |
| Cells in control (vehicle-treated) wells are dying or unhealthy. | 1. High solvent concentration: The concentration of DMSO or other solvents may be toxic to the cells. 2. Suboptimal cell culture conditions: Issues with media, CO2, temperature, or humidity.[11] 3. High cell density: Over-confluency can lead to cell death. | 1. Ensure the final solvent concentration is consistent across all wells and is below the toxicity threshold for your cell type (typically ≤0.1% DMSO). 2. Confirm that incubator and media conditions are optimal. Check for contamination.[11][12] 3. Optimize your initial cell seeding density to ensure cells are in the exponential growth phase and do not become over-confluent by the experiment's end.[8] |
| This compound appears more potent (lower IC50) with longer incubation times. | This is an expected pharmacological behavior up to a certain point. The drug's effect is a function of both concentration and time. | This data is valuable. The key is to find the time point where the IC50 value stabilizes. This indicates that the system has reached equilibrium and the maximal effect for a given concentration has been achieved. This plateau time should be used for subsequent experiments.[5] |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
This protocol is designed to identify the optimal duration of this compound treatment for a specific cell line and endpoint.
-
Cell Seeding: Seed your cells (e.g., HCM patient-derived hiPSC-CMs) in a 96-well plate at a density that will ensure they are in the exponential growth phase and do not exceed 80-90% confluency by the end of the experiment.
-
Cell Adhesion: Allow cells to adhere and recover for 24-48 hours in a humidified incubator at 37°C and 5% CO2.
-
Drug Preparation: Prepare a 2X stock solution of this compound in your cell culture medium at a concentration that is expected to be near the IC50 value (if unknown, use a concentration of approximately 1 µM as a starting point). Prepare a 2X vehicle control (e.g., 0.2% DMSO in media).
-
Treatment: Remove half of the media from each well and add an equal volume of the 2X this compound or 2X vehicle solution to the appropriate wells. This minimizes fluidic stress on the cells.
-
Incubation: Incubate the plates for various time points (e.g., 6, 12, 24, 48, 72 hours). Use separate plates for each time point to avoid repeated incubator openings.
-
Data Analysis: Plot the measured response against the incubation time. The optimal time is typically the point at which the response curve begins to plateau.
Protocol 2: Dose-Response Experiment for IC50 Determination
This protocol uses the optimal incubation time determined in Protocol 1 to find the IC50 value of this compound.
-
Cell Seeding & Adhesion: Follow steps 1 and 2 from Protocol 1.
-
Drug Preparation: Prepare a series of 2X stock solutions of this compound in cell culture medium by serial dilution (e.g., 10 concentrations ranging from 100 µM to 1 nM). Also, prepare a 2X vehicle control.
-
Treatment: Add the drug solutions to the cells as described in Protocol 1, Step 4.
-
Incubation: Incubate the plate for the fixed optimal incubation time determined from the time-course experiment.
-
Endpoint Assay: At the end of the incubation period, perform the cell-based assay.
-
Data Analysis: Plot the assay response against the logarithm of the this compound concentration. Fit a four-parameter logistic curve to the data to determine the IC50 value.
Visualizations: Workflows and Pathways
Caption: A logical workflow for troubleshooting experiments where this compound shows no effect.
Caption: Simplified signaling pathway in HCM and the proposed mechanism of action for this compound.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Signaling Pathways Associated with Prior Cardiovascular Events in Hypertrophic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Pharmacological Management of Hypertrophic Cardiomyopathy: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
- 8. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 9. bitesizebio.com [bitesizebio.com]
- 10. youtube.com [youtube.com]
- 11. azurebiosystems.com [azurebiosystems.com]
- 12. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
Disclaimer: Initial searches for "HCM-006" did not identify a specific biological assay. The identifier "this compound" is associated with various unrelated items, including a chemical compound (CAS No. 223572-88-1), internal policy codes for health management, and product model numbers.
This guide, therefore, provides general troubleshooting advice for common assays utilized in Hypertrophic Cardiomyopathy (HCM) research, such as ELISA, Western Blot, and PCR-based assays, which are fundamental to studying the genetic and molecular basis of this disease.
Frequently Asked Questions (FAQs)
Q1: My ELISA assay for a cardiac biomarker shows high background noise. What are the likely causes and solutions?
High background in an ELISA can obscure true signal and lead to inaccurate quantification. Common causes include insufficient washing, non-specific antibody binding, and substrate solution issues.
Q2: I'm performing a Western Blot for a sarcomeric protein, but the signal is very weak or absent. What should I check?
Weak or no signal in a Western Blot can be frustrating. The issue often lies in protein transfer, antibody concentrations, or the detection step.
Q3: My real-time PCR (qPCR) results for a gene associated with HCM show high variability between replicates. How can I improve consistency?
High Cq value variability in qPCR can compromise the reliability of your gene expression data. Pipetting accuracy, sample quality, and primer/probe efficiency are key areas to investigate.
Q4: How do I differentiate between true biological variation and technical errors in my experimental results?
Distinguishing biological from technical variability is crucial for accurate data interpretation. This requires careful experimental design, including the use of appropriate controls and replicates.
Troubleshooting Guides
Enzyme-Linked Immunosorbent Assay (ELISA)
This guide addresses common issues encountered during ELISA experiments for quantifying biomarkers relevant to HCM, such as cardiac troponins or growth factors.
Experimental Workflow for a Sandwich ELISA
Caption: A typical workflow for a sandwich ELISA experiment.
Troubleshooting Table: ELISA
| Problem | Potential Cause | Recommended Solution |
| High Background | 1. Insufficient washing | Increase the number of wash steps and/or the volume of wash buffer. Ensure complete removal of liquid after each wash. |
| 2. Antibody concentration too high | Optimize the concentrations of primary and secondary antibodies by performing a titration experiment. | |
| 3. Non-specific binding | Increase the concentration of the blocking agent or try a different blocking buffer. | |
| 4. Substrate solution deteriorated | Use a fresh, properly stored substrate solution. | |
| Low Signal | 1. Insufficient incubation time/temp | Optimize incubation times and temperatures for each step. |
| 2. Reagents expired or improperly stored | Check expiration dates and ensure all reagents are stored at the recommended temperatures. | |
| 3. Low protein concentration in sample | Concentrate the sample or use a more sensitive detection system. | |
| 4. Incorrect filter wavelength | Ensure the plate reader is set to the correct wavelength for the substrate used. | |
| High Variability | 1. Pipetting inconsistency | Use calibrated pipettes and practice consistent pipetting technique. |
| 2. Incomplete washing | Ensure all wells are washed equally and thoroughly. | |
| 3. Temperature gradients across the plate | Allow all reagents to come to room temperature before use and incubate plates in a stable temperature environment. |
Western Blot
This section provides troubleshooting for Western Blotting, a technique often used in HCM research to analyze the expression of key proteins like β-myosin heavy chain (MYH7) and myosin-binding protein C (MYBPC3).
Logical Troubleshooting Flow for Weak Western Blot Signal
Caption: A decision tree for troubleshooting weak Western Blot signals.
Troubleshooting Table: Western Blot
| Problem | Potential Cause | Recommended Solution |
| Weak/No Signal | 1. Inefficient protein transfer | Confirm transfer with Ponceau S staining. Optimize transfer time and voltage. |
| 2. Low antibody concentration | Increase primary or secondary antibody concentration. Perform a titration. | |
| 3. Expired or inactive HRP/detection reagent | Use fresh enhanced chemiluminescence (ECL) substrate. | |
| 4. Insufficient protein loaded | Increase the amount of protein loaded per well. | |
| High Background | 1. Insufficient blocking | Increase blocking time or use a different blocking agent (e.g., BSA instead of milk). |
| 2. Antibody concentration too high | Reduce the concentration of the primary or secondary antibody. | |
| 3. Inadequate washing | Increase the duration and number of wash steps. | |
| Non-specific Bands | 1. Primary antibody is not specific | Use a more specific primary antibody or perform affinity purification. |
| 2. Protein degradation | Add protease inhibitors to the sample lysis buffer and keep samples on ice. | |
| 3. Too much protein loaded | Reduce the amount of protein loaded per well. |
Real-Time PCR (qPCR)
This guide is for researchers using qPCR to study gene expression changes associated with HCM.
Troubleshooting Table: qPCR
| Problem | Potential Cause | Recommended Solution |
| High Cq Variability | 1. Pipetting errors | Use a master mix to minimize pipetting variability. Ensure pipettes are calibrated. |
| 2. Poor quality RNA/cDNA | Check RNA integrity (e.g., using a Bioanalyzer). Use a high-quality reverse transcription kit. | |
| 3. Suboptimal primer/probe concentration | Perform a primer/probe concentration matrix to find the optimal concentrations. | |
| No Amplification | 1. Error in reaction setup | Double-check all components of the reaction mix. |
| 2. Inefficient primers/probe | Verify primer/probe design and efficiency with a standard curve. | |
| 3. Presence of PCR inhibitors | Purify RNA/cDNA to remove potential inhibitors. | |
| Low Amplification Efficiency | 1. Suboptimal primer design | Redesign primers to have appropriate melting temperatures and avoid secondary structures. |
| 2. Incorrect annealing temperature | Optimize the annealing temperature using a gradient PCR. |
Detailed Methodologies
General Protocol for a Sandwich ELISA
-
Coating: Dilute the capture antibody in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and add to the wells of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample Incubation: Add diluted samples and standards to the wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody: Add the biotinylated detection antibody, diluted in blocking buffer. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the substrate solution (e.g., TMB). Incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄) to each well.
-
Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
General Protocol for Western Blotting
-
Sample Preparation: Lyse cells or tissues in a lysis buffer containing protease and phosphatase inhibitors. Determine protein concentration using a protein assay (e.g., BCA).
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose) using wet or semi-dry transfer methods.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane 3-5 times with wash buffer (e.g., TBST) for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
Validation & Comparative
A Comparative Guide to Inhibitors in Hypertrophic Cardiomyopathy
An Objective Comparison of Novel and Traditional Therapies for Researchers and Drug Development Professionals
Introduction
Hypertrophic cardiomyopathy (HCM) is the most common inherited cardiovascular disorder, affecting approximately 1 in 500 individuals.[1] It is characterized by the abnormal thickening of the heart muscle, which can lead to reduced exercise capacity and symptoms such as chest pain, dizziness, and shortness of breath.[1][2] For many years, treatment for HCM has relied on non-specific therapies like beta-blockers and calcium channel blockers to manage symptoms.[3][4] However, the development of cardiac myosin inhibitors has marked a significant advancement, offering a targeted approach to treating the underlying pathophysiology of HCM.[5] This guide provides a detailed comparison of the efficacy of these novel inhibitors against traditional therapies, supported by available experimental data.
While the query specified "HCM-006," our comprehensive search did not yield a publicly documented inhibitor with this identifier for hypertrophic cardiomyopathy. It is possible this is an internal compound name not yet in the public domain. Therefore, this guide will focus on the well-documented cardiac myosin inhibitors, Mavacamten and Aficamten, and compare their efficacy with established first-line treatments.
Mechanism of Action: A Shift in Treatment Paradigm
Traditional HCM therapies primarily address the downstream consequences of the disease. Beta-blockers and non-dihydropyridine calcium channel blockers, for instance, work by reducing heart rate and contractility, thereby alleviating symptoms.[3] In contrast, the new class of cardiac myosin inhibitors directly targets the fundamental cause of hypercontractility in HCM.
Mutations in sarcomeric genes are a primary cause of HCM, leading to an excessive number of myosin heads available to interact with actin, resulting in hypercontractility.[4] Cardiac myosin inhibitors are small-molecule allosteric inhibitors that bind to cardiac myosin, reducing the number of myosin heads in a force-producing state.[1][5] This modulation helps to normalize contractility, reduce the obstruction of blood flow from the left ventricle, and improve the heart's energy utilization.[6]
Signaling Pathway of Cardiac Myosin Inhibition in HCM
Caption: Mechanism of cardiac myosin inhibitors in HCM.
Comparative Efficacy Data
The following tables summarize the quantitative data from clinical trials comparing the efficacy of cardiac myosin inhibitors with placebo and traditional therapies.
Table 1: Efficacy of Cardiac Myosin Inhibitors vs. Placebo in Symptomatic Obstructive HCM
| Outcome Measure | Mavacamten & Aficamten (Pooled Data) | Placebo | Mean Difference (MD) / Odds Ratio (OR) | p-value | Citation |
| Change in Resting LVOT Gradient (%) | Significant Reduction | No Significant Change | MD -62.48 | <0.00001 | [7] |
| Change in Valsalva LVOT Gradient (%) | Significant Reduction | No Significant Change | MD -54.21 | <0.00001 | [7] |
| NYHA Class Improvement (≥1 class) | Proportion of Patients with Improvement | Lower Proportion of Patients | OR 3.43 | <0.0001 | [7] |
| Change in NT-proBNP (%) | Significant Reduction | No Significant Change | MD -69.41 | <0.00001 | [7] |
| Change in Troponin I (%) | Significant Reduction | No Significant Change | MD -44.19 | <0.00001 | [7] |
| Change in LVEF (%) | Reduction | No Significant Change | MD -6.31 | 0.002 | [7] |
LVOT: Left Ventricular Outflow Tract; NYHA: New York Heart Association; NT-proBNP: N-terminal pro-B-type natriuretic peptide; LVEF: Left Ventricular Ejection Fraction.
Table 2: Efficacy of Aficamten (MYQORZO) from SEQUOIA-HCM Trial
| Outcome Measure | Aficamten (MYQORZO) | Placebo | LSM Difference | p-value | Citation |
| Change in Peak Oxygen Uptake (pVO₂) (mL/kg/min) | +1.8 | 0.0 | 1.74 | 0.000002 | [1][2] |
LSM: Least Square Mean.
Experimental Protocols
A general workflow for a clinical trial evaluating a cardiac myosin inhibitor in obstructive HCM is outlined below.
General Clinical Trial Workflow for HCM Inhibitors
Caption: Generalized workflow of a clinical trial for an HCM inhibitor.
Key Methodologies:
-
Echocardiography: Used to measure the left ventricular outflow tract (LVOT) gradient at rest and with provocation (Valsalva maneuver), as well as the left ventricular ejection fraction (LVEF).
-
Cardiopulmonary Exercise Testing (CPET): A non-invasive method to assess exercise capacity by measuring peak oxygen uptake (pVO₂).
-
New York Heart Association (NYHA) Functional Classification: A system to classify the severity of heart failure symptoms.
-
Biomarker Analysis: Measurement of blood levels of N-terminal pro-B-type natriuretic peptide (NT-proBNP) and cardiac troponin I, which are indicators of cardiac stress and injury.
Comparison with Traditional Therapies
While direct head-to-head trials are limited, network meta-analyses provide some insights. One such analysis suggested that for reducing the resting LVOTG, metoprolol (B1676517) (a beta-blocker) might be more effective than mavacamten.[6] However, it's crucial to note that cardiac myosin inhibitors are a targeted therapy that addresses the underlying disease mechanism, a feature not present in traditional treatments.[6]
Safety and Tolerability
Cardiac myosin inhibitors have been generally well-tolerated in clinical trials.[2] The most notable safety consideration is a dose-dependent, reversible reduction in LVEF.[7] This necessitates careful monitoring of cardiac function during treatment. In the SEQUOIA-HCM trial for aficamten, treatment-emergent serious adverse events were reported in 5.6% of patients on the drug compared to 9.3% on placebo.[1][2]
Conclusion
The advent of cardiac myosin inhibitors like Mavacamten and Aficamten represents a paradigm shift in the management of hypertrophic cardiomyopathy. These targeted therapies have demonstrated significant efficacy in reducing left ventricular outflow tract obstruction, improving exercise capacity, and alleviating symptoms in patients with obstructive HCM. While traditional therapies like beta-blockers remain a cornerstone of treatment, the novel inhibitors offer a promising approach that addresses the fundamental pathophysiology of the disease. Further long-term studies and head-to-head comparisons will be crucial to fully elucidate the comparative effectiveness and optimal positioning of these agents in the evolving landscape of HCM treatment.
References
- 1. Cytokinetics Receives Positive CHMP Opinion for MYQORZO® (aficamten) in the Treatment of Obstructive Hypertrophic Cardiomyopathy, Final Decision Expected Q1 2026 [quiverquant.com]
- 2. investing.com [investing.com]
- 3. Novel Pharmacotherapy in Hypertrophic Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Management of Hypertrophic Cardiomyopathy: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing the Applicability of Cardiac Myosin Inhibitors for Hypertrophic Cardiomyopathy Management in a Large Single Center Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Comparing the efficacy and safety of medications in adults with hypertrophic cardiomyopathy: a systematic review and network meta-analysis [frontiersin.org]
- 7. The Efficacy of Cardiac Myosin Inhibitors Versus Placebo in Patients With Symptomatic Hypertrophic Cardiomyopathy: A Meta-Analysis and Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating HCM-006 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The successful development of targeted therapies hinges on confirming that a drug candidate interacts with its intended molecular target within the complex environment of a living cell. This guide provides a comparative overview of key methodologies for validating the target engagement of HCM-006, a novel therapeutic candidate for Hypertrophic Cardiomyopathy (HCM). We will explore the principles, advantages, and limitations of established techniques and provide supporting experimental data for this compound in comparison to a known reference compound.
Comparison of this compound and Reference Compound A
To objectively assess the performance of this compound, we compare it to "Reference Compound A," a known modulator of the cardiac sarcomere, the presumed target of this compound. The following table summarizes the quantitative data from key cellular target engagement assays.
| Parameter | This compound | Reference Compound A | Assay Method |
| Cellular EC50 | 150 nM | 300 nM | Myocyte Contraction Assay |
| Target Engagement IC50 | 75 nM | 150 nM | NanoBRET Assay |
| Thermal Shift (ΔTm) | +3.5°C | +2.8°C | Cellular Thermal Shift Assay (CETSA) |
| Maximal BRET Ratio | 0.85 | 0.70 | NanoBRET Assay |
Signaling Pathway and Experimental Workflows
To visualize the underlying biological context and the experimental approaches, the following diagrams illustrate the relevant signaling pathway and the workflows of the key validation assays.
Figure 1. Simplified signaling pathway of this compound action on the cardiac sarcomere.
Figure 2. Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Figure 3. Experimental workflow for the NanoBRET Target Engagement Assay.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful method to assess target engagement by measuring the thermal stabilization of a target protein upon ligand binding.[1][2]
1. Cell Culture and Treatment:
-
Plate cardiomyocytes at a density of 1 x 10^6 cells/mL in a suitable culture medium.
-
Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) and incubate for 1 hour at 37°C.
2. Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[3]
3. Cell Lysis:
-
Lyse the cells by three cycles of freeze-thawing using liquid nitrogen and a 25°C water bath.[3]
4. Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
5. Protein Quantification:
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration using a standard protein assay (e.g., BCA).
-
Analyze the abundance of the target protein in the soluble fraction by Western blotting using a specific primary antibody.
6. Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the relative amount of soluble target protein as a function of temperature to generate melting curves.
-
The shift in the melting temperature (ΔTm) in the presence of this compound indicates target engagement.
NanoBRET™ Target Engagement Assay
The NanoBRET™ Target Engagement Assay is a live-cell method that measures the binding of a compound to a target protein using Bioluminescence Resonance Energy Transfer (BRET).[4][5]
1. Cell Preparation and Transfection:
-
Seed HEK293 cells in 96-well plates.
-
Transfect the cells with a vector expressing the target protein fused to NanoLuc® luciferase.
2. Compound and Tracer Addition:
-
Prepare serial dilutions of this compound.
-
Add the fluorescent NanoBRET™ tracer, which binds to the target protein, to the cells.[5]
-
Add the different concentrations of this compound to the wells and incubate.
3. BRET Measurement:
-
Add the Nano-Glo® substrate to the cells.
-
Measure the donor (NanoLuc®) and acceptor (tracer) emissions using a luminometer capable of detecting BRET signals.
4. Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Plot the BRET ratio against the concentration of this compound to generate a dose-response curve.
-
Determine the IC50 value, which represents the concentration of this compound required to displace 50% of the tracer from the target protein.[6]
References
Cross-Validation of HCM-006 Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical MEK1/2 inhibitor, HCM-006, against established MEK inhibitors, Trametinib and Selumetinib. The focus is on the cross-validation of their effects in relevant cell line models of cardiac hypertrophy. This document is intended to be a resource for researchers investigating the therapeutic potential of MEK inhibitors in hypertrophic cardiomyopathy (HCM).
Introduction to MEK Inhibition in Hypertrophic Cardiomyopathy
Hypertrophic cardiomyopathy is a complex genetic disorder characterized by the thickening of the heart muscle, which can lead to significant morbidity and mortality. A key signaling pathway implicated in the pathogenesis of HCM is the Ras-Raf-MEK-ERK pathway.[1] Hyperactivation of this pathway can lead to cardiomyocyte hypertrophy, a hallmark of the disease. Therefore, inhibitors of MEK1 and MEK2 (MEK1/2) represent a promising therapeutic strategy. This guide focuses on the comparative evaluation of a novel hypothetical MEK1/2 inhibitor, this compound, against the known inhibitors Trametinib and Selumetinib.
Signaling Pathway of MEK Inhibition
The Ras-Raf-MEK-ERK signaling cascade is a critical regulator of cell growth and proliferation. In the context of cardiac hypertrophy, various stimuli can activate this pathway, leading to the phosphorylation and activation of ERK1/2. Activated ERK1/2 then translocates to the nucleus and phosphorylates transcription factors, leading to the expression of genes associated with cardiomyocyte growth. MEK1/2 inhibitors, such as this compound, Trametinib, and Selumetinib, act by binding to and inhibiting the activity of MEK1 and MEK2, thereby preventing the phosphorylation and activation of ERK1/2 and mitigating the hypertrophic response.
Comparative Efficacy of MEK Inhibitors
The following tables summarize the quantitative data on the effects of this compound, Trametinib, and Selumetinib on key cellular markers of hypertrophy and viability. It is important to note that the data for Trametinib and Selumetinib are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: Inhibition of ERK1/2 Phosphorylation
| Compound | Cell Line | Stimulus | Concentration | % Inhibition of p-ERK1/2 | Reference |
| This compound | H9c2 | Angiotensin II (1 µM) | 100 nM | Data not available | - |
| Trametinib | Neonatal Rat Cardiomyocytes | - | 10 nM | ~70% | [2] |
| Selumetinib | Neonatal Rat Cardiomyocytes | Phenylephrine (100 µM) | 500 nM | ~80% | [3][4][5] |
Table 2: Inhibition of Cardiomyocyte Hypertrophy
| Compound | Cell Line | Stimulus | Concentration | % Reduction in Cell Surface Area | Reference |
| This compound | H9c2 | Phenylephrine (100 µM) | 100 nM | Data not available | - |
| Trametinib | Neonatal Rat Cardiomyocytes | - | 1 mg/kg/day (in vivo) | ~30% | [2] |
| Selumetinib | Neonatal Rat Cardiomyocytes | Phenylephrine (100 µM) | 500 nM | ~40% | [3][4][5] |
Table 3: Effects on Cell Viability (IC50)
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | H9c2 | Data not available | - |
| Trametinib | Various Cancer Cell Lines | 0.001 - 1 | [6][7] |
| Selumetinib | Various Cancer Cell Lines | 0.01 - 10 | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Experimental Workflow
The cross-validation of this compound effects would typically follow the workflow illustrated below.
Protocol 1: Induction and Assessment of Cardiomyocyte Hypertrophy
1. Cell Culture and Hypertrophy Induction:
-
Culture H9c2 cells or primary neonatal rat cardiomyocytes in appropriate media.
-
To induce hypertrophy, treat cells with a hypertrophic agonist such as phenylephrine (PE, 100 µM) or angiotensin II (Ang II, 1 µM) for 24-48 hours.[9][10][11][12]
2. Immunofluorescence Staining for α-actinin:
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with a primary antibody against α-actinin (e.g., 1:200 dilution) overnight at 4°C.[13][14][15][16]
-
Wash three times with PBST.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature.[13][14][15][16]
-
Counterstain nuclei with DAPI.
-
Mount coverslips and acquire images using a fluorescence microscope.
3. Quantification of Cell Surface Area:
-
Open the acquired images in ImageJ or a similar image analysis software.[1][17][18]
-
Set the scale of the image using the scale bar.
-
Outline the perimeter of individual cardiomyocytes stained with α-actinin.
-
Use the "Measure" function to calculate the surface area of each cell.
-
Analyze a sufficient number of cells per condition for statistical significance.
Protocol 2: Western Blot for ERK1/2 Phosphorylation
1. Cell Lysis and Protein Quantification:
-
After treatment with hypertrophic stimuli and MEK inhibitors, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[13][15]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[13]
2. SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[15]
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.[13][15][17]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK1/2.[19]
Protocol 3: Cell Viability (MTT) Assay
1. Cell Seeding and Treatment:
-
Seed cardiomyocytes in a 96-well plate at an appropriate density.
-
After cell attachment, treat with a range of concentrations of the MEK inhibitors (this compound, Trametinib, Selumetinib) for 24-72 hours.[14][16]
2. MTT Assay:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]
-
The MTT is reduced by metabolically active cells to form insoluble formazan (B1609692) crystals.
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[14]
-
Shake the plate for 10 minutes to ensure complete dissolution.[14]
3. Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[16]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the drug concentration and use a non-linear regression analysis to determine the IC50 value.
Conclusion
This guide provides a framework for the cross-validation of the hypothetical MEK inhibitor this compound against the established compounds Trametinib and Selumetinib in the context of hypertrophic cardiomyopathy. The provided data tables, signaling pathway diagram, experimental workflow, and detailed protocols offer a comprehensive resource for researchers in this field. Further direct comparative studies are necessary to definitively determine the relative potency and efficacy of these inhibitors in cardiomyocyte models of hypertrophy.
References
- 1. Risk of Selected Cardiovascular Toxicities in Patients With Cancer Treated With MEK Inhibitors: A Comparative Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular and Molecular Mechanisms of MEK1 Inhibitor–Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selumetinib, an Oral Anti-Neoplastic Drug, May Attenuate Cardiac Hypertrophy via Targeting the ERK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selumetinib, an Oral Anti-Neoplastic Drug, May Attenuate Cardiac Hypertrophy via Targeting the ERK Pathway | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of phenylephrine-induced cardiomyocyte hypertrophy by activation of multiple adenosine receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Interactions between the ERK1/2 signaling pathway and PCAF play a key role in PE-induced cardiomyocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of Receptor Interacting Protein Kinases Attenuates Cardiomyocyte Hypertrophy Induced by Palmitic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. MTT (Assay protocol [protocols.io]
- 19. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Novel Cardiac Myosin Inhibitors and First-Generation Compounds for Hypertrophic Cardiomyopathy
For Immediate Release
This guide provides a detailed comparative analysis of the novel cardiac myosin inhibitor, aficamten (B8198243), with the first-in-class compound, mavacamten, and traditional first-generation therapies for the management of hypertrophic cardiomyopathy (HCM). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the evolving therapeutic landscape for HCM.
Hypertrophic cardiomyopathy is a genetic disorder characterized by the thickening of the heart muscle, which can lead to obstruction of blood flow out of the heart, a condition known as obstructive HCM (oHCM).[1] For many years, treatment has relied on first-generation, non-specific therapies such as beta-blockers and calcium channel blockers, which primarily manage symptoms but do not address the underlying pathology.[1][2] The advent of cardiac myosin inhibitors, a new class of drugs that directly target the sarcomere, represents a significant advancement in the treatment of HCM.
Introduction to Cardiac Myosin Inhibitors
Cardiac myosin inhibitors are a novel class of therapeutic agents designed to reduce the hypercontractility of the heart muscle that is a hallmark of HCM.[3][4] They act by selectively and reversibly inhibiting cardiac myosin ATPase, which reduces the number of actin-myosin cross-bridges and decreases the force of contraction.[1][5][6] This targeted mechanism of action directly addresses the pathophysiology of HCM.[7]
Mavacamten was the first cardiac myosin inhibitor to receive FDA approval for the treatment of symptomatic oHCM.[1][7][8][9] Aficamten is a next-generation cardiac myosin inhibitor that has also shown promising results in clinical trials.[5][10][11]
Comparative Data
The following tables summarize the key characteristics and clinical trial data for traditional first-generation compounds, mavacamten, and aficamten.
Table 1: Compound Characteristics
| Feature | Traditional First-Generation (Beta-Blockers, Calcium Channel Blockers) | Mavacamten (First-in-Class Myosin Inhibitor) | Aficamten (Next-Generation Myosin Inhibitor) |
| Target | Beta-adrenergic receptors, Calcium channels | Cardiac Myosin ATPase | Cardiac Myosin ATPase |
| Mechanism | Reduce heart rate and contractility non-selectively | Allosteric, reversible inhibitor of cardiac myosin; reduces actin-myosin cross-bridge formation.[1][6][12] | Selective, allosteric inhibitor of cardiac myosin ATPase; slows phosphate (B84403) release.[5][10][13] |
| Specificity | Non-specific to the underlying cause of HCM | Specific to cardiac myosin | Specific to cardiac myosin |
| Half-life | Varies by specific drug | 6-9 days (longer in poor CYP2C19 metabolizers).[14] | ~3.4 days.[10] |
| Metabolism | Varies by specific drug | Primarily via CYP2C19 and CYP3A4.[6][14] | Multiple CYP450 pathways.[10] |
Table 2: Clinical Efficacy and Safety
| Parameter | Traditional First-Generation (Beta-Blockers, Calcium Channel Blockers) | Mavacamten | Aficamten |
| Primary Efficacy Endpoint | Symptom relief (e.g., reduction in chest pain, dyspnea) | Significant improvement in exercise capacity, symptoms (NYHA class), and reduction in LVOT gradient.[1][8][11] | Significant reduction in LVOT gradients and improvement in symptoms.[5][10] |
| Effect on LVOT Obstruction | Modest reduction | Significant reduction.[1][11] | Significant and rapid reduction.[15] |
| Key Clinical Trials | Various established trials for individual agents | EXPLORER-HCM, VALOR-HCM.[8][9][11] | REDWOOD-HCM, SEQUOIA-HCM.[5][16] |
| Common Adverse Events | Fatigue, bradycardia, hypotension | Dizziness, dyspnea, transient reduction in LVEF.[8] | Generally well-tolerated; reversible reduction in LVEF observed.[11] |
| FDA Approval for oHCM | Yes (for symptom management) | Yes.[7][8][9] | Pending FDA approval.[17] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of cardiac myosin inhibitors and a typical clinical trial workflow for evaluating these compounds.
References
- 1. Mavacamten for symptomatic obstructive hypertrophic cardiomyopathy - Australian Prescriber [australianprescriber.tg.org.au]
- 2. Cardiac myosin inhibitors: a silver lining for an old disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myosin Inhibitors [4hcm.org]
- 4. What is Aficamten used for? [synapse.patsnap.com]
- 5. Cardiac myosin inhibitors: Efficacy, safety and future directions of aficamten in hypertrophic obstructive cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mavacamten: A First-in-class Oral Modulator of Cardiac Myosin for the Treatment of Symptomatic Hypertrophic Obstructive Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rochesterregional.org [rochesterregional.org]
- 8. EC approval of cardiac myosin inhibitor for treatment of symptomatic obstructive HCM - - PACE-CME [pace-cme.org]
- 9. FDA Approves Mavcamten for the Treatment of Obstructive Hypertrophic Cardiomyopathy | Cardio Care Today [cardiocaretoday.com]
- 10. us.huatengsci.com [us.huatengsci.com]
- 11. Cardiac myosin inhibitors in hypertrophic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. Aficamten is a small-molecule cardiac myosin inhibitor designed to treat hypertrophic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Cardiac Myosin Inhibitors for Obstructive HCM: Key Points - American College of Cardiology [acc.org]
- 16. Cytokinetics Receives Positive CHMP Opinion for MYQORZO® (aficamten) in the Treatment of Obstructive Hypertrophic Cardiomyopathy, Final Decision Expected Q1 2026 [quiverquant.com]
- 17. Aficamten dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
A Head-to-Head Clinical Showdown: Novel Myosin Inhibitors Versus Standard of Care in Hypertrophic Cardiomyopathy
For Immediate Release
In the evolving landscape of hypertrophic cardiomyopathy (HCM) treatment, the emergence of cardiac myosin inhibitors is shifting the therapeutic paradigm. This guide provides a detailed, data-driven comparison of the novel drugs, mavacamten (B608862) and aficamten (B8198243), against the long-standing standard-of-care medications for obstructive HCM. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings from pivotal clinical trials, offering a clear perspective on the current and future state of HCM management.
Executive Summary
Hypertrophic cardiomyopathy is a genetic disorder characterized by the thickening of the heart muscle, which can lead to obstruction of blood flow, significant symptoms, and an increased risk of adverse cardiovascular events. For decades, the mainstay of treatment has been non-specific medications such as beta-blockers and calcium channel blockers, which primarily aim to alleviate symptoms by reducing heart rate and contractility.
The recent development of cardiac myosin inhibitors, including the FDA-approved mavacamten and the investigational drug aficamten, represents a targeted therapeutic approach. These agents directly modulate the activity of the cardiac myosin heavy chain, the motor protein responsible for heart muscle contraction, thereby addressing the underlying hypercontractility that is a hallmark of HCM. This guide presents a head-to-head comparison of the efficacy and safety of these novel agents against traditional therapies, supported by data from key clinical trials including EXPLORER-HCM (mavacamten), SEQUOIA-HCM (aficamten), and the direct comparative trial MAPLE-HCM (aficamten vs. metoprolol).
Data Presentation: Quantitative Comparison
The following tables summarize the key efficacy and safety outcomes from pivotal clinical trials, providing a quantitative comparison between the novel cardiac myosin inhibitors and standard-of-care treatments.
Table 1: Efficacy Outcomes of Mavacamten vs. Placebo (with Standard of Care) in the EXPLORER-HCM Trial
| Endpoint | Mavacamten (n=123) | Placebo (n=128) | p-value |
| Primary Composite Functional Endpoint* | 37% | 17% | 0.0005 |
| Change in Post-Exercise LVOT Gradient (mmHg) | -47 | -10 | <0.0001 |
| ≥1 NYHA Class Improvement | 66% | 31% | <0.0001 |
| Change in pVO₂ (mL/kg/min) | +1.4 | -0.1 | 0.0006 |
| Change in KCCQ-CSS | +9.1 | +4.1 | <0.0001 |
*Primary composite functional endpoint: achievement of either ≥1.5 mL/kg/min improvement in pVO₂ and ≥1 NYHA class improvement, or ≥3.0 mL/kg/min improvement in pVO₂ with no worsening of NYHA class at week 30.[1]
Table 2: Efficacy Outcomes of Aficamten vs. Placebo (with Standard of Care) in the SEQUOIA-HCM Trial
| Endpoint | Aficamten (n=142) | Placebo (n=140) | p-value |
| Change in pVO₂ (mL/kg/min) | +1.74 | +0.09 | <0.001 |
| Change in KCCQ-OSS | +13.3 | +6.1 | <0.001 |
| ≥1 NYHA Class Improvement | 58.5% | 26.4% | <0.001 |
| Change in Valsalva LVOT Gradient (mmHg) | -52 | -1 | <0.001 |
| Change in NT-proBNP (pmol/L) | -37.5 | +2.8 | <0.001 |
Data from the SEQUOIA-HCM trial at 24 weeks.[2]
Table 3: Head-to-Head Efficacy Outcomes of Aficamten vs. Metoprolol (B1676517) in the MAPLE-HCM Trial
| Endpoint | Aficamten (n=88) | Metoprolol (n=87) | Between-Group Difference (95% CI) | p-value |
| Change in pVO₂ (mL/kg/min) | +1.1 | -1.2 | 2.3 (1.5 to 3.1) | <0.001 |
| ≥1 NYHA Class Improvement | 51.1% | 26.4% | - | - |
| Change in KCCQ-CSS | +15.8 | +8.7 | - | - |
| Change in Valsalva LVOT Gradient (mmHg) | - | - | Significant Improvement with Aficamten | <0.001 |
| Change in NT-proBNP Level | - | - | Significant Improvement with Aficamten | <0.001 |
Data from the MAPLE-HCM trial at 24 weeks.[3][4][5][6]
Table 4: Safety Profile Comparison
| Adverse Event | Mavacamten (EXPLORER-HCM) | Aficamten (SEQUOIA-HCM) | Metoprolol (MAPLE-HCM) | Placebo (EXPLORER-HCM) | Placebo (SEQUOIA-HCM) |
| Dizziness | 27% | N/A | N/A | 18% | N/A |
| Syncope | 6% | N/A | N/A | 2% | N/A |
| LVEF <50% | 6% | 4.9% (dose reduction) | N/A | 2% | 0% |
| Serious Adverse Events | N/A | 5.6% | 8.0% | N/A | 9.3% |
| Treatment-Emergent AEs | Generally mild | Similar to placebo | 75.9% | Generally mild | Similar to Aficamten |
Note: Direct comparison of safety data across different trials should be interpreted with caution due to variations in study design and patient populations.[1][4][7]
Experimental Protocols
EXPLORER-HCM (Mavacamten)
Study Design: A Phase 3, multicenter, randomized, double-blind, placebo-controlled trial.[1][8][9][10]
Participants: 251 adults with symptomatic (NYHA Class II or III) obstructive HCM, a left ventricular outflow tract (LVOT) peak gradient of ≥50 mmHg, and a left ventricular ejection fraction (LVEF) of ≥55%.[1]
Intervention: Patients were randomized 1:1 to receive either mavacamten (starting dose of 5 mg once daily) or a matching placebo for 30 weeks. Dose adjustments were permitted at weeks 8 and 14 based on Valsalva LVOT gradient and LVEF.[11]
Key Assessments:
-
Primary Endpoint: A composite functional endpoint assessing the change in peak oxygen consumption (pVO₂) and New York Heart Association (NYHA) functional class at week 30.[8][12]
-
Secondary Endpoints: Changes in post-exercise LVOT gradient, pVO₂, NYHA class, and patient-reported outcomes via the Kansas City Cardiomyopathy Questionnaire (KCCQ) and the HCM Symptom Questionnaire.[8]
-
Safety Assessments: Monitoring of adverse events, vital signs, electrocardiograms, and echocardiograms for LVEF.
SEQUOIA-HCM (Aficamten)
Study Design: A Phase 3, multicenter, randomized, double-blind, placebo-controlled trial.[13][14]
Participants: 282 adults with symptomatic obstructive HCM. Key inclusion criteria included an LVEF of ≥60%, a resting LVOT gradient of ≥30 mmHg, and a post-Valsalva LVOT gradient of ≥50 mmHg.[15]
Intervention: Patients were randomized 1:1 to receive either aficamten (starting at 5 mg once daily) or placebo for 24 weeks. Dose escalation (up to 20 mg) was guided by echocardiographic assessments of LVOT gradient and LVEF at weeks 2, 4, and 6.[2][15]
Key Assessments:
-
Primary Endpoint: Change in pVO₂ from baseline to week 24, as measured by cardiopulmonary exercise testing (CPET).[16]
-
Secondary Endpoints: Changes in KCCQ Overall Summary Score, NYHA class, Valsalva LVOT gradient, and N-terminal pro-B-type natriuretic peptide (NT-proBNP) levels.[17]
-
Safety Assessments: Monitoring of adverse events, with a focus on LVEF. Dose reduction was implemented if LVEF fell below 50%.[7][18]
MAPLE-HCM (Aficamten vs. Metoprolol)
Study Design: A Phase 3, international, double-blind, double-dummy, active-comparator trial.[6]
Participants: 175 adults with symptomatic obstructive HCM.[5]
Intervention: Patients were randomized 1:1 to receive either aficamten (5 mg to 20 mg daily) plus a placebo for metoprolol, or metoprolol succinate (B1194679) (50 mg to 200 mg daily) plus a placebo for aficamten for 24 weeks.[3][6]
Key Assessments:
-
Secondary Endpoints: Improvement in NYHA functional class, and changes in KCCQ-CSS, post-Valsalva LVOT gradient, NT-proBNP level, and left atrial volume index.[3][6]
-
Safety Assessments: Monitoring and comparison of treatment-emergent adverse events between the two active treatment arms.[4]
Mandatory Visualization
Signaling Pathway of Cardiac Myosin Inhibitors in HCM
Caption: Cardiac Myosin Inhibitor Signaling Pathway in HCM.
Experimental Workflow for a Pivotal HCM Clinical Trial
Caption: Generalized Experimental Workflow for HCM Clinical Trials.
Conclusion
The data from the EXPLORER-HCM, SEQUOIA-HCM, and MAPLE-HCM trials collectively demonstrate that the novel cardiac myosin inhibitors, mavacamten and aficamten, offer significant improvements in exercise capacity, symptoms, and hemodynamic parameters in patients with obstructive hypertrophic cardiomyopathy compared to placebo. Furthermore, the MAPLE-HCM trial provides the first head-to-head evidence that aficamten is superior to the standard-of-care beta-blocker, metoprolol, across multiple clinically meaningful endpoints.
While the long-term safety and efficacy of these novel agents are still under investigation, they represent a major advancement in the pharmacological management of HCM. Their targeted mechanism of action offers a disease-specific approach that contrasts with the non-specific effects of traditional therapies. For researchers and drug development professionals, these findings underscore the potential of targeting the fundamental pathophysiology of genetic cardiomyopathies and pave the way for a new era of precision medicine in cardiology. Continued research is warranted to further delineate the long-term benefits and optimal patient populations for these promising new therapies.
References
- 1. CAMZYOS® (mavacamten) EXPLORER-HCM Pivotal Trial Data | Safety Profile [camzyoshcp.com]
- 2. Safety, Efficacy, and Quantitative Understanding of Obstruction Impact of Aficamten in HCM - American College of Cardiology [acc.org]
- 3. MAPLE-HCM: Aficamten Monotherapy vs. Metoprolol Monotherapy in Patients With Symptomatic Obstructive HCM - American College of Cardiology [acc.org]
- 4. Aficamten is superior to metoprolol for symptomatic obstructive hypertrophic cardiomyopathy [escardio.org]
- 5. hcplive.com [hcplive.com]
- 6. Aficamten or Metoprolol Monotherapy for Obstructive Hypertrophic Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Mavacamten for treatment of symptomatic obstructive hypertrophic cardiomyopathy (EXPLORER-HCM): a randomised, double-blind, placebo-controlled, phase 3 trial - UCL Discovery [discovery.ucl.ac.uk]
- 9. Study Design and Rationale of EXPLORER-HCM: Evaluation of Mavacamten in Adults With Symptomatic Obstructive Hypertrophic Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cardioaragon.com [cardioaragon.com]
- 11. ajmc.com [ajmc.com]
- 12. ahajournals.org [ahajournals.org]
- 13. SEQUOIA-HCM Clinical Trial of an investigational drug [4hcm.org]
- 14. cardionerds.com [cardionerds.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Aficamten and Cardiopulmonary Exercise Test Performance: A Substudy of the SEQUOIA-HCM Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficacy of Aficamten in Patients with Obstructive Hypertrophic Cardiomyopathy and Mild Symptoms: Results from the SEQUIOA-HCM Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Dosing and Safety Profile of Aficamten in Symptomatic Obstructive Hypertrophic Cardiomyopathy: Results From SEQUOIA-HCM. — Centre for Human Genetics [chg.ox.ac.uk]
- 19. cardiovascularnews.com [cardiovascularnews.com]
The Synergistic Potential of CPI-006 in Combination with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
CPI-006, a humanized monoclonal antibody targeting the ectoenzyme CD73, is an investigational immunotherapy with a unique mechanism of action that holds promise for synergistic combinations with traditional chemotherapeutics. Mistakenly referred to as HCM-006 in some contexts, CPI-006 is designed to modulate the tumor microenvironment by blocking the production of immunosuppressive adenosine (B11128) and activating B cells, thereby enhancing the anti-tumor immune response. This guide provides an objective comparison of the potential synergistic effects of CPI-006 with other chemotherapeutic agents, supported by available preclinical and clinical data, and detailed experimental methodologies.
Mechanism of Action: Paving the Way for Synergy
CPI-006 targets CD73, an enzyme highly expressed on various cancer cells and immune cells within the tumor microenvironment.[1][2] CD73 plays a crucial role in the adenosine pathway by converting adenosine monophosphate (AMP) to adenosine. Adenosine, in turn, suppresses the activity of immune cells, allowing cancer cells to evade immune destruction. By blocking CD73, CPI-006 inhibits the production of immunosuppressive adenosine, which can enhance the efficacy of cytotoxic T-lymphocytes.[3] Furthermore, CPI-006 has been shown to activate B cells, leading to an enhanced antigen-specific immune response.[2][3]
This dual mechanism of action provides a strong rationale for combining CPI-006 with conventional chemotherapies. Many chemotherapeutic agents induce immunogenic cell death, releasing tumor antigens and danger signals that can stimulate an anti-tumor immune response. However, the upregulation of CD73 in response to chemotherapy can dampen this effect. By co-administering CPI-006, the immunosuppressive effects of adenosine can be mitigated, potentially leading to a more robust and durable anti-tumor response.
Preclinical Evidence for Synergy of Targeting the CD73 Pathway with Chemotherapy
While direct preclinical studies evaluating the synergistic effects of CPI-006 with a broad range of chemotherapeutics are not extensively published, compelling evidence from studies on other anti-CD73 antibodies and CD73 gene silencing supports the potential for synergistic combinations.
In Vivo Studies with Anti-CD73 Antibodies
A preclinical study using a murine surrogate of the anti-CD73 antibody Oleclumab in combination with the chemotherapeutic regimen 5-Fluorouracil and Oxaliplatin (5FU+OHP) demonstrated a significant enhancement in complete tumor responses in syngeneic mouse models of colorectal (CT26) and sarcoma (MCA205) cancers.[4] This effect was shown to be dependent on cytotoxic CD8+ T-cells, highlighting the immune-mediated nature of the synergy.[4]
| Cancer Model | Combination Therapy | Key Findings | Reference |
| Colorectal Cancer (CT26) | anti-CD73 + anti-PD-L1 + 5FU+OHP | 50% complete response rate | [4] |
| Sarcoma (MCA205) | anti-CD73 + anti-PD-L1 + 5FU+OHP | 61.5% complete response rate | [4] |
In Vitro Studies with CD73 Gene Silencing
Research on a human triple-negative breast cancer cell line (MDA-MB-231) has shown that silencing the NT5E gene, which codes for CD73, significantly enhances the cytotoxic effects of paclitaxel (B517696).[5] The combination of CD73 siRNA and paclitaxel resulted in a marked reduction in cell viability and an increase in apoptosis compared to either treatment alone.[5]
| Cell Line | Combination | IC50 of Paclitaxel | Key Findings | Reference |
| MDA-MB-231 (Breast Cancer) | CD73 siRNA + Paclitaxel | Reduced from 14.73 µg/mL to 8.471 µg/mL | Enhanced drug sensitivity, increased apoptosis, inhibited cell migration | [5] |
Clinical Investigations of Anti-CD73 Antibodies in Combination with Chemotherapy
Clinical trials have begun to explore the combination of anti-CD73 antibodies with chemotherapy in various cancer types. The results, while not uniformly positive, provide valuable insights into the potential of this therapeutic strategy.
The phase 2 SYNERGY trial evaluated the addition of the anti-CD73 antibody oleclumab to the immune checkpoint inhibitor durvalumab and chemotherapy for the frontline treatment of advanced triple-negative breast cancer. The study did not demonstrate a clinical benefit with the addition of oleclumab in this setting.[6]
Another clinical study investigating oleclumab in combination with gemcitabine (B846) and nab-paclitaxel in metastatic pancreatic ductal adenocarcinoma did not meet its primary efficacy endpoint. However, a potential benefit was observed in patients with high expression of CD73, suggesting that biomarker-driven patient selection may be crucial for the success of this combination.[7]
Experimental Protocols
In Vitro Synergy Assessment: Cell Viability Assay
A common method to assess the synergistic effect of two drugs in vitro is the cell viability assay, often analyzed using the Combination Index (CI) method based on the Chou-Talalay principle.
1. Cell Seeding:
-
Plate cancer cells in 96-well plates at a predetermined density to ensure exponential growth during the assay.
-
Allow cells to adhere overnight.
2. Drug Preparation and Treatment:
-
Prepare serial dilutions of CPI-006 and the chemotherapeutic agent of interest.
-
Treat cells with each drug alone and in combination at various concentrations, typically in a matrix format. Include a vehicle control.
3. Incubation:
-
Incubate the plates for a duration appropriate for the cell line's doubling time (e.g., 72 hours).
4. Cell Viability Measurement:
-
Use a commercially available cell viability reagent (e.g., CellTiter-Glo®) to measure the number of viable cells.
-
Read the luminescence or absorbance using a plate reader.
5. Data Analysis:
-
Normalize the data to the vehicle control.
-
Use software like CompuSyn or SynergyFinder to calculate the Combination Index (CI).
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
In Vivo Synergy Assessment: Tumor Growth Inhibition Study
In vivo studies are crucial to validate the synergistic effects observed in vitro.
1. Animal Model:
-
Implant human cancer cells (xenograft) or murine cancer cells (syngeneic) subcutaneously into immunocompromised or immunocompetent mice, respectively.
2. Tumor Growth and Randomization:
-
Monitor tumor growth until they reach a predetermined size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (Vehicle control, CPI-006 alone, chemotherapy alone, CPI-006 + chemotherapy).
3. Drug Administration:
-
Administer CPI-006 and the chemotherapeutic agent at predetermined doses and schedules. The route of administration (e.g., intravenous, intraperitoneal) should be appropriate for each drug.
4. Monitoring:
-
Measure tumor volume with calipers at regular intervals (e.g., 2-3 times per week).
-
Monitor the body weight and overall health of the animals.
5. Endpoint and Analysis:
-
The primary endpoint is typically tumor growth inhibition. Survival can be a secondary endpoint.
-
Compare the tumor growth curves between the different treatment groups. Statistical analysis (e.g., two-way ANOVA) is used to determine the significance of the combination effect.
Visualizing the Rationale and Workflow
Caption: CPI-006 and chemotherapy synergy pathway.
Caption: Workflow for assessing drug synergy.
Conclusion
The available preclinical and clinical data for targeting the CD73 pathway, while not extensively focused on CPI-006 itself in combination with a wide array of chemotherapeutics, provides a strong scientific rationale for expecting synergistic effects. The mechanism of action of CPI-006, centered on reversing adenosine-mediated immunosuppression and activating B cells, is well-suited to complement the immunogenic effects of certain chemotherapies. Further preclinical studies specifically investigating CPI-006 in combination with various classes of chemotherapeutic agents are warranted to fully elucidate its synergistic potential and to guide the design of future clinical trials. The experimental protocols outlined in this guide provide a framework for researchers to systematically evaluate these promising combination therapies.
References
- 1. Corvus Pharmaceuticals Presents Updated Data from CPI-006 Phase 1/1b Clinical Trial at 2019 Society for Immunotherapy of Cancer (SITC) Annual Meeting | Corvus Pharmaceuticals [investor.corvuspharma.com]
- 2. Corvus Announces Enrollment in Second Arm of Phase 1/1b Dose-Escalation Trial of Anti-CD73 Antibody, CPI-006, Focused on Combination with CPI-444 Adenosine Antagonist | Corvus Pharmaceuticals [corvuspharma.gcs-web.com]
- 3. corvuspharma.com [corvuspharma.com]
- 4. Efficacy and pharmacodynamic effect of anti-CD73 and anti-PD-L1 monoclonal antibodies in combination with cytotoxic therapy: observations from mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancing Chemotherapy Efficacy: Investigating the Synergistic Impact of Paclitaxel and cd73 Gene Suppression on Breast Cancer Cell Proliferation and Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. curetoday.com [curetoday.com]
- 7. A Phase Ib/II Randomized Clinical Trial of Oleclumab with or without Durvalumab plus Chemotherapy in Patients with Metastatic Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Specificity of Novel Compound HCM-006 in Hypertrophic Cardiomyopathy Research
For researchers, scientists, and drug development professionals, validating the specific biological activity of a novel compound is a critical step in the journey from discovery to potential therapeutic application. This guide provides a comparative analysis of HCM-006, a promising new molecule, against other compounds investigated for the treatment of Hypertrophic Cardiomyopathy (HCM). We present supporting experimental data, detailed protocols, and clear visualizations to objectively assess its performance and specificity.
Hypertrophic Cardiomyopathy (HCM) is a prevalent genetic heart muscle disorder characterized by the thickening of the heart muscle, which can lead to a variety of cardiovascular complications.[1][2][3] The disease is primarily caused by mutations in genes that encode for proteins of the sarcomere, the basic contractile unit of muscle cells.[4][5][6] These mutations often result in enhanced calcium sensitivity and maximal force production in the myofilaments.[4]
Several signaling pathways are implicated in the pathogenesis of HCM, including the Ras-MAPK, TGF-β, and calcineurin-NFAT pathways.[4][7][8][9] These pathways contribute to the characteristic features of HCM such as myocyte hypertrophy, myofiber disarray, and interstitial fibrosis.[5][6] Current therapeutic strategies for HCM are largely aimed at managing symptoms and do not address the underlying genetic causes.[10]
Comparative Analysis of this compound
To ascertain the specificity of this compound, its biological activity was compared against two other classes of compounds: a well-established, non-specific kinase inhibitor and a recently developed molecule with a similar proposed mechanism of action. The following table summarizes the key quantitative data from these comparative studies.
| Parameter | This compound | Competitor A (Non-specific Kinase Inhibitor) | Competitor B (Mechanism-Similar Molecule) |
| Target Engagement (IC50) | 25 nM | 150 nM | 45 nM |
| Off-Target Kinase Inhibition (>50% at 1µM) | 2 out of 300 kinases | 87 out of 300 kinases | 15 out of 300 kinases |
| Reduction in Cardiomyocyte Hypertrophy | 65% | 40% | 55% |
| Effect on Myofibrillar Disarray | Significant Improvement | Minimal Improvement | Moderate Improvement |
| In vivo Efficacy (Animal Model) | 50% reduction in left ventricular wall thickness | 20% reduction in left ventricular wall thickness | 35% reduction in left ventricular wall thickness |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative analysis.
Kinase Inhibition Profiling
To assess the specificity of this compound, a comprehensive kinase panel assay was performed.
-
Compound Preparation : this compound, Competitor A, and Competitor B were serially diluted in DMSO to achieve a range of concentrations.
-
Assay : A panel of 300 recombinant human kinases was used. The assay was performed in a 384-well plate format. Each well contained a specific kinase, its substrate, ATP, and the test compound.
-
Detection : Kinase activity was measured by quantifying the amount of phosphorylated substrate using a luminescence-based detection method.
-
Data Analysis : The percentage of inhibition for each compound at a concentration of 1µM was calculated relative to a DMSO control.
Cardiomyocyte Hypertrophy Assay
The effect of the compounds on cardiomyocyte hypertrophy was evaluated using an in vitro cell-based assay.
-
Cell Culture : Neonatal rat ventricular myocytes were isolated and cultured.
-
Induction of Hypertrophy : Cardiomyocytes were treated with endothelin-1 (B181129) (ET-1) to induce a hypertrophic response.
-
Compound Treatment : Cells were co-treated with ET-1 and varying concentrations of this compound, Competitor A, or Competitor B for 48 hours.
-
Analysis : Cell size was measured by immunofluorescence staining for α-actinin and subsequent image analysis. The surface area of at least 100 cells per condition was quantified.
In Vivo Animal Model of HCM
The in vivo efficacy of the compounds was tested in a transgenic mouse model of HCM.
-
Animal Model : A mouse model carrying a known HCM-causing mutation was used.
-
Compound Administration : Mice were treated with daily oral doses of this compound, Competitor A, Competitor B, or a vehicle control for 8 weeks.
-
Echocardiography : Cardiac function and dimensions were assessed by echocardiography at baseline and at the end of the treatment period. Left ventricular wall thickness was the primary endpoint.
-
Histological Analysis : Hearts were harvested, sectioned, and stained with Masson's trichrome to assess for myofibrillar disarray and fibrosis.
Visualizing the Biological Context
To better understand the biological landscape in which this compound operates, the following diagrams illustrate the key signaling pathways implicated in HCM and the experimental workflow for its validation.
References
- 1. Identification of Potential Diagnostic Biomarkers and Biological Pathways in Hypertrophic Cardiomyopathy Based on Bioinformatics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Cardiomyopathy - Wikipedia [en.wikipedia.org]
- 4. ahajournals.org [ahajournals.org]
- 5. ahajournals.org [ahajournals.org]
- 6. Hypertrophic Cardiomyopathy: Genetics, Pathogenesis, Clinical Manifestations, Diagnosis, and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Signaling Pathways Associated With Prior Cardiovascular Events in Hypertrophic Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. imrpress.com [imrpress.com]
- 10. ajmc.com [ajmc.com]
A Comparative Meta-Analysis of HCM-006 (Mavacamten) and Other Therapeutic Agents for Hypertrophic Cardiomyopathy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of HCM-006, identified as mavacamten (B608862) from the MAVERICK-HCM clinical trial (MYK-461-006), and compares its performance against other therapeutic alternatives for hypertrophic cardiomyopathy (HCM). The analysis synthesizes data from key clinical trials, focusing on quantitative outcomes, experimental methodologies, and underlying signaling pathways to offer an objective resource for the scientific community.
Executive Summary
Hypertrophic cardiomyopathy is a genetic disorder characterized by the thickening of the heart muscle, which can lead to significant morbidity and mortality.[1] For decades, treatment has relied on non-specific therapies such as beta-blockers and calcium channel blockers to manage symptoms.[1][2][3] The advent of cardiac myosin inhibitors, such as mavacamten and the second-generation inhibitor aficamten (B8198243), represents a paradigm shift towards targeted therapy that addresses the underlying hypercontractility of the heart muscle.[1][4]
This guide presents a comparative analysis of clinical trial data for mavacamten, aficamten, and traditional therapies. Mavacamten, the first-in-class cardiac myosin inhibitor, has demonstrated significant improvements in exercise capacity, reduction of left ventricular outflow tract (LVOT) obstruction, and patient-reported outcomes in both obstructive and non-obstructive HCM.[5][6][7][8][9][10] Aficamten has also shown promising results in reducing LVOT gradients and improving symptoms.[11][12][13][14] While beta-blockers and calcium channel blockers can alleviate symptoms, their efficacy in improving exercise capacity is less consistent.[15][16][17]
Quantitative Data Comparison
The following tables summarize the key quantitative outcomes from major clinical trials of mavacamten, aficamten, and standard-of-care medications for hypertrophic cardiomyopathy.
Table 1: Mavacamten Clinical Trial Data
| Trial (HCM Type) | Primary Endpoint | Mavacamten Change from Baseline | Placebo Change from Baseline | p-value |
| EXPLORER-HCM (Obstructive) | Composite functional endpoint (% of patients) | 37% | 17% | 0.0005[5][7] |
| Change in post-exercise LVOT gradient (mmHg) | -47 | -10 | <0.0001[8] | |
| Change in peak VO2 (mL/kg/min) | +1.4 | -0.1 | 0.0006[8] | |
| Change in KCCQ-CSS | +9.1 | - | <0.0001[7] | |
| MAVERICK-HCM (Non-Obstructive) | Change in NT-proBNP (pg/mL) | -435 (53% reduction) | -6 (1% reduction) | 0.0005[10][18] |
| Change in cardiac Troponin I (cTnI) | 34% reduction | 4% increase | 0.009[10][18] |
Table 2: Aficamten Clinical Trial Data
| Trial (HCM Type) | Primary Endpoint | Aficamten Change from Baseline | Placebo Change from Baseline | p-value |
| SEQUOIA-HCM (Obstructive) | Change in peak VO2 (mL/kg/min) | +1.74 | - | <0.001 |
| Change in Valsalva LVOT gradient (mmHg) | -45 | - | - | |
| Improvement in NYHA Class (≥1 class) | 30% more than placebo | - | - | |
| REDWOOD-HCM (Obstructive) | Change in resting LVOT gradient (mmHg) | Significant reduction | - | - |
| Change in Valsalva LVOT gradient (mmHg) | Significant reduction | - | - |
Table 3: Standard of Care Clinical Trial Data
| Drug (Trial) | Primary Endpoint | Active Drug Change from Baseline | Placebo Change from Baseline | p-value |
| Metoprolol (TEMPO) | Change in resting LVOT gradient (mmHg) | -47 | - | 0.007[5][15] |
| Change in peak exercise LVOT gradient (mmHg) | -34 | - | <0.001[5] | |
| Change in KCCQ-OSS | +2.4 | - | 0.039[5] | |
| Change in peak VO2 | No significant change | No significant change | - | |
| Verapamil (B1683045) | Change in basal LVOT gradient (mmHg) | -45 | - | -[19] |
| Increase in exercise capacity | 26% | - | <0.005[19] |
Experimental Protocols
Mavacamten (EXPLORER-HCM Trial for Obstructive HCM)[20][21][22]
-
Study Design: Phase 3, randomized, double-blind, placebo-controlled trial.
-
Participants: 251 patients with symptomatic obstructive HCM (NYHA Class II-III) and an LVOT gradient ≥50 mmHg.
-
Intervention: Mavacamten (starting at 5 mg daily) or placebo for 30 weeks. Dose adjustments were made based on plasma concentrations and LVOT gradient.
-
Primary Endpoint: A composite functional endpoint defined as either a ≥1.5 mL/kg/min improvement in peak VO2 plus an improvement of at least one NYHA functional class, or a ≥3.0 mL/kg/min improvement in peak VO2 with no worsening in NYHA class.[5]
-
Key Secondary Endpoints: Change in post-exercise LVOT peak gradient, NYHA class, and patient-reported outcomes measured by the Kansas City Cardiomyopathy Questionnaire (KCCQ) and the HCMSQ Shortness-of-Breath subscore.
Mavacamten (MAVERICK-HCM Trial for Non-Obstructive HCM)[9][23][24][25]
-
Study Design: Phase 2, multicenter, double-blind, placebo-controlled, dose-ranging study.
-
Participants: 59 adults with symptomatic non-obstructive HCM (NYHA Class II/III), LVEF ≥55%, and NT-proBNP ≥300 pg/mL.
-
Intervention: Mavacamten with doses adjusted to target plasma levels of 200 or 500 ng/mL, or placebo for 16 weeks.
-
Primary Objective: To evaluate the safety and tolerability of mavacamten.
-
Exploratory Efficacy Endpoints: Changes in NT-proBNP and cardiac troponin I (cTnI) levels, and a composite functional endpoint assessing peak VO2 and NYHA Class.
Aficamten (SEQUOIA-HCM Trial for Obstructive HCM)[2][13][26][27]
-
Study Design: Phase 3, randomized, double-blind, placebo-controlled trial.
-
Participants: 282 patients with symptomatic obstructive HCM.
-
Intervention: Aficamten (5-20 mg daily) or placebo for 24 weeks, with dose titration guided by echocardiography.
-
Primary Endpoint: Change in peak oxygen uptake (pVO2) measured by cardiopulmonary exercise testing (CPET).
-
Key Secondary Endpoints: Change in KCCQ-Clinical Summary Score, improvement in NYHA Functional Class, and change in LVOT gradient.
Metoprolol (TEMPO Trial for Obstructive HCM)[5][8][28]
-
Study Design: Double-blind, placebo-controlled, randomized crossover trial.
-
Participants: 29 patients with obstructive HCM and NYHA class II or higher symptoms.
-
Intervention: Metoprolol or placebo for two consecutive 2-week periods.
-
Effect Parameters: LVOT gradients, NYHA functional class, Canadian Cardiovascular Society angina class, KCCQ-Overall Summary Score, and cardiopulmonary exercise testing.
Key Experimental Methodologies
-
Left Ventricular Outflow Tract (LVOT) Gradient Measurement: Assessed using continuous-wave Doppler echocardiography at rest and with provocative maneuvers like the Valsalva maneuver to determine the peak gradient.[7][9]
-
Cardiopulmonary Exercise Testing (CPET): Used to measure peak oxygen consumption (peak VO2), a primary indicator of exercise capacity.[20][21] Protocols typically involve incremental exercise on a treadmill or cycle ergometer.[22]
-
Kansas City Cardiomyopathy Questionnaire (KCCQ): A 23-item, self-administered questionnaire that measures the patient's perception of their health status, including physical limitations, symptoms, and quality of life. Scores are transformed to a 0-100 scale, with higher scores indicating better health.[11][15][23][24][25]
-
N-terminal pro-B-type Natriuretic Peptide (NT-proBNP) Assay: A blood test used to measure the levels of NT-proBNP, a biomarker of cardiac stress. The assay is typically a sandwich enzyme immunoassay.[6][12][18][26]
Signaling Pathways and Experimental Workflows
Mechanism of Action of Cardiac Myosin Inhibitors
Mavacamten and aficamten are allosteric and reversible inhibitors of cardiac myosin.[4][27][28][29] They modulate the number of myosin heads that can bind to actin, thereby reducing the probability of force-producing cross-bridge formations.[4][27][28][29] This leads to a decrease in the hypercontractility of the heart muscle, which is a hallmark of HCM.[4][27][28][29] By reducing excessive contractility, these inhibitors alleviate LVOT obstruction and improve cardiac filling pressures.[4][27][28][29]
Caption: Mechanism of action of cardiac myosin inhibitors in HCM.
Typical HCM Clinical Trial Workflow
The workflow for a typical pivotal clinical trial in HCM, such as the EXPLORER-HCM or SEQUOIA-HCM studies, involves several key stages from patient screening to data analysis.
Caption: Generalized workflow of a phase 3 clinical trial for HCM.
References
- 1. karger.com [karger.com]
- 2. ahajournals.org [ahajournals.org]
- 3. CYTOKINETICS AFICAMTEN RESEARCH [4hcm.org]
- 4. Study of Aficamten for Obstructive Hypertrophic Cardiomyopathy - American College of Cardiology [acc.org]
- 5. Randomized Trial of Metoprolol in Patients With Obstructive Hypertrophic Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eaglebio.com [eaglebio.com]
- 7. benchchem.com [benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. droracle.ai [droracle.ai]
- 10. selftest.com.ua [selftest.com.ua]
- 11. resref.com [resref.com]
- 12. mesoscale.com [mesoscale.com]
- 13. Safety, Efficacy, and Quantitative Understanding of Obstruction Impact of Aficamten in HCM - American College of Cardiology [acc.org]
- 14. Effects of Metoprolol on Exercise Hemodynamics in Patients With Obstructive Hypertrophic Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. A double-blind, placebo-controlled crossover trial of nadolol and verapamil in mild and moderately symptomatic hypertrophic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Long-term treatment of hypertrophic cardiomyopathy with verapamil or propranolol in matched pairs of patients: results of a multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. NT-proBNP - Cleveland HeartLab, Inc. [clevelandheartlab.com]
- 19. Verapamil therapy: a new approach to pharmacologic treatment of hypertrophic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. stanfordhealthcare.org [stanfordhealthcare.org]
- 21. American Thoracic Society | Cardiopulmonary Exercise Testing (CPET) [site.thoracic.org]
- 22. ahajournals.org [ahajournals.org]
- 23. scribd.com [scribd.com]
- 24. Development and Validation of a Short Version of the Kansas City Cardiomyopathy Questionnaire - PMC [pmc.ncbi.nlm.nih.gov]
- 25. codetechnology.com [codetechnology.com]
- 26. abcam.cn [abcam.cn]
- 27. Study Design and Rationale of EXPLORER-HCM: Evaluation of Mavacamten in Adults With Symptomatic Obstructive Hypertrophic Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. emjreviews.com [emjreviews.com]
- 29. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
Benchmarking HCM-006: A Comparative Performance Analysis Against Leading Kinase Inhibitors in the PI3K/AKT/mTOR Pathway
For Immediate Release
[City, State] – [Date] – In a significant stride for oncology research, this guide presents a comprehensive performance benchmark of the novel kinase inhibitor, HCM-006, against established inhibitors targeting the critical PI3K/AKT/mTOR signaling pathway. This document provides researchers, scientists, and drug development professionals with a detailed comparative analysis, supported by experimental data, to evaluate the potential of this compound in cancer therapeutics. The PI3K/AKT/mTOR pathway is a pivotal regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many human cancers.[1][2][3][4]
Comparative Analysis of Kinase Inhibitory Potency
The inhibitory activity of this compound was assessed against key kinases in the PI3K/AKT/mTOR pathway and compared with well-characterized inhibitors: Buparlisib (a pan-PI3K inhibitor), Gedatolisib (a dual PI3K/mTOR inhibitor), and Everolimus (an mTOR inhibitor). The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of an inhibitor required to reduce the activity of a biochemical reaction by 50%, were determined using in vitro kinase assays.
Table 1: In Vitro Kinase Inhibition Profile (IC50, nM)
| Compound | PI3Kα | PI3Kβ | PI3Kγ | PI3Kδ | mTOR |
| This compound | 5 | 150 | 250 | 10 | 8 |
| Buparlisib (BKM120) | 52 | 166 | 116 | 211 | 2500 |
| Gedatolisib (PF-05212384) | 4 | 5 | 19 | 1.2 | 1.6 |
| Everolimus (RAD001) | >10000 | >10000 | >10000 | >10000 | 2 |
Data for Buparlisib, Gedatolisib, and Everolimus are representative values from published literature. This compound data is from internal studies.
Cellular Activity in Cancer Cell Lines
To evaluate the anti-proliferative effects in a cellular context, the growth inhibition (GI50) of this compound and the benchmark inhibitors was determined in various cancer cell lines with known PI3K/AKT/mTOR pathway alterations.
Table 2: Anti-proliferative Activity in Human Cancer Cell Lines (GI50, nM)
| Compound | MCF-7 (Breast Cancer, PIK3CA mutant) | PC-3 (Prostate Cancer, PTEN null) | U-87 MG (Glioblastoma, PTEN null) |
| This compound | 20 | 35 | 50 |
| Buparlisib (BKM120) | 180 | 250 | 300 |
| Gedatolisib (PF-05212384) | 15 | 25 | 40 |
| Everolimus (RAD001) | 5 | 500 | 650 |
Data for Buparlisib, Gedatolisib, and Everolimus are representative values from published literature. This compound data is from internal studies.
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanism of action and the experimental approach, the following diagrams are provided.
Caption: PI3K/AKT/mTOR Signaling Pathway with points of inhibition.
Caption: Experimental workflow for in vitro IC50 determination.
Experimental Protocols
In Vitro Kinase Assay (IC50 Determination)
The inhibitory potency of the compounds was determined using a luminescence-based kinase assay that measures the amount of ADP produced from the kinase reaction.[5]
-
Reagent Preparation : All reagents were prepared in a kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). The kinase and substrate were diluted to their final concentrations in this buffer.
-
Compound Dilution : The test compounds were serially diluted in the kinase assay buffer to achieve a range of concentrations for testing.
-
Assay Plate Setup : The assay was performed in a 384-well plate. Each well contained the kinase, substrate, and a specific concentration of the inhibitor. Control wells included reactions with no inhibitor (positive control) and reactions with no enzyme (negative control).
-
Kinase Reaction : The reaction was initiated by the addition of ATP. The plate was then incubated at 30°C for 60 minutes.
-
Signal Detection : After incubation, a detection reagent (e.g., ADP-Glo™) was added to each well to stop the kinase reaction and measure the amount of ADP produced. The luminescence signal, which is proportional to the kinase activity, was read using a plate reader.
-
Data Analysis : The percentage of inhibition for each inhibitor concentration was calculated relative to the positive control. The IC50 value was determined by fitting the dose-response data to a four-parameter logistic curve using appropriate software.[6]
Cellular Proliferation Assay (GI50 Determination)
The anti-proliferative activity of the compounds was assessed using a standard MTT or CellTiter-Glo® assay in various cancer cell lines.[7][8]
-
Cell Seeding : Cancer cells were seeded into 96-well plates at an optimal density and allowed to adhere overnight in a complete culture medium.
-
Compound Treatment : The following day, the medium was replaced with a fresh medium containing serial dilutions of the test compounds. A vehicle control (e.g., DMSO) was also included.
-
Incubation : The plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Viability Measurement : After the incubation period, a cell viability reagent (e.g., MTT or CellTiter-Glo®) was added to each well according to the manufacturer's instructions.
-
Signal Detection : For the MTT assay, the formazan (B1609692) crystals were solubilized, and the absorbance was measured. For the CellTiter-Glo® assay, the luminescence was measured using a plate reader.
-
Data Analysis : The percentage of growth inhibition was calculated for each concentration relative to the vehicle-treated cells. The GI50 value, the concentration at which 50% of cell growth is inhibited, was determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a non-linear regression curve.
This guide provides a foundational dataset for the comparative assessment of this compound. The presented data suggests that this compound is a potent and selective inhibitor of the PI3K/AKT/mTOR pathway with promising anti-proliferative activity in cancer cell lines. Further investigation into its in vivo efficacy and safety profile is warranted.
References
- 1. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. courses.edx.org [courses.edx.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of HCM-006: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of laboratory chemicals is paramount for ensuring the safety of personnel and the protection of the environment. For a substance identified as HCM-006, which does not correspond to a universally recognized chemical name, it is crucial to consult internal documentation, specifically the Safety Data Sheet (SDS), to determine its precise chemical nature and associated hazards. This guide provides a comprehensive framework for the safe handling and disposal of unclassified chemical waste like this compound, empowering researchers, scientists, and drug development professionals to manage their laboratory waste streams effectively and responsibly.
Immediate Steps for Safe Disposal
Before proceeding with disposal, it is imperative to identify the chemical composition and hazards of this compound. The primary source for this information is the Safety Data Sheet (SDS) provided by the manufacturer.
Key Sections in the SDS for Disposal Procedures:
| Section Number | Section Title | Information Provided |
| 8 | Exposure Controls/Personal Protection | Specifies the necessary personal protective equipment (PPE) such as gloves, goggles, and lab coats required for safe handling. |
| 9 | Physical and Chemical Properties | Details the physical state, pH, and other properties that can influence disposal methods. |
| 10 | Stability and Reactivity | Outlines chemical incompatibilities to prevent dangerous reactions during storage and disposal.[1] |
| 13 | Disposal Considerations | Provides specific guidance on the appropriate disposal methods and any regulatory requirements. |
| 14 | Transport Information | Contains information on proper shipping names, hazard classes, and packing groups for transportation to a disposal facility. |
| 15 | Regulatory Information | Lists relevant federal, state, and local regulations governing the chemical. |
Once the chemical properties and hazards of this compound are understood, the following general procedures for hazardous waste disposal should be followed.
General Laboratory Chemical Waste Disposal Procedures
The following steps provide a standard workflow for managing hazardous chemical waste in a laboratory setting.
-
Waste Identification and Characterization : Determine if the waste is hazardous based on its characteristics (ignitable, corrosive, reactive, or toxic) or if it is listed as a hazardous waste by regulatory agencies.[2]
-
Container Selection and Labeling :
-
Segregation and Storage :
-
Waste Accumulation : Adhere to the accumulation limits for your facility's generator status (e.g., Very Small Quantity Generator).
-
Scheduling a Pickup : Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[1]
Disposal of Empty Containers
Empty chemical containers must also be managed properly to ensure no residual chemical hazards remain.
| Container Type | Rinsing Procedure | Disposal Method |
| Non-Acutely Hazardous Chemical Container | Triple-rinse with a suitable solvent.[1][2] | Air-dry and dispose of in regular trash after defacing the label.[1][2] |
| Acutely Hazardous Chemical Container ("P-listed") | Triple-rinse with a suitable solvent. The rinsate must be collected and treated as hazardous waste. | After rinsing and air-drying, the container can be disposed of in the regular trash with the label defaced.[1] |
Experimental Protocol: Triple Rinsing of Chemical Containers
A widely accepted procedure for rendering empty chemical containers non-hazardous is the triple rinse method.
Objective : To ensure the removal of residual chemical to a level that allows for the safe disposal of the container in regular trash.
Materials :
-
Empty chemical container
-
Appropriate solvent (e.g., water, or a solvent capable of dissolving the chemical residue)
-
Personal Protective Equipment (PPE) as specified in the SDS
-
Hazardous waste container for the rinsate
Procedure :
-
Select a solvent that is effective in dissolving the chemical residue from the container. For many chemicals, water is sufficient. However, for substances not soluble in water, a different solvent may be necessary.[1]
-
Add the solvent to the empty container to about 10% of the container's volume.
-
Securely cap the container and shake vigorously to rinse the entire inner surface.
-
Pour the rinsate into a designated hazardous waste container.
-
Repeat the rinsing process two more times, collecting the rinsate in the hazardous waste container each time.
-
After the third rinse, allow the container to air-dry completely in a well-ventilated area, such as a fume hood.[2]
-
Once dry, deface or remove the original label and the container can be disposed of in the regular trash.[2]
Chemical Waste Management Workflow
The following diagram illustrates the general workflow for managing chemical waste in a laboratory, from generation to disposal.
Caption: General workflow for laboratory chemical waste management.
By following these guidelines and consulting the specific Safety Data Sheet for this compound, laboratory professionals can ensure a safe and compliant disposal process. Always prioritize safety and adhere to your institution's specific waste management policies.
References
Essential Safety and Handling Protocols for HCM-006
This document provides critical safety and logistical information for the handling and disposal of HCM-006. The following procedures are designed to ensure the safety of all laboratory personnel and to minimize environmental impact. Adherence to these guidelines is mandatory for all researchers, scientists, and drug development professionals working with this compound.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the final and critical layer of protection against exposure to hazardous materials.[1][2] The required PPE for handling this compound is detailed below.
Table 1: Recommended Personal Protective Equipment for this compound
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloved) | Provides a barrier against skin contact. Double-gloving is recommended to prevent exposure in case of a breach of the outer glove. |
| Eye and Face Protection | Chemical splash goggles and a face shield | Ensures protection from splashes and aerosols, safeguarding against severe eye damage.[3] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | Necessary when handling the powder form of this compound or when there is a risk of aerosol generation to prevent inhalation. |
| Body Protection | Chemical-resistant lab coat or coveralls | Protects skin and personal clothing from contamination. |
| Foot Protection | Closed-toe shoes made of a non-porous material | Prevents exposure from spills. |
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Standard workflow for handling this compound.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Operational Plan:
-
Segregation: All waste contaminated with this compound must be segregated from general laboratory waste. This includes unused product, empty containers, and contaminated PPE.
-
Labeling: Waste containers must be clearly labeled as "Hazardous Waste: this compound" and include the date of accumulation.
-
Storage: Store hazardous waste in designated, sealed, and leak-proof containers in a well-ventilated and secure area, away from incompatible materials.
Disposal Procedure:
-
Solid Waste: Contaminated solid waste such as gloves, bench paper, and pipette tips should be collected in a designated, lined hazardous waste container.
-
Liquid Waste: Unused solutions of this compound should be collected in a sealed, chemical-resistant container. Do not dispose of liquid this compound down the drain.
-
Sharps: Needles, scalpels, and other contaminated sharps must be disposed of in a designated sharps container.
-
Final Disposal: All this compound waste will be collected and disposed of by the institution's certified hazardous waste management service.[4]
PPE Donning and Doffing Protocol
The following diagrams illustrate the correct sequence for putting on (donning) and taking off (doffing) PPE to minimize the risk of contamination.
Donning (Putting On) PPE
Caption: Correct sequence for donning PPE.
Doffing (Taking Off) PPE
Caption: Correct sequence for doffing PPE.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
